Doxorubicin Hydrochloride
Description
Doxorubicin hydrochloride is an anthracycline.
This compound (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.
This compound is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
This compound (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSFMDVAYGXBV-RUELKSSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO11.ClH, C27H30ClNO11 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-92-8 (Parent) | |
| Record name | Doxorubicin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3030636 | |
| Record name | Doxorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25316-40-9 | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Doxorubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25316-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxorubicin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxorubicin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3030636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S-cis)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxynaphthacene-5,12-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82F2G7BL4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 401 °F (Decomposes) (NTP, 1992) | |
| Record name | ADRIAMYCIN HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19724 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Genesis of a Potent Antineoplastic Agent: A Technical Guide to the Discovery and History of Doxorubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (B1662922), a cornerstone of cancer chemotherapy for decades, stands as a testament to the power of natural product discovery and subsequent scientific innovation. This in-depth technical guide chronicles the pivotal moments in the discovery and history of doxorubicin hydrochloride, from its serendipitous isolation from a soil microbe to its establishment as a broad-spectrum anticancer drug. The following sections will provide a detailed account of the original isolation and characterization methodologies, a quantitative comparison with its precursor daunorubicin (B1662515), and a deep dive into the molecular mechanisms that underpin its potent cytotoxic effects. Experimental protocols for key assays that defined its mechanism of action are detailed, and the critical signaling pathways elicited by doorubicin-induced cellular damage are visually represented. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a granular understanding of the origins and fundamental properties of this vital chemotherapeutic agent.
Discovery and Isolation: From Italian Soil to a Potent Anthracycline
The story of doxorubicin begins in the 1950s with a dedicated effort by the Italian pharmaceutical company, Farmitalia Research Laboratories, to discover novel anticancer compounds from soil-based microorganisms.[1][2] Researchers isolated a new strain of Streptomyces peucetius from a soil sample collected near the 13th-century Castel del Monte in Apulia, Italy.[1] This bacterium was notable for producing a vibrant red pigment.[1] Initial investigations of the antibiotic produced by this strain revealed significant activity against murine tumors.[1] This red-pigmented compound was named daunorubicin (a portmanteau of "Dauni," a pre-Roman tribe from the region, and "rubis," the French word for ruby, reflecting its color).[1]
While daunorubicin showed promise, particularly in treating acute leukemia and lymphoma, its clinical utility was hampered by significant cardiotoxicity.[1] A breakthrough came in 1969 when Federico Arcamone and his team at Farmitalia reported the discovery of a new, more potent anthracycline.[3][4] By subjecting the daunorubicin-producing Streptomyces peucetius to mutagenesis with N-nitroso-N-methyl urethane, they generated a new variant strain, Streptomyces peucetius var. caesius.[1][5] This mutant strain produced a new red antibiotic which they named Adriamycin, after the Adriatic Sea.[1] The name was later changed to doxorubicin to adhere to established naming conventions.[1] Doxorubicin demonstrated superior antitumor activity against a broader range of cancers, especially solid tumors, compared to its predecessor, daunorubicin.[1]
Experimental Protocol: Isolation and Purification of Doxorubicin
While the precise, proprietary methods used by Farmitalia in the 1960s are not fully detailed in publicly available literature, a general protocol for the isolation and purification of doxorubicin from Streptomyces peucetius var. caesius can be reconstructed based on common microbiological and chemical practices of the era and subsequent research.
1.1.1. Culture of Streptomyces peucetius var. caesius
-
Strain: Streptomyces peucetius var. caesius (a mutant strain derived from S. peucetius).
-
Culture Medium: A suitable production medium would include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. The pH of the medium is a critical parameter and is typically maintained around neutral. For example, a highly-buffered APM medium has been used for doxorubicin production.[6][7]
-
Fermentation: The bacterium is cultured in large-scale fermenters under aerobic conditions with controlled temperature (typically around 28-30°C) and agitation to ensure adequate aeration and nutrient distribution.[8][9] Fermentation is carried out for several days (e.g., 5-8 days) to allow for the accumulation of doxorubicin in the culture broth.[3]
1.1.2. Extraction and Purification
-
Initial Extraction: The culture broth is first acidified (e.g., with oxalic acid) and heated.[7] The pH is then adjusted to be slightly basic (around 8.5), and the broth is extracted with an organic solvent such as a chloroform-methanol mixture or ethyl acetate (B1210297) to separate the doxorubicin from the aqueous phase.[7][10]
-
Solvent Extraction and Concentration: The organic solvent extracts containing doxorubicin are combined and concentrated under vacuum to yield a crude extract.[7]
-
Chromatographic Purification: The crude extract is then subjected to chromatographic techniques to purify the doxorubicin. Early methods likely involved column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of organic solvents as the mobile phase. Modern purification processes may employ more advanced techniques like high-performance liquid chromatography (HPLC) or immobilized metal ion affinity chromatography (IMAC).[11][12][13]
-
Crystallization: The purified doxorubicin is then crystallized as its hydrochloride salt to enhance its stability and solubility for pharmaceutical formulation.[13]
Comparative Efficacy and Toxicity: Doxorubicin vs. Daunorubicin
Doxorubicin quickly distinguished itself from daunorubicin by exhibiting a broader spectrum of antitumor activity and a higher therapeutic index in preclinical models.[1] While both drugs share a similar mechanism of action, the hydroxyl group at the 14th position in doxorubicin's structure is believed to contribute to its enhanced potency.
Data Presentation: Preclinical and Clinical Comparison
The following tables summarize the key quantitative differences between doxorubicin and daunorubicin based on early and subsequent comparative studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Daunorubicin IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~0.05 - 0.2 | Data not consistently reported | [14] |
| MCF-7 | Breast Cancer | ~0.02 - 0.5 | ~0.1 - 1.0 | [14] |
| A549 | Lung Carcinoma | ~0.1 - 0.5 | Data not consistently reported | [14] |
| HeLa | Cervical Cancer | ~0.04 | Data not consistently reported | [15] |
Note: IC50 values can vary significantly depending on the specific cell line, culture conditions, and assay used.
Table 2: Comparative Cardiotoxicity
| Parameter | Doxorubicin | Daunorubicin | Reference |
| Relative Cardiotoxicity | Higher | Lower | [16][17] |
| Cardiomyopathy Induction in Rabbits (3 mg/kg weekly for 10 weeks) | Less pronounced signs of heart failure, but higher general toxicity and mortality | Marked signs of progressive heart failure | [16] |
| Clinical Observation | Dose-limiting cardiotoxicity is a major concern | Cardiotoxicity is also a significant side effect | [1] |
Mechanism of Action: A Multifaceted Assault on Cancer Cells
Doxorubicin's potent anticancer activity stems from its ability to interfere with fundamental cellular processes, primarily through its interaction with DNA. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
The planar aromatic ring structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix.[18] This intercalation physically obstructs the action of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[18]
This method is based on the change in the absorption spectrum of doxorubicin upon binding to DNA.
-
Materials: this compound solution of known concentration, calf thymus DNA solution, quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure:
-
Record the UV-Vis spectrum of a dilute solution of doxorubicin in a suitable buffer (e.g., Tris-HCl).
-
Titrate the doxorubicin solution with increasing concentrations of the DNA solution.
-
Record the UV-Vis spectrum after each addition of DNA.
-
-
Expected Outcome: A bathochromic shift (shift to longer wavelengths) and hypochromism (decrease in absorbance) in the doxorubicin absorption spectrum are indicative of DNA intercalation.
Topoisomerase II Inhibition
Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve torsional stress.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[1]
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Materials: Human topoisomerase IIα, kDNA, ATP, reaction buffer, doxorubicin, agarose (B213101) gel electrophoresis equipment.
-
Procedure:
-
Incubate topoisomerase IIα with kDNA and ATP in the presence of varying concentrations of doxorubicin.
-
Stop the reaction and separate the DNA products by agarose gel electrophoresis.
-
-
Expected Outcome: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles that migrate faster through the gel. Doxorubicin will inhibit this process, resulting in the kDNA remaining as a high molecular weight network at the top of the gel.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the formation of superoxide (B77818) and other reactive oxygen species.[19] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to the drug's cytotoxicity and, notably, its cardiotoxic side effects.[19]
Signaling Pathways and Cellular Fate
The cellular damage induced by doxorubicin triggers a complex network of signaling pathways that ultimately determine the cell's fate, primarily through the induction of apoptosis (programmed cell death).
DNA Damage Response Pathway
The accumulation of DNA double-strand breaks caused by doxorubicin activates the DNA damage response (DDR) pathway. Key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage.[20] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn activate the tumor suppressor protein p53.[20]
Caption: Doxorubicin-induced DNA damage response pathway.
Apoptotic Signaling Pathways
Activated p53 plays a central role in initiating apoptosis by transcriptionally upregulating pro-apoptotic proteins such as PUMA and Bax.[21] This leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Bax translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[22][23] Doxorubicin can also activate the extrinsic apoptotic pathway through the upregulation of death receptors like Fas.[22]
Caption: Doxorubicin-induced apoptotic signaling pathways.
Conclusion
The discovery of this compound represents a landmark achievement in the field of oncology. From its origins in a soil sample to its development as a broad-spectrum antineoplastic agent, the history of doxorubicin is a compelling narrative of scientific inquiry and innovation. A thorough understanding of its discovery, the nuances of its mechanism of action, and the cellular pathways it perturbs is essential for the continued development of more effective and less toxic cancer therapies. This technical guide provides a foundational resource for researchers dedicated to advancing the fight against cancer, underscoring the enduring legacy and ongoing relevance of this remarkable molecule.
References
- 1. Doxorubicin [myelomabeacon.org]
- 2. The roots of modern oncology: from discovery of new antitumor anthracyclines to their clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.nci.nih.gov [discover.nci.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimization of Streptomyces peucetius var. caesius N47 cultivation and epsilon-rhodomycinone production using experimental designs and response surface methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. CN112745368A - A kind of doxorubicin purification process - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. e-century.us [e-century.us]
- 22. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling Cellular Dynamics: A Technical Guide to Doxorubicin Hydrochloride's Fluorescent Properties for Microscopy
For researchers, scientists, and professionals in drug development, this in-depth guide explores the intrinsic fluorescent properties of the widely used chemotherapeutic agent, doxorubicin (B1662922) hydrochloride. Leveraging its natural fluorescence offers a powerful, label-free method for visualizing its cellular uptake, subcellular localization, and dynamic interactions with intracellular targets. This document provides a comprehensive overview of doxorubicin's spectral characteristics, detailed experimental protocols for fluorescence microscopy, and an exploration of the signaling pathways that can be monitored using its fluorescent signature.
Doxorubicin's fluorescence originates from its tetracyclic quinone structure, allowing for its visualization with standard fluorescence microscopy setups without the need for external fluorescent tags that could alter its biological activity.[1] This inherent capability has made it an invaluable tool in cellular and molecular biology to study its mechanisms of action and the development of drug resistance.
Quantitative Fluorescent Properties of Doxorubicin
The fluorescent properties of doxorubicin are influenced by its local microenvironment, including solvent polarity and binding to macromolecules such as DNA.[2][3] The following table summarizes key quantitative data on doxorubicin's fluorescence in various conditions.
| Property | Value | Notes |
| Maximum Excitation (λex) | ~470-480 nm | Efficiently excited by the 488 nm laser line common in confocal microscopes and flow cytometers.[1] |
| Maximum Emission (λem) | ~560-595 nm | The emission spectrum spans the yellow-orange to red region.[1][4] Green fluorescence channels often provide higher sensitivity in microscopy.[4] |
| Quantum Yield (Φ) | ~4.39% in PBS | This relatively low quantum yield can increase upon binding to cellular components.[1][3] In a more rigid environment like a polyvinyl alcohol (PVA) film, the quantum yield can increase to over 10%.[3][5] |
| Fluorescence Lifetime (τ) | ~1.1 ns in culture medium | The lifetime can change upon intercalation with DNA.[2] In a PVA film, the lifetime increases to approximately 2 ns.[3][5] |
| Molar Absorption Coefficient | 13,500 ± 100 L mol⁻¹ cm⁻¹ | In water at 480 nm.[6] |
Environmental Effects on Doxorubicin Fluorescence
The fluorescence of doxorubicin is highly sensitive to its immediate surroundings. Understanding these influences is critical for accurate interpretation of microscopy data.
-
pH: Doxorubicin's fluorescence is stable in acidic to neutral conditions (pH 3.0 to 7.2).[6] However, in alkaline environments (pH 8.0 and higher), its fluorescence is strongly quenched.[6] This pH-dependent fluorescence can be utilized to study the acidic microenvironment of tumors.[6]
-
Solvent Polarity: The emission spectrum of doxorubicin can shift based on the polarity of the solvent. This property can provide insights into the drug's localization within different cellular compartments.
-
DNA Binding: The primary mechanism of doxorubicin's cytotoxic effect is its intercalation into DNA.[7] This interaction significantly alters its fluorescent properties. Upon binding to DNA, the fluorescence of doxorubicin is often quenched.[8][9] This quenching can be used to monitor the drug-DNA interaction in real-time. The fluorescence of doxorubicin is fully quenched when it binds to GC-rich regions of DNA, while it remains weakly fluorescent in AT-rich regions.[10]
Experimental Protocols for Fluorescence Microscopy
The following protocols provide a framework for visualizing and quantifying doxorubicin uptake and distribution in cells.
Live-Cell Imaging of Doxorubicin Uptake
This protocol allows for the real-time monitoring of doxorubicin's entry and accumulation in living cells.
Materials:
-
Doxorubicin hydrochloride stock solution (in sterile water or DMSO)
-
Complete cell culture medium
-
Imaging dishes with glass coverslip bottoms
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates to achieve 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[1]
-
Doxorubicin Preparation: Prepare a working solution of doxorubicin in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).[2]
-
Cell Treatment: Gently wash the cells once with warm PBS, then replace the medium with the doxorubicin-containing medium.[1]
-
Live-Cell Imaging: Immediately place the imaging dish on the microscope stage within the environmental chamber.[2]
-
Image Acquisition: Acquire fluorescence and brightfield or phase-contrast images at desired time points (e.g., every 5-15 minutes). Use the lowest possible excitation light intensity to minimize phototoxicity.[2] Doxorubicin fluorescence can be excited using a 488 nm laser, and the emission collected through a 505 nm long-pass filter.[11]
-
Image Analysis: Quantify the fluorescence intensity in different cellular compartments (e.g., cytoplasm and nucleus) over time to analyze uptake kinetics.[2]
Flow Cytometry Analysis of Doxorubicin Uptake
This protocol provides a quantitative measure of doxorubicin uptake across a cell population.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer with a 488 nm excitation laser
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates and treat with desired concentrations of doxorubicin as described in the live-cell imaging protocol.[1]
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.[1]
-
Sample Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. Keep the samples on ice and protected from light.[1]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm excitation laser. Detect the doxorubicin fluorescence in the appropriate channel (e.g., PE channel with a ~575/26 nm emission filter). Collect data for at least 10,000-20,000 cells per sample.[1]
-
Data Analysis: Use flow cytometry software to determine the geometric mean fluorescence intensity (gMFI), which represents the average doxorubicin uptake per cell.[1]
Visualizing Doxorubicin-Induced Signaling Pathways
Doxorubicin's intrinsic fluorescence can be used as a readout to study its impact on various cellular signaling pathways, particularly those involved in cell cycle arrest and apoptosis.
Doxorubicin-Induced Cell Cycle Arrest and Apoptosis
Doxorubicin treatment leads to DNA damage, which activates signaling cascades culminating in cell cycle arrest and programmed cell death. The accumulation of fluorescent doxorubicin in the nucleus can be correlated with the activation of these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence correlation spectroscopy for multiple-site equilibrium binding: a case of doxorubicin–DNA interaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP06752J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Anisotropy for Detailed Analysis of Doxorubicin Loading into DNA Origami Nanocarriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.5. Measurement of Doxorubicin Accumulation and Efflux [bio-protocol.org]
Doxorubicin Hydrochloride's Interaction with DNA: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922), an anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide spectrum of malignancies. Its primary mechanism of action involves the intercalation of its planar chromophore into the DNA double helix, a process that triggers a cascade of cellular events culminating in apoptosis. This in-depth technical guide elucidates the core mechanism of doxorubicin hydrochloride's DNA intercalation, presenting quantitative biophysical data, detailed experimental protocols for its study, and visualizations of the key signaling pathways impacted by this interaction.
The Core Mechanism: DNA Intercalation
Doxorubicin's planar tetracyclic ring structure facilitates its insertion between DNA base pairs, with a preference for GC-rich sequences.[1][2] This intercalation is a complex process driven primarily by van der Waals interactions, which overcome unfavorable electrostatic interactions and the energy required for DNA deformation.[1] The daunosamine (B1196630) sugar moiety of doxorubicin positions itself in the minor groove of the DNA, further stabilizing the complex.[3] This physical disruption of the DNA helix obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[4]
Quantitative Analysis of Doxorubicin-DNA Interaction
The binding affinity and thermodynamics of doxorubicin's interaction with DNA have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data from the literature.
Table 1: Binding Constants for Doxorubicin-DNA Interaction
| DNA Source | Method | Binding Constant (K) (M⁻¹) | Reference |
| Calf Thymus DNA | Optical Method (Scatchard) | 0.13 - 0.16 x 10⁶ | [5] |
| Calf Thymus DNA | Spectroscopic | 2.5 (±0.5) x 10⁴ | [2] |
| Calf Thymus DNA | Spectroscopic | 6.50 x 10⁴ | [6] |
| dsDNA | Electrochemical | ~10⁴ | [7] |
| 69 bp DNA | Brightness Analysis | (8.3 ± 1.2) x 10⁷ (Site 1) | [8] |
| 69 bp DNA | Brightness Analysis | (2.0 ± 0.5) x 10⁶ (Site 2) | [8] |
| ctDNA | Isothermal Titration Calorimetry | 2.3 x 10⁸ (PD1 complex) | [9] |
| ctDNA | Isothermal Titration Calorimetry | 9.3 x 10⁵ (PD2 complex) | [9] |
Table 2: Thermodynamic Parameters for Doxorubicin-DNA Intercalation
| DNA Sequence | Method | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| d(CGATCG)₂ | Molecular Dynamics (MM-PBSA) | -12.74 | - | - | [1] |
| d(CGTACG)₂ | Molecular Dynamics (MM-PBSA) | -8.35 | - | - | [1] |
| d(CGATCG)₂ | Molecular Dynamics (MM-GBSA) | -9.1 | - | - | [1] |
| d(CGTACG)₂ | Molecular Dynamics (MM-GBSA) | -5.1 | - | - | [1] |
| Experimental | Not Specified | -7.7 ± 0.3 | - | - | [1] |
| d(CGATCG)₂ | Molecular Dynamics | -21.5 ± 5.7 | - | - | [10] |
Experimental Protocols for Studying Doxorubicin-DNA Intercalation
Several key experimental techniques are employed to characterize the binding of doxorubicin to DNA. Detailed methodologies for these are provided below.
UV-Visible (UV-Vis) Spectrophotometry
Principle: The intercalation of doxorubicin into DNA leads to hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in its visible absorption spectrum. These changes can be monitored to determine binding parameters.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4). Determine its concentration accurately using the molar extinction coefficient (ε ≈ 11,500 M⁻¹cm⁻¹ at 480 nm).
-
Prepare a stock solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration by measuring the absorbance at 260 nm (ε ≈ 6600 M⁻¹(bp)cm⁻¹).
-
-
Titration:
-
Place a fixed concentration of doxorubicin solution (e.g., 10-20 µM) in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum of the doxorubicin solution from approximately 300 nm to 600 nm.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a set period (e.g., 2-5 minutes).
-
Record the UV-Vis spectrum after each addition.[11]
-
-
Data Analysis:
-
Correct the absorbance data for dilution.
-
Analyze the changes in absorbance at the λmax of doxorubicin (around 480 nm) as a function of DNA concentration.
-
The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.[12]
-
Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of doxorubicin is significantly quenched upon intercalation into the DNA double helix. This quenching can be monitored to quantify the binding interaction.
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of doxorubicin and DNA as described for UV-Vis spectrophotometry.
-
-
Fluorescence Titration:
-
Place a fixed concentration of doxorubicin solution (e.g., 1-5 µM) in a fluorescence cuvette.
-
Set the excitation wavelength to approximately 480 nm and record the emission spectrum from 500 nm to 700 nm.[13]
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix and allow for equilibration.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the decrease in fluorescence intensity at the emission maximum (around 590 nm) as a function of DNA concentration.
-
The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a binding isotherm.[14]
-
Circular Dichroism (CD) Spectroscopy
Principle: Doxorubicin is an achiral molecule and does not exhibit a CD signal on its own. However, upon binding to the chiral DNA molecule, an induced CD (ICD) signal is observed in the absorption region of doxorubicin (300-600 nm). Changes in the intrinsic CD spectrum of DNA (200-320 nm) can also provide information about conformational changes upon drug binding.[15]
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of doxorubicin and DNA in a suitable buffer (e.g., low molarity phosphate buffer).
-
-
CD Measurements:
-
Record the baseline CD spectrum of the buffer solution.
-
Record the CD spectrum of the DNA solution alone.
-
Record the CD spectrum of the doxorubicin solution alone (which should be zero).
-
Titrate the DNA solution with increasing concentrations of doxorubicin, recording the CD spectrum after each addition and equilibration. Alternatively, a fixed ratio of doxorubicin and DNA can be prepared and its spectrum recorded.[16]
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the induced CD signal in the 300-600 nm region to confirm intercalation.
-
Analyze changes in the DNA CD bands (typically a positive band around 275 nm and a negative band around 245 nm for B-DNA) to assess conformational alterations.[15]
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand (doxorubicin) to a macromolecule (DNA). This allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare solutions of doxorubicin and DNA in the same buffer batch to minimize heat of dilution effects.
-
Degas both solutions thoroughly before the experiment.[17]
-
-
ITC Experiment:
-
Fill the sample cell with the DNA solution (e.g., 10-50 µM).
-
Fill the injection syringe with the doxorubicin solution (e.g., 100-500 µM).
-
Perform a series of small, sequential injections of the doxorubicin solution into the DNA solution while monitoring the heat released or absorbed.[17]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of doxorubicin to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites model) to determine the thermodynamic parameters (Ka, n, ΔH, and ΔS).
-
Signaling Pathways and Cellular Consequences
The intercalation of doxorubicin into DNA is the initiating event for a complex signaling cascade that ultimately leads to cancer cell death.
Doxorubicin-DNA Intercalation and Topoisomerase II Poisoning
Caption: Doxorubicin intercalates into DNA and traps topoisomerase II, leading to DNA double-strand breaks.
Doxorubicin not only distorts the DNA structure but also acts as a topoisomerase II "poison".[4][18] Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication and transcription by creating transient double-strand breaks (DSBs).[18] Doxorubicin stabilizes the covalent intermediate of the topoisomerase II reaction, the "cleavable complex," where the enzyme is covalently bound to the 5' ends of the broken DNA.[19][20] This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs.[19]
DNA Damage Response and Apoptosis Induction
Caption: Doxorubicin-induced DNA damage activates the ATM/ATR-p53 pathway, leading to cell cycle arrest and apoptosis.
The accumulation of DSBs triggers a robust DNA Damage Response (DDR), primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[21] These kinases phosphorylate a plethora of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases CHK1 and CHK2.[22]
Activation of p53 is a critical event in the cellular response to doxorubicin.[23] Stabilized and activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[24] This leads to an arrest of the cell cycle, preventing the propagation of damaged DNA, and initiates the intrinsic apoptotic pathway.[25] The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[25][26]
In addition to its effects on topoisomerase II, doxorubicin can also generate reactive oxygen species (ROS), which contribute to oxidative DNA damage and further potentiate the apoptotic response.[27][28]
Conclusion
The intercalation of this compound into DNA is a multifaceted process that serves as the primary trigger for its potent anticancer activity. A thorough understanding of the biophysical parameters governing this interaction, the experimental methodologies used for its characterization, and the intricate signaling pathways it activates is crucial for the rational design of novel anthracycline analogs with improved therapeutic indices and for the development of strategies to overcome drug resistance. This guide provides a foundational framework for researchers and drug development professionals working to harness and enhance the therapeutic potential of this important class of chemotherapeutic agents.
References
- 1. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. daneshyari.com [daneshyari.com]
- 3. rsc.org [rsc.org]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into the Mechanism of the DNA/Doxorubicin Interaction | CoLab [colab.ws]
- 10. users.rowan.edu [users.rowan.edu]
- 11. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. opsi.ir [opsi.ir]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 18. academic.oup.com [academic.oup.com]
- 19. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | MicroRNAs in doxorubicin-induced cardiotoxicity: The DNA damage response [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
Doxorubicin Hydrochloride and Topoisomerase II: An In-depth Technical Guide to the Mechanism of Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism by which doxorubicin (B1662922) hydrochloride inhibits topoisomerase II, a critical target in cancer chemotherapy. This document details the molecular interactions, downstream cellular consequences, quantitative data on its inhibitory effects, and detailed experimental protocols for key assays.
Core Mechanism of Action: A Dual Approach
Doxorubicin hydrochloride, an anthracycline antibiotic, exerts its cytotoxic effects primarily through its interaction with DNA topoisomerase II (Topo II).[1][2] The mechanism is twofold, involving both DNA intercalation and the poisoning of the Topo II enzyme.[2]
-
DNA Intercalation: Doxorubicin's planar anthracycline ring structure enables it to insert itself between DNA base pairs, distorting the helical structure.[2] This intercalation physically obstructs the process of DNA replication and transcription.
-
Topoisomerase II Poisoning: More critically, doxorubicin acts as a Topo II "poison."[3] It stabilizes the transient covalent complex formed between Topo II and DNA during the enzyme's catalytic cycle.[4][5] Topo II normally introduces transient double-strand breaks (DSBs) in DNA to resolve topological problems like supercoiling and catenation.[5] Doxorubicin traps the enzyme in this "cleavable complex" state, preventing the re-ligation of the DNA strands.[4] This leads to an accumulation of persistent, protein-linked DNA double-strand breaks.[3][6]
This stabilization of the Topo II-DNA covalent complex is the hallmark of doxorubicin's primary mechanism of cytotoxicity.[4][5] The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell death.
Quantitative Data on Doxorubicin's Inhibitory Activity
The inhibitory potency of doxorubicin against topoisomerase II and its cytotoxic effects on cancer cells have been quantified in numerous studies. The following tables summarize key quantitative data. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used.
Table 1: In Vitro Inhibitory Activity of Doxorubicin against Topoisomerase II
| Assay Type | Enzyme Isoform | Endpoint | Doxorubicin Concentration | Reference |
| kDNA Decatenation | Topoisomerase IIβ | EC50 | 40.1 µM | [7] |
| DNA Relaxation | Topoisomerase II | Inhibition | > Etoposide (B1684455) | [8] |
| DNA Cleavage | Topoisomerase II | Stimulation | Concentration-dependent (bell-shaped curve) | [9] |
Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Rat Glioblastoma (C6) | Glioblastoma | Cytotoxicity Assay | ~0.1 µM | [8] |
| Human Small-Cell Lung Cancer (H146) | Lung Cancer | Cytotoxicity Assay | Equitoxic levels compared to etoposide | [10] |
| Jurkat | T-cell leukemia | Apoptosis Assay | 60 ng/mL | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of doxorubicin's mechanism of action.
In Vitro Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of doxorubicin to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.5 mM EDTA, 0.1 mg/mL BSA, 2 mM ATP)
-
This compound stock solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, kDNA (e.g., 200 ng), and varying concentrations of doxorubicin or a vehicle control.
-
Initiate the reaction by adding a sufficient amount of Topoisomerase II enzyme to decatenate the kDNA in the control sample.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until adequate separation of catenated and decatenated DNA is achieved.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate faster into the gel. Inhibition of Topo II activity by doxorubicin will result in a dose-dependent decrease in the amount of decatenated DNA.[12]
In Vitro DNA Cleavage Assay
This assay determines the ability of doxorubicin to stabilize the Topo II-DNA cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid substrate.
Materials:
-
Human Topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (similar to the decatenation assay)
-
This compound stock solution
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
1% Agarose gel containing a DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Set up reaction mixtures as described for the decatenation assay, using supercoiled plasmid DNA (e.g., 300 ng) as the substrate.
-
Add varying concentrations of doxorubicin or a vehicle control.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
To trap the cleavage complex, add SDS to a final concentration of 1% and mix gently.
-
Add Proteinase K to digest the Topoisomerase II enzyme and incubate at 37-50°C for 30-60 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands.
-
Analysis: The stabilization of the cleavage complex by doxorubicin results in the conversion of supercoiled plasmid DNA into a linear form. A dose-dependent increase in the linear DNA band indicates that doxorubicin is a Topo II poison.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This cell-based assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX), a marker for DSBs.[13]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of doxorubicin for the desired duration. Include an untreated control.
-
After treatment, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and then incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in γH2AX foci in doxorubicin-treated cells compared to the control indicates the induction of DNA double-strand breaks.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by doxorubicin-induced topoisomerase II inhibition and the general workflow for its investigation.
Signaling Pathways
Caption: Doxorubicin-induced DNA damage and apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing doxorubicin's effect on Topo II.
Conclusion
This compound's primary mechanism of action involves the dual processes of DNA intercalation and, more importantly, the poisoning of topoisomerase II. By stabilizing the Topo II-DNA cleavage complex, doxorubicin induces persistent DNA double-strand breaks, which trigger a cascade of cellular events, including cell cycle arrest and apoptosis. Understanding this intricate mechanism at a molecular and cellular level is crucial for the rational design of novel anticancer therapies and for optimizing existing treatment regimens. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase IIbeta mediated DNA double-strand breaks: implications in doxorubicin cardiotoxicity and prevention by dexrazoxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of doxorubicin and a doxorubicin analog, 13-deoxy, 5-iminodoxorubicin (GPX-150), on human topoisomerase IIβ activity and cardiac function in a chronic rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential stabilization of topoisomerase-II-DNA cleavable complexes by doxorubicin and etoposide in doxorubicin-resistant rat glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Doxorubicin hydrochloride induced senescence detection methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core methods used to detect cellular senescence induced by the chemotherapeutic agent doxorubicin (B1662922) hydrochloride. Understanding and accurately quantifying therapy-induced senescence is critical for evaluating drug efficacy, predicting tumor response, and developing novel cancer therapies.
Introduction to Doxorubicin-Induced Senescence
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. One of its key mechanisms of action is the induction of DNA double-strand breaks, which triggers a robust DNA damage response (DDR).[1] This can lead to various cellular outcomes, including apoptosis and cellular senescence. Senescence is a state of stable cell cycle arrest that, in the context of cancer, acts as a potent tumor suppression mechanism.[2] Senescent cells are metabolically active and are characterized by distinct morphological and biochemical changes, including the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[1][3][4]
A critical aspect of studying doxorubicin-induced senescence is the "time delay effect." While initial drug exposure triggers the damage, the full senescent phenotype often develops over several days after the drug has been removed.[5] It is common to treat cells with doxorubicin for 24-72 hours, followed by a recovery period of 3-6 days in drug-free medium before assessing senescence markers.[5][6]
Core Signaling Pathway of Doxorubicin-Induced Senescence
Doxorubicin induces senescence primarily through the activation of the DNA Damage Response (DDR) pathway. By intercalating into DNA and inhibiting topoisomerase II, it causes double-strand breaks (DSBs). This damage activates kinases like ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53.[2] Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[2][7][8] p21 then inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (Rb) and leading to cell cycle arrest.[2] In parallel, the p16INK4a tumor suppressor can also be activated, which reinforces the Rb-mediated cell cycle arrest.[2][7][8]
Caption: Doxorubicin-induced senescence signaling pathway.
Recommended Experimental Workflow
A typical workflow for inducing and detecting senescence involves cell seeding, doxorubicin treatment, a recovery period, and subsequent analysis using a panel of markers. It is crucial to maintain consistency in cell passage number and seeding density to avoid confounding results from replicative senescence or contact inhibition.[6]
Caption: A standard workflow for analyzing doxorubicin-induced senescence.
Key Senescence Detection Methods
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Principle: This is the most widely used biomarker for senescent cells. It relies on the increased lysosomal mass and β-galactosidase activity in senescent cells, which can be detected at a suboptimal pH of 6.0.[9]
Detailed Protocol:
-
Preparation: Culture cells in a 6-well plate or on coverslips.
-
Washing: Gently wash cells once with 2 mL of 1X PBS.[9]
-
Fixation: Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) and incubate for 10-15 minutes at room temperature.[9][10] Note: Do not over-fix, as it can destroy enzyme activity.[10]
-
Washing: Wash cells twice with 2 mL of 1X PBS.[9]
-
Staining: Add 1 mL of freshly prepared Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a pH 6.0 buffer).[9]
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops.[6][9][10] Protect from light.[6]
-
Imaging: Aspirate the staining solution, wash with PBS, and image the cells using a bright-field microscope. Senescent cells will appear blue.[6]
DNA Damage Response (DDR) Markers: γ-H2AX Foci
Principle: Doxorubicin-induced DNA double-strand breaks (DSBs) trigger the rapid phosphorylation of histone variant H2AX at serine 139, forming γ-H2AX.[11][12] These phosphorylated histones accumulate at the sites of damage, forming discrete nuclear foci that can be visualized by immunofluorescence.[11][13] Persistent γ-H2AX and 53BP1 foci are hallmarks of senescence.[1]
Detailed Protocol (Immunofluorescence):
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 10-30 minutes at room temperature.[11][14]
-
Permeabilization: Permeabilize cells with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[11][14][15]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.[11][14]
-
Primary Antibody: Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in blocking solution, typically for 1 hour at 37°C or overnight at 4°C.[14][15]
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG FITC) for 1-2 hours at room temperature in the dark.[14][15]
-
Counterstaining: Stain nuclei with DAPI for 10 minutes.[15]
-
Mounting and Imaging: Wash, mount the coverslips onto slides using an antifade mounting medium, and visualize using a fluorescence microscope.[15]
Cell Cycle Arrest Markers: p21WAF1/CIP1 and p16INK4a
Principle: Upregulation of the CDK inhibitors p21 and p16 is a key event in establishing and maintaining the senescent cell cycle arrest.[1][7][16] Their expression levels can be quantified by various molecular biology techniques.
Methodologies:
-
Western Blotting: Provides semi-quantitative analysis of protein levels in cell lysates. Increased bands corresponding to p21 and/or p16 are expected in doxorubicin-treated cells compared to controls.[5][17][18]
-
Quantitative PCR (qPCR): Measures the relative mRNA expression levels of the corresponding genes (CDKN1A for p21 and CDKN2A for p16).[1][7][19] In human chondrocytes treated with 0.1 µM doxorubicin, CDKN1A mRNA levels increased 9.2-fold and CDKN2A increased 2.7-fold.[7]
-
Immunofluorescence/Immunohistochemistry: Allows for visualization and quantification of protein expression at the single-cell level, showing increased nuclear (p21) or nuclear/cytoplasmic (p16) staining in senescent cells.[1][7]
Nuclear and Chromatin Alterations
Principle: Senescent cells undergo significant nuclear reorganization, including the loss of a key nuclear lamina protein and the formation of condensed chromatin structures.
-
Lamin B1 Reduction: The downregulation of Lamin B1 is a robust marker of senescence.[19] Its expression can be assessed by Western blot or immunofluorescence, where a marked decrease in the nuclear rim staining is observed.[1][19]
-
Senescence-Associated Heterochromatin Foci (SAHF): These are distinct, condensed regions of facultative heterochromatin that form in the nuclei of some senescent cells. They can be visualized by DAPI staining, appearing as bright, punctate foci within the nucleus.[6]
Senescence-Associated Secretory Phenotype (SASP) Analysis
Principle: Senescent cells secrete a host of factors, collectively known as the SASP, which can have potent effects on the surrounding tissue microenvironment.[3] Key components include pro-inflammatory cytokines like IL-6 and IL-8.[1][5]
Methodologies:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive method for quantifying the concentration of specific secreted proteins (e.g., IL-6, IL-8) in the cell culture supernatant.[5][18]
-
Cytokine Arrays: Allow for the simultaneous detection of dozens of different SASP factors in the conditioned media.[20]
-
Quantitative PCR (qPCR): Measures the mRNA levels of SASP genes (e.g., IL6, IL8, MMP3) within the cells, indicating transcriptional upregulation.[1][5] In murine astrocytes, doxorubicin treatment significantly increased the mRNA expression of MMP3, IL-6, and IL-1β.[1]
Summary of Doxorubicin-Induced Senescence Markers
| Marker Category | Specific Marker | Expected Change in Senescence | Primary Detection Method(s) |
| Lysosomal Activity | SA-β-Galactosidase | Increased activity at pH 6.0 | Histochemical Staining[6][21] |
| DNA Damage | γ-H2AX | Increased nuclear foci | Immunofluorescence[1][11] |
| 53BP1 | Increased nuclear foci | Immunofluorescence[1] | |
| Cell Cycle Arrest | p21WAF1/CIP1 | Upregulation | Western Blot, qPCR, Immunofluorescence[1][7][17] |
| p16INK4a | Upregulation | Western Blot, qPCR, Immunofluorescence[7][8] | |
| Phospho-Rb | Decrease | Western Blot[8] | |
| Nuclear Lamina | Lamin B1 | Downregulation | Western Blot, Immunofluorescence[1][19] |
| Chromatin Structure | SAHF | Formation of dense foci | DAPI Staining[6] |
| Secretory Phenotype | IL-6, IL-8, MMPs | Increased secretion/expression | ELISA, Cytokine Array, qPCR[1][5][20] |
| Proliferation | BrdU / Ki67 | Decreased incorporation/staining | Proliferation Assay / Immunofluorescence[1][19] |
Conclusion
The detection and quantification of doxorubicin-induced senescence require a multi-faceted approach. While SA-β-Gal staining is a foundational assay, its results should be corroborated with markers of persistent DNA damage (γ-H2AX), stable cell cycle arrest (p21, p16), and nuclear reorganization (Lamin B1). Furthermore, characterizing the SASP provides crucial insight into the functional consequences of the senescent state. By employing a combination of these robust methodologies, researchers can accurately evaluate the role of senescence in chemotherapy response and its broader implications for cancer biology and aging.
References
- 1. Doxorubicin Induces a Senescent Phenotype in Murine and Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Comprehensive Multiomics Signature of Doxorubicin‐Induced Cellular Senescence in the Postmenopausal Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin-Induced Cancer Cell Senescence Shows a Time Delay Effect and Is Inhibited by Epithelial-Mesenchymal Transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin-Induced Cardiac Senescence Is Alleviated Following Treatment with Combined Polyphenols and Micronutrients through Enhancement in Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. buckinstitute.org [buckinstitute.org]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. Senescence-Associated Heterochromatin Foci Suppress γ-H2AX Focus Formation Induced by Radiation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. crpr-su.se [crpr-su.se]
- 16. Increased cellular senescence in doxorubicin-induced murine ovarian injury: effect of senolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Metformin mitigates SASP secretion and LPS-triggered hyper-inflammation in Doxorubicin-induced senescent endothelial cells [frontiersin.org]
- 21. Features of senescence and cell death induced by doxorubicin in A549 cells: organization and level of selected cytoskeletal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin Hydrochloride Cardiotoxicity: A Deep Dive into ROS-Mediated Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Doxorubicin (B1662922) (DOX) is a potent and widely used anthracycline antibiotic for cancer chemotherapy. However, its clinical application is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and often irreversible heart failure. A central player in this cardiotoxicity is the excessive generation of Reactive Oxygen Species (ROS). This guide provides a comprehensive overview of the molecular mechanisms by which DOX induces ROS-mediated cardiac damage, details key experimental protocols for studying this phenomenon, and presents quantitative data to illustrate the magnitude of these effects. The signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
The Core Mechanisms of Doxorubicin-Induced ROS Generation
The cardiotoxicity of doxorubicin is multifactorial, but three primary mechanisms converge on the production of ROS, creating a vicious cycle of oxidative stress and cellular damage within cardiomyocytes.
Mitochondrial Dysfunction and Electron Transport Chain Disruption
The mitochondrion is a primary target of doxorubicin. Due to its high affinity for cardiolipin (B10847521), a phospholipid essential for the integrity of the inner mitochondrial membrane, DOX accumulates within this organelle.[1][2] This accumulation has several detrimental consequences:
-
Redox Cycling at Complex I: Doxorubicin can accept an electron from NADH dehydrogenase (Complex I) of the electron transport chain (ETC), forming a semiquinone radical.[3][4] This radical then rapidly transfers the electron to molecular oxygen, generating a superoxide (B77818) anion (O₂•−) and regenerating the parent DOX molecule, allowing it to repeat the cycle.[4][5] This process of redox cycling leads to a massive and continuous production of superoxide radicals.[4]
-
Inhibition of ETC Complexes: The binding of DOX to cardiolipin disrupts the function of several ETC complexes, including Complexes I, III, and IV, which require cardiolipin as a cofactor.[1][3] This inhibition not only impairs ATP synthesis but also causes electrons to leak from the ETC, further contributing to superoxide formation.[2]
The Role of Topoisomerase IIβ (TOP2B)
While doxorubicin's anticancer effects are primarily mediated through the inhibition of Topoisomerase IIα (TOP2A) in rapidly dividing cancer cells, its cardiotoxic effects are linked to its interaction with Topoisomerase IIβ (TOP2B), which is present in quiescent cardiomyocytes.[3][6][7]
-
DNA Damage and Mitochondrial Biogenesis: DOX stabilizes the TOP2B-DNA cleavage complex, leading to DNA double-strand breaks in the nuclear genome of cardiomyocytes.[1][6] This nuclear DNA damage triggers a cascade that inhibits the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and PGC-1β.[1][6][8] The resulting decline in the production of new, healthy mitochondria exacerbates the existing mitochondrial dysfunction and ROS production.[4][6]
Iron-Mediated ROS Generation
Doxorubicin is a powerful iron chelator.[9] It forms a complex with intracellular iron (DOX-Fe³⁺), which possesses potent catalytic activity.[9][10]
-
Fenton and Haber-Weiss Reactions: The DOX-Fe³⁺ complex can be reduced to a DOX-Fe²⁺ complex by cellular reductants.[11] This ferrous complex then catalyzes the conversion of hydrogen peroxide (H₂O₂), a product of superoxide dismutation, into the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[9][10][11] This process is a major contributor to the severe oxidative damage observed in doxorubicin cardiotoxicity, as hydroxyl radicals can indiscriminately damage lipids, proteins, and DNA.[9][12]
Downstream Consequences of ROS Overproduction
The surge in ROS levels triggers a cascade of deleterious signaling events, leading to widespread cellular damage and dysfunction.
-
Lipid Peroxidation and Membrane Damage: ROS attack polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. This compromises membrane integrity, affecting the function of the sarcolemma, sarcoplasmic reticulum, and mitochondria.
-
Protein Oxidation: Oxidative damage to proteins can impair the function of critical enzymes, ion channels, and structural proteins, disrupting cellular homeostasis.
-
DNA Damage: ROS can directly cause oxidative damage to both nuclear and mitochondrial DNA (mtDNA), leading to mutations and strand breaks.[13] Damage to mtDNA is particularly detrimental as it can further impair the ETC and amplify ROS production.[13]
-
Calcium Dysregulation: Oxidative stress disrupts the function of key calcium-handling proteins, such as the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) and the ryanodine (B192298) receptor.[14][15] This leads to intracellular calcium overload, which can trigger mitochondrial permeability transition pore (mPTP) opening, further mitochondrial damage, and activation of apoptotic pathways.[14][16]
-
Activation of Cell Death Pathways: The combination of mitochondrial dysfunction, DNA damage, and calcium overload activates intrinsic apoptotic pathways. Cytochrome c is released from damaged mitochondria, activating caspases that execute programmed cell death.[13]
-
Impaired Antioxidant Defense: Doxorubicin also suppresses the heart's endogenous antioxidant defenses. It can inhibit the activity of key antioxidant enzymes and downregulate the Nrf2 signaling pathway, a master regulator of the antioxidant response.[17][18][19][20][21] This leaves the cardiomyocytes even more vulnerable to the initial ROS burst.
Quantitative Assessment of Doxorubicin Cardiotoxicity
The following tables summarize quantitative data from various experimental models, illustrating the impact of doxorubicin on key parameters of cardiac function and markers of oxidative stress.
Table 1: Effects of Doxorubicin on Cardiac Function in Animal Models
| Parameter | Animal Model | Doxorubicin Regimen | Result vs. Control | Reference(s) |
| Left Ventricular Ejection Fraction (LVEF) | Mouse | 4 mg/kg, weekly for 6 weeks (24 mg/kg total) | ↓ from 72% to 55% | [22] |
| Rat | 2 mg/kg/week for 8 weeks (16 mg/kg total) | ↓ by 7% from baseline at 6 weeks | [23] | |
| Dog | Various (meta-analysis) | ↓ by an average of 21.24% | [24] | |
| Left Ventricular Fractional Shortening (FS) | Mouse | 4 mg/kg, weekly for 6 weeks (24 mg/kg total) | ↓ from 41% to 28% | [22] |
| Rat | Cumulative dose of 15 mg/kg | Significant decrease | [25] | |
| Cardiac Biomarkers (e.g., cTnT, BNP) | Rat | Single 20 mg/kg IP injection | Significant increase | [25] |
Table 2: Markers of Oxidative Stress and Cellular Damage
| Parameter | Experimental Model | Doxorubicin Treatment | Result vs. Control | Reference(s) |
| Mitochondrial ROS Production | Neonatal Rat Ventricular Myocytes | 0.5 µM for 24h | Significant increase | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | H9c2 cells | Varies | Significant decrease | [26][27][28] |
| NADH Dehydrogenase Activity (Complex I) | Bovine Heart Submitochondrial Prep. | 25-50 µM DOX | ↓ by 70% | [29] |
| Cardiomyocyte Apoptosis (TUNEL Assay) | Rat Heart Tissue | Ischemia/Reperfusion Model | ↑ to 6% in myocytes | [30] |
| Nrf2 Expression/Activity | Mouse Heart | Single 25 mg/kg IP injection | Exaggerated cardiotoxicity in Nrf2 knockout mice | [17][18][20] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying doxorubicin cardiotoxicity. Below are methodologies for key assays.
Detection of Intracellular ROS using Dihydroethidium (DHE)
Principle: DHE is a cell-permeant dye that fluoresces red upon oxidation, primarily by superoxide. It is a widely used probe for detecting intracellular ROS levels.
Methodology (for cultured cardiomyocytes):
-
Preparation: Prepare a 5-10 mM DHE stock solution in anhydrous DMSO and store in aliquots at -20°C, protected from light.[31] Prepare a working solution of 5-10 µM DHE in pre-warmed serum-free media or PBS immediately before use.[32]
-
Cell Treatment: Culture cardiomyocytes on glass-bottom dishes or 96-well plates. Treat cells with doxorubicin at the desired concentration and duration. Include positive (e.g., Antimycin A) and negative (e.g., N-Acetyl Cysteine pre-treatment) controls.[33]
-
Staining: Remove the treatment media and wash the cells gently with warm PBS.[32] Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[32]
-
Washing: Gently aspirate the DHE solution and wash the cells 2-3 times with warm PBS to remove excess probe.[32]
-
Imaging/Quantification: Immediately image the cells using a fluorescence microscope with an appropriate filter set (e.g., Ex/Em ~520/600 nm).[33] For quantification, measure the fluorescence intensity using a plate reader or analyze images with software like ImageJ.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a ratiometric, lipophilic cationic dye that accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Methodology (for cultured cells):
-
Preparation: Prepare a JC-1 stock solution (e.g., 200 µM in DMSO) and a working solution (e.g., 2-10 µM) in cell culture medium.
-
Cell Treatment: Seed cells in a 96-well dark plate and treat with doxorubicin.[34] Include a positive control for depolarization (e.g., 100 µM FCCP).[34]
-
Staining: Remove the treatment media, wash with PBS, and add 100 µL/well of the JC-1 working solution.[34] Incubate for 15-30 minutes at 37°C in the dark.[26]
-
Washing: Aspirate the JC-1 solution and wash the cells once with a pre-warmed assay buffer or PBS.[34]
-
Quantification: Measure the fluorescence intensity using a plate reader at two wavelengths: green (Ex/Em ~485/530 nm for monomers) and red (Ex/Em ~540/590 nm for aggregates).[27][28] The results are typically expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Apoptosis using TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Methodology (for cardiac tissue sections):
-
Sample Preparation: Fix heart tissue in 4% formaldehyde (B43269) (or PFA), embed in paraffin, and cut 5-6 µm sections.[30][35] Deparaffinize and rehydrate the sections through an ethanol (B145695) gradient.[36]
-
Permeabilization: Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer).[36] Incubate sections with Proteinase K (20 µg/mL) or Triton X-100 to permeabilize the tissue.[30][36]
-
Labeling: Incubate the sections with the TdT reaction mix (containing TdT enzyme and fluorescently-labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[36]
-
Washing: Rinse the sections thoroughly with PBS to stop the reaction and remove unincorporated nucleotides.
-
Counterstaining & Mounting: Counterstain with a nuclear stain like DAPI to visualize all nuclei. To identify the cell type, co-stain with a cardiomyocyte-specific marker like anti-desmin or anti-troponin.[30] Mount the slides with an anti-fade mounting medium.
-
Analysis: Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while all cell nuclei will be visible with the DAPI stain. The percentage of apoptotic cardiomyocytes can then be quantified.[37]
Conclusion and Future Directions
The generation of ROS is a cornerstone of doxorubicin-induced cardiotoxicity, initiating a destructive cascade of oxidative stress, mitochondrial failure, calcium dysregulation, and ultimately, cardiomyocyte death. Understanding these intricate mechanisms is paramount for the development of effective cardioprotective strategies. Future research should focus on developing more targeted therapies that can specifically inhibit ROS production in the heart without compromising the anticancer efficacy of doxorubicin. This includes the exploration of mitochondria-targeted antioxidants, novel inhibitors of the DOX-TOP2B interaction, and therapies aimed at bolstering the endogenous antioxidant defenses of the heart, such as Nrf2 activators. The continued refinement of experimental models and protocols will be crucial in translating these promising strategies from the laboratory to the clinic, ultimately improving the safety and quality of life for cancer patients.
References
- 1. Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin Redox Biology: Redox Cycling, Topoisomerase Inhibition, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial dynamics proteins for the treatment of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of iron in doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly Synthesized Doxorubicin Complexes with Selected Metals—Synthesis, Structure and Anti-Breast Cancer Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Production of hydroxyl radical by iron(III)-anthraquinone complexes through self-reduction and through reductive activation by the xanthine oxidase/hypoxanthine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondria and Doxorubicin-Induced Cardiomyopathy: A Complex Interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Doxorubicin cardiomyopathy is associated with a decrease in calcium release channel of the sarcoplasmic reticulum in a chronic rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of myocardial damage induced by doxorubicin via calumenin-regulated mitochondrial dynamics and the calcium–Cx43 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Nrf2 Deficiency Exaggerates Doxorubicin-Induced Cardiotoxicity and Cardiac Dysfunction | Semantic Scholar [semanticscholar.org]
- 18. Nrf2 deficiency exaggerates doxorubicin-induced cardiotoxicity and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Nrf2: a dark horse in doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of systolic and diastolic function, alongside proteomic profiling, in doxorubicin-induced cardiovascular toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Impact of Doxorubicin on Cardiac Function in Dogs: Ejection Fraction Changes and Heart Failure Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tubeimoside I Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protease-activated Receptor 1 Activation Enhances Doxorubicin-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 29. Oxidative and non-oxidative mechanisms in the inactivation of cardiac mitochondrial electron transport chain components by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. med.emory.edu [med.emory.edu]
- 32. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cdn.caymanchem.com [cdn.caymanchem.com]
- 34. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 35. TUNEL staining [bio-protocol.org]
- 36. clyte.tech [clyte.tech]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Doxorubicin Hydrochloride Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods for the synthesis and purification of doxorubicin (B1662922) hydrochloride, a critical anthracycline antibiotic used in chemotherapy. The document includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating key processes and mechanisms.
Synthesis of Doxorubicin Hydrochloride
The production of doxorubicin is primarily achieved through two major routes: semi-synthesis from the precursor daunorubicin (B1662515) and biosynthesis via fermentation using genetically engineered microorganisms.
-
Semi-synthesis from Daunorubicin: A common and historically significant method is the chemical conversion of daunorubicin to doxorubicin. This process typically involves the selective bromination of the C-14 position on the daunorubicin molecule, followed by hydrolysis to introduce a hydroxyl group, yielding doxorubicin.[1][2] The starting material, daunorubicin, is more abundantly found as a natural product from various Streptomyces strains.[3] While effective, this multi-step chemical process can result in poor yields and the formation of side products, necessitating robust purification.[1][3]
-
Biosynthesis via Fermentation: Industrial-scale production of doxorubicin often relies on fermentation using genetically modified strains of Streptomyces peucetius.[3][4] Wild-type strains naturally produce daunorubicin, but specific subspecies, like S. peucetius subsp. caesius, were mutated to produce doxorubicin.[3] Modern approaches involve cloning and overexpressing the doxA gene, which encodes the cytochrome P450 oxidase responsible for the final, rate-limiting hydroxylation step that converts daunorubicin into doxorubicin.[3][5] This biosynthetic route can be optimized by introducing mutations that deactivate enzymes responsible for shunting precursors to less useful byproducts, thereby increasing the final yield of doxorubicin.[3]
Purification of this compound
Regardless of the synthesis method, a multi-step purification process is required to achieve the high purity (>98.0%) mandated for pharmaceutical use.[6] The process often involves a combination of filtration, chromatography, and crystallization.
-
Initial Extraction and Filtration: For biosynthetic production, the process begins with the separation of the doxorubicin-containing fermentation broth from the microbial biomass. This is followed by a series of filtration steps, including ceramic membrane microfiltration, ultrafiltration, and nanofiltration, to concentrate the crude doxorubicin solution.[7]
-
Chromatographic Purification: Chromatography is the cornerstone of doxorubicin purification.
-
Resin Chromatography: The concentrated solution is often passed through a hydrophobic porous synthetic resin (e.g., HP-20 resin) to remove a significant portion of impurities.[7][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating doxorubicin from closely related impurities.[9] Preparative HPLC can be used to isolate high-purity fractions.[10]
-
Immobilised Metal Ion Affinity Chromatography (IMAC): The metal-coordinating ability of doxorubicin allows for its purification using IMAC, which offers a simple and effective isolation method from complex mixtures like bacterial cultures.[11][12]
-
Solid-Phase Extraction (SPE): SPE is an effective method for sample cleanup and concentration, particularly for isolating doxorubicin from biological matrices.[13]
-
-
Crystallization: The final step in purification is typically crystallization. The purified doxorubicin solution is subjected to salt formation with hydrochloric acid and crystallized to yield this compound as a stable, solid product.[7] Controlled crystallization at elevated temperatures (40°C or higher) can produce crystalline aggregates with excellent water solubility.[14]
Quantitative Data Summary
The following tables summarize key quantitative data associated with this compound synthesis and purification.
Table 1: Comparison of Doxorubicin Synthesis Methods
| Parameter | Semi-synthesis from Daunorubicin | Biosynthesis (Fermentation) |
| Starting Material(s) | Daunorubicin Hydrochloride[2] | Propionyl-CoA, Malonyl-CoA, Glucose[4][5] |
| Key Reagents/Components | Bromine, Dioxane, Sodium Formate, Hydrobromic Acid[1] | Genetically engineered S. peucetius strain (overexpressing doxA)[3] |
| Typical Overall Yield | ~37% - 42.4%[1] | Varies significantly with strain and process optimization. Double the yield has been reported in some triple mutants.[3] |
Table 2: Purity and Recovery Data for Select Purification Steps
| Purification Method | Matrix / Starting Material | Purity Achieved | Recovery Rate | Reference |
| Multi-step Industrial Process | Fermentation Broth | > 99.5% | High (not specified) | [7] |
| IMAC (Ni(II)-charged IDA resin) | Doxorubicin Standard | High (not specified) | 100% (for 94 nmol) | [11] |
| Resin Chromatography & Elution | Partially Purified Doxorubicin | 99.96% (relative purity) | 96% | [8] |
| Solid-Phase Extraction (HLB) | Spiked Rat Tissue | High (not specified) | 91.6 ± 5.1% | [13] |
Detailed Experimental Protocols
Protocol 1: Semi-synthesis of Doxorubicin HCl from Daunorubicin HCl
This protocol is adapted from methods involving the bromination of daunorubicin followed by hydrolysis.[1]
Materials:
-
Daunorubicin hydrochloride
-
Absolute ethanol (B145695)
-
Dioxane
-
Triethylorthoformate
-
Hydrogen bromide gas
-
Bromine
-
Aqueous solution of oxalic acid (5%)
-
Sodium bicarbonate
-
Ethanol/Hydrochloric acid
-
Acetone
Procedure:
-
Ketal Protection & Bromination: Dissolve 10 g of daunorubicin hydrochloride in a mixture of 200 ml absolute ethanol and 200 ml dioxane containing 20 ml triethylorthoformate.
-
Maintain the temperature at 16-18°C and add 2 g of hydrogen bromide gas, followed by 3.5 g of bromine to yield the 14-bromo-daunorubicin ketal intermediate.
-
Hydrolysis: Stir the intermediate (e.g., 3 g of 14-bromo daunorubicin 13,13-diethoxy ketal) overnight at 25-30°C in 150 ml of a 5% aqueous solution of oxalic acid to hydrolyze the ketal group.
-
Adjust the pH to 3.5 using a 5% sodium bicarbonate solution.
-
Maintain the reaction mixture at 50°C for 48 hours to facilitate the hydrolysis of the bromide to a hydroxyl group.
-
Isolation as Oxalate (B1200264) Salt: Upon cooling, doxorubicin will precipitate as the oxalate salt. Isolate the precipitate by filtration.
-
Conversion to Hydrochloride Salt: Convert the doxorubicin oxalate salt into this compound by treating it with an ethanol/hydrochloric acid solution, followed by precipitation with acetone.
-
Filter and dry the final crystalline product under vacuum.
Protocol 2: Industrial Purification from Fermentation Broth
This protocol describes a comprehensive purification process for doxorubicin produced via fermentation, adapted from patent literature.[7]
Materials:
-
Doxorubicin fermentation broth
-
Ceramic microfiltration membrane
-
Ultrafiltration membrane
-
Nanofiltration membrane (e.g., 1nm)
-
HP-20 resin
-
Methanol (B129727) or Ethanol
-
Organic acid (for pH adjustment)
-
Dichloromethane (or other suitable extraction solvent)
-
Mobile phase for preparative chromatography (e.g., 50% methanol aqueous solution, pH 2.5-3.5)
-
Hydrochloric acid
Procedure:
-
Pre-treatment and Concentration:
-
Process the initial fermentation broth through a ceramic membrane for microfiltration to remove cells and large particulates.
-
Subject the filtrate to ultrafiltration and then nanofiltration to concentrate the doxorubicin solution.
-
-
Resin Adsorption:
-
Load the nanofiltration concentrate onto a column packed with HP-20 resin.
-
Wash the column with purified water and then a low-concentration methanol solution (e.g., 15%) to remove the majority of impurities.
-
-
Elution:
-
Elute the doxorubicin from the resin using an ethanol solution (e.g., 30%) containing an organic acid, with the pH adjusted to 1.5-4.5.
-
Collect the fractions containing the doxorubicin component.
-
-
Solvent Extraction:
-
Remove the ethanol from the collected fractions (e.g., by evaporation).
-
Extract the doxorubicin into an organic solvent such as dichloromethane.
-
-
Preparative Chromatography:
-
Separate the doxorubicin using a preparative column chromatography system.
-
Use a mobile phase such as a 50% methanol aqueous solution with the pH adjusted to 2.5-3.5.
-
Elute the sample at a defined flow rate (e.g., 70 ml/min) and collect the high-purity doxorubicin fractions.
-
-
Crystallization:
-
Combine the pure fractions.
-
Perform salt formation by adding hydrochloric acid, followed by crystallization to obtain the final crude this compound product.
-
Further recrystallization may be performed to achieve pharmaceutical grade purity.
-
Protocol 3: Analytical HPLC for Purity Assessment
This protocol is based on the USP monograph for this compound.[6]
Materials:
-
USP this compound Reference Standard (RS)
-
This compound sample
-
Water, acetonitrile, methanol (HPLC grade)
-
Phosphoric acid
-
Sodium lauryl sulfate (B86663)
-
2 N sodium hydroxide (B78521)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of water, acetonitrile, methanol, and phosphoric acid (540:290:170:2 v/v/v/v). Dissolve 1 g of sodium lauryl sulfate per 1000 mL of this solution. Adjust the pH to 3.6 ± 0.1 with 2 N sodium hydroxide and degas.
-
Standard Preparation: Accurately weigh and dissolve USP this compound RS in the Mobile Phase to obtain a solution with a known concentration of approximately 0.1 mg/mL.
-
Assay Preparation: Accurately weigh and dissolve about 20 mg of the this compound sample in a 200-mL volumetric flask, dilute to volume with the Mobile Phase, and mix. This gives a final concentration of approximately 0.1 mg/mL.
-
Chromatographic System:
-
Detector: UV, 254 nm
-
Column: 4.6-mm × 25-cm; packing L13
-
Flow Rate: Approximately 1.5 mL/min
-
-
Analysis:
-
Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The retention time of the major peak in the Assay preparation should correspond to that of the Standard preparation.
-
Calculate the percentage of this compound and any impurities based on the peak areas.
-
Diagrams and Pathways
Diagram 1: Semi-synthesis Workflow
Caption: Workflow for the semi-synthesis of Doxorubicin HCl from Daunorubicin HCl.
Diagram 2: Purification Workflow from Fermentation
Caption: Multi-step purification process for Doxorubicin HCl from fermentation broth.
Diagram 3: Doxorubicin's Mechanism of Action
Caption: Simplified pathway of Doxorubicin's cytotoxic action in cancer cells.
References
- 1. US5008380A - Process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]
- 4. EP0915983B1 - Process for preparing doxorubicin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [drugfuture.com]
- 7. CN112745368A - A kind of doxorubicin purification process - Google Patents [patents.google.com]
- 8. JP2000351791A - Purification method of doxorubicin - Google Patents [patents.google.com]
- 9. Solid-phase extraction and optimized separation of doxorubicin, epirubicin and their metabolites using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109206309A - A kind of isolation and purification method of this compound impurity - Google Patents [patents.google.com]
- 11. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Isolation of doxorubicin from a bacterial culture using immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. US6653455B1 - Crystallization of this compound - Google Patents [patents.google.com]
Application Notes & Protocols: Preparation of Doxorubicin Hydrochloride Liposomal Formulation
Introduction
Doxorubicin (B1662922) (DOX) is a potent anthracycline antibiotic widely employed in cancer chemotherapy.[1] Its clinical application, however, is frequently constrained by dose-dependent cardiotoxicity.[2] Encapsulating doxorubicin within liposomes, particularly PEGylated "stealth" liposomes, presents a significant therapeutic advantage.[3] This drug delivery strategy modifies the pharmacokinetic profile of doxorubicin, resulting in prolonged circulation time and decreased accumulation in sensitive tissues such as the heart.[2] Furthermore, liposomes within the 100-200 nm size range can preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, thereby increasing drug concentration at the target site.[1]
One of the most efficient methods for preparing doxorubicin liposomes is the remote loading (or active loading) technique.[4] This method utilizes a transmembrane ion gradient, typically an ammonium (B1175870) sulfate (B86663) or pH gradient, to actively drive doxorubicin into the aqueous core of pre-formed liposomes.[5][6] This process achieves very high encapsulation efficiencies (>95%) and stable drug retention.[7][8] The resulting formulation, exemplified by the FDA-approved drug Doxil®, consists of doxorubicin encapsulated within PEGylated liposomes, where the drug exists in a precipitated state with sulfate, forming a gel-like intra-liposomal core.[4][9]
This document provides a detailed protocol for the preparation of doxorubicin hydrochloride liposomes using the robust remote loading technique with a transmembrane ammonium sulfate gradient. It also covers essential characterization methods to ensure the quality and consistency of the formulation.
Data Presentation: Formulation and Performance
The following tables summarize typical quantitative data for doxorubicin liposomal formulations intended for research and development.
Table 1: Typical Liposomal Formulation Composition
| Component | Common Name/Abbreviation | Molar Ratio | Purpose |
|---|---|---|---|
| Hydrogenated Soy Phosphatidylcholine | HSPC | 56 | Main bilayer-forming lipid |
| Cholesterol | Chol | 39 | Stabilizes the lipid bilayer |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | DSPE-PEG2000 | 5 | Provides "stealth" characteristics, prolonging circulation |
Data compiled from multiple sources indicating common formulations for long-circulating liposomes.[2]
Table 2: Physicochemical Characteristics of Doxorubicin Liposomes
| Parameter | Typical Value | Method of Analysis |
|---|---|---|
| Mean Particle Size (Diameter) | 100 - 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 95% | Spectrofluorometry / HPLC |
| Drug-to-Lipid Ratio (w/w) | 0.15 - 0.20 | Spectrofluorometry / HPLC & Phosphate (B84403) Assay |
These values represent typical targets for a successful liposomal doxorubicin formulation.[2]
Experimental Protocols
Protocol 1: Preparation of Empty Liposomes (Thin-Film Hydration & Extrusion)
This protocol describes the formation of empty, unilamellar liposomes of a defined size, containing an ammonium sulfate solution.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol (Chol)
-
DSPE-PEG2000
-
Chloroform and Methanol (e.g., 2:1 v/v mixture)
-
Ammonium sulfate ((NH₄)₂SO₄), 250 mM solution
-
Deionized water
Equipment:
-
Rotary evaporator
-
High-pressure extruder (e.g., Lipex Extruder)
-
Polycarbonate filters (200 nm and 100 nm pore sizes)
-
Water bath or heating block
-
Round-bottom flask
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (HSPC, Cholesterol, and DSPE-PEG2000) in a chloroform:methanol mixture within a round-bottom flask.[10]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 45-50°C to evaporate the organic solvent under vacuum.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the dry lipid film with the 250 mM ammonium sulfate solution. The hydration should be performed above the lipid phase transition temperature (approx. 60-70°C).[2]
-
Gently rotate the flask for 1 hour to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
To produce uniformly sized large unilamellar vesicles (LUVs), subject the MLV suspension to sequential extrusion.[11]
-
Heat the extruder to 65-70°C.
-
Pass the MLV suspension 10-15 times through a 200 nm polycarbonate filter.[2]
-
Subsequently, pass the suspension 10-15 times through a 100 nm filter to achieve the final desired particle size.[2][8]
-
Protocol 2: Remote Loading of Doxorubicin
This protocol uses the transmembrane ammonium sulfate gradient to actively load doxorubicin into the prepared liposomes.
Materials:
-
Empty liposome (B1194612) suspension (from Protocol 1)
-
Doxorubicin HCl solution (e.g., 10 mg/mL in deionized water)
-
Buffer for external phase exchange (e.g., 10% w/v sucrose (B13894) solution or phosphate-buffered saline, PBS, pH 7.4)
-
Gel filtration column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Methodology:
-
Gradient Creation:
-
Remove the external (unencapsulated) ammonium sulfate from the liposome suspension. This is a critical step to create the ion gradient.
-
This can be achieved by passing the suspension through a gel filtration column pre-equilibrated with the exchange buffer (e.g., 10% sucrose solution).[8][12] Dialysis is another effective method.[8]
-
This process leaves a high concentration of ammonium sulfate inside the liposomes and a low concentration outside.[13]
-
-
Drug Incubation and Loading:
-
Add the doxorubicin HCl solution to the purified liposome suspension to achieve the desired drug-to-lipid ratio (e.g., 1:5 w/w).[2]
-
Incubate the mixture at 60-65°C for 30-60 minutes with gentle stirring.[2][8]
-
During incubation, neutral ammonia (B1221849) (NH₃) diffuses out of the liposome down its concentration gradient. This leaves behind a proton (H⁺), creating an acidic core and a pH gradient.[5]
-
The external, uncharged doxorubicin diffuses into the liposome, becomes protonated, and precipitates with the sulfate ions, effectively trapping it inside.[9]
-
-
Removal of Free Drug:
-
Cool the suspension to room temperature.
-
Remove any unencapsulated (free) doxorubicin using a new gel filtration column or by dialysis.[6]
-
Protocol 3: Characterization of Liposomal Doxorubicin
These analyses are critical to ensure the quality, consistency, and stability of the final formulation.
Key Experiments:
-
Particle Size and Polydispersity Index (PDI):
-
Zeta Potential:
-
Measure the surface charge of the liposomes using Laser Doppler Velocimetry. This provides an indication of the formulation's stability against aggregation.[10]
-
-
Encapsulation Efficiency (%EE):
-
Separate the free doxorubicin from the liposome-encapsulated doxorubicin using methods like gel filtration or dialysis.
-
Measure the concentration of doxorubicin in the filtrate (free drug).
-
Measure the total doxorubicin concentration by disrupting the liposomes with an appropriate solvent (e.g., acidified isopropanol) and quantifying via spectrofluorometry (Ex: 470 nm, Em: 590 nm) or HPLC.[2]
-
Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100[2]
-
-
In Vitro Drug Release:
-
Place a known concentration of the liposomal doxorubicin formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Submerge the bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer like pH 5.3 to simulate the tumor microenvironment) at 37°C with gentle stirring.[6]
-
At predetermined time intervals, withdraw samples from the release medium and measure the concentration of released doxorubicin.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing doxorubicin-loaded liposomes.
Caption: Mechanism of ammonium sulfate gradient remote loading of doxorubicin.
References
- 1. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Characterization of Doxorubicin Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Ammonium sulfate transmembrane gradient driven doxorubicin loading into nSSL [ebrary.net]
- 6. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remote loading of doxorubicin into liposomes driven by a transmembrane phosphate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2010092590A2 - Process for the preparation of doxorubicin liposomes - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and Characterization of Liposomal this compound with Palm Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fabrication of Doxorubicin-Loaded Lipid-Based Nanocarriers by Microfluidic Rapid Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Doxorubicin Hydrochloride Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of doxorubicin (B1662922) hydrochloride in preclinical animal models for cancer efficacy studies. The following sections detail established animal models, experimental protocols, and quantitative data to guide researchers in designing and executing robust in vivo studies.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide array of human cancers.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, which leads to DNA damage and apoptosis in rapidly proliferating cancer cells.[1][2] Preclinical evaluation of doxorubicin's efficacy and the development of novel combination therapies rely heavily on the use of animal models.[1]
Commonly Used Animal Models for Efficacy Studies
A variety of animal models are employed to assess the anti-tumor activity of doxorubicin hydrochloride. The choice of model often depends on the cancer type under investigation and the specific research question.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice.[3] This is a widely used model to test the efficacy of anticancer agents against human tumors.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same inbred strain.[4] This model is particularly valuable for studying the interplay between the immune system and cancer therapy.[4]
-
Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin in the animal.[5] This approach more accurately mimics the tumor microenvironment and metastatic progression of human cancers.[5]
Quantitative Data Summary
The following tables summarize the anti-tumor efficacy of this compound in various animal models across different cancer types.
Table 1: Efficacy of Doxorubicin in Breast Cancer Animal Models
| Animal Model | Mouse Strain | Cancer Cell Line | Doxorubicin Dosage and Schedule | Key Efficacy Findings | Reference(s) |
| Xenograft | MF1 nu/nu | MDA-G8 | 2, 4, or 8 mg/kg, IV, once per week for 6 weeks | Dose-dependent tumor growth inhibition. | [1] |
| Xenograft | BALB/c | 4T1 | 4 and 8 mg/kg, IP or IV, once a week | Significant reduction in tumor growth and lung metastasis.[6] | [1][6] |
| Xenograft | Nude | MDA-MB-231 | 2 mg/kg | Effective against breast tumors. | [1] |
| Orthotopic | BALB/c | 4T1 | 4 and 8 mg/kg, IP, once a week | Enhanced efficacy in reducing tumor growth and lung metastasis when combined with a TGFβ inhibitor.[6] | [6] |
| Spontaneous | BALB-neuT | Spontaneous | Not specified | BNS-DOX formulation inhibited breast cancer growth by 60%.[7] | [7] |
Table 2: Efficacy of Doxorubicin in Other Cancer Animal Models
| Cancer Type | Animal Model | Mouse Strain | Cancer Cell Line/Tumor Type | Doxorubicin Dosage and Schedule | Key Efficacy Findings | Reference(s) | | --- | --- | --- | --- | --- | --- | | Colon Carcinoma | Xenograft | BALB/c | C-26 | 6 mg/kg, IV, single dose | Effective tumor growth inhibition. |[1] | | Colon Carcinoma | Xenograft | Nude Mice | Human Colon Tumors | Not specified | No statistically significant anti-tumor activity. |[3][8] | | Neuroblastoma | Xenograft | Not specified | SH-SY5Y | 3 mg/kg/day | Significant tumor growth inhibition.[9] |[1][9] | | Lymphoma | Syngeneic | C57BL/6N | EL4 | 4 mg/kg/week, IP, for 3 weeks | Significantly suppressed tumor growth.[4] |[4] | | Lung Cancer | Xenograft | Nude Mice | Oat Cell Carcinoma (T 293) & Epidermoid Carcinoma (T 222) | 6 and 10 mg/kg, IV, every week for 3 weeks | Statistically significant activity against both tumor types.[8] |[8] | | Ovarian Cancer | Xenograft | Not specified | Not specified | Not specified | PSX@DOX formulation showed 3.5 times better average efficiency than free doxorubicin in resistant tumors.[10] |[10] | | Anaplastic Thyroid Cancer | Xenograft | NSG | Not specified | 0.75 mg/kg, IV | Combination with nanobubbles and shockwaves led to the greatest reduction in tumor volume and weight.[11] |[11] |
Experimental Protocols
Protocol 1: Xenograft Mouse Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture:
- Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, SH-SY5Y for neuroblastoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[1][3]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice, such as female athymic nude (nu/nu) or NOD-SCID mice, typically 6-8 weeks old.[3]
- Subcutaneously inject a suspension of 5 x 10^6 to 10 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) into the flank of each mouse.[3]
- Allow tumors to reach a palpable size (e.g., 100 mm³) before initiating treatment.[11]
3. This compound Preparation and Administration:
- Reconstitute this compound powder in sterile saline or water for injection to create a stock solution. Protect the solution from light.[1]
- Further dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.
- Administer doxorubicin via intravenous (IV) injection through the tail vein or intraperitoneal (IP) injection.[1][6] A typical injection volume for mice is 100-200 µL.[1]
4. Efficacy Evaluation:
- Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.[1]
- Tumor Growth Inhibition (TGI): Calculate the percentage difference in the mean tumor volume between the treated and control groups.[3]
- Survival: Monitor and record the date of death for survival studies.[1]
- Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.[12]
Protocol 2: Orthotopic Mouse Model for Breast Cancer Efficacy Studies
This protocol describes the establishment of an orthotopic breast cancer model to evaluate doxorubicin efficacy.
1. Cell Culture:
- Culture murine breast cancer cells (e.g., 4T1) in appropriate media.[6]
2. Animal Handling and Tumor Implantation:
- Use female BALB/c mice.
- Inoculate 0.1 x 10^6 4T1 cells into the inguinal mammary fat pad of the mice.[6]
3. This compound Administration:
- Initiate treatment when tumors are established.
- Administer this compound at the desired dose and schedule (e.g., 4 or 8 mg/kg, once a week via intraperitoneal injection).[6]
4. Efficacy Evaluation:
- Monitor primary tumor growth as described in the xenograft protocol.
- At the end of the study, harvest lungs and other potential metastatic sites to assess for the presence of metastatic colonies.[6]
Visualizations
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms, primarily by targeting topoisomerase II and generating reactive oxygen species (ROS).
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin Paradoxically Ameliorates Tumor-Induced Inflammation in Young Mice | MDPI [mdpi.com]
- 5. Synergistic effects of thermosensitive liposomal doxorubicin, mild hyperthermia, and radiotherapy in breast cancer management: an orthotopic mouse model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 7. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Silicane Derivative Increases Doxorubicin Efficacy in an Ovarian Carcinoma Mouse Model: Fighting Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin Hydrochloride In Vitro Assays for Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) hydrochloride is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of cancers, including solid tumors and hematological malignancies.[1][2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger cell cycle arrest and apoptosis.[1][2][3] In vitro cytotoxicity assays are fundamental tools for evaluating the efficacy of doxorubicin, determining the sensitivity of various cancer cell lines, and elucidating the molecular mechanisms underlying its cytotoxic effects.[2] This document provides detailed protocols for common in vitro assays used to assess doxorubicin-induced cytotoxicity, along with data on its activity in different cancer cell lines and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potency of doxorubicin. However, it's important to note that IC50 values can vary significantly across different cancer cell lines due to factors like the expression of drug resistance proteins and the status of apoptosis-related genes.[4] Direct comparison of IC50 values between studies can also be challenging due to variations in experimental conditions.[4]
Table 1: IC50 Values of Doxorubicin Hydrochloride in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Treatment Duration (hours) |
| AMJ13 | Breast Cancer | 223.6 µg/ml | MTT | 72 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | MTT | 24 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | MTT | 24 |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | MTT | 24 |
| M21 | Skin Melanoma | 2.77 ± 0.20 | MTT | 24 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | MTT | 24 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | MTT | 24 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | MTT | 24 |
| A549 | Lung Cancer | > 20 | MTT | 24 |
| Huh7 | Hepatocellular Carcinoma | > 20 | MTT | 24 |
| VMCUB-1 | Bladder Cancer | > 20 | MTT | 24 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method widely used to assess cell viability.[1] It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[7]
-
This compound stock solution[1]
-
96-well flat-bottom tissue culture plates[7]
-
Phosphate-Buffered Saline (PBS)[7]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[1][7]
-
Multichannel pipette[7]
-
Microplate reader (absorbance at 570 nm)[7]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Doxorubicin in complete culture medium at 2x the final desired concentrations.[7]
-
Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the appropriate wells.[7]
-
Include vehicle control wells (medium with the same solvent concentration used for Doxorubicin) and no-cell blank wells (medium only).[7]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the Doxorubicin-containing medium. To minimize spectral interference from the red-colored doxorubicin, wash the cells once with PBS.[7]
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[7]
-
-
Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Subtract the average absorbance of the no-cell blank wells from all other wells.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the % Viability against the log of the Doxorubicin concentration to generate a dose-response curve and determine the IC50 value.[7]
-
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[11]
Materials:
-
Target cancer cell line and complete culture medium
-
This compound
-
96-well plates
-
LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and lysis solution)[10][11]
-
Microplate reader (absorbance at 490-520 nm)[12]
Protocol:
-
Cell Seeding and Treatment:
-
LDH Reaction:
-
(Optional but recommended) Centrifuge the plate at 400-600 x g for 5-10 minutes.[11][12]
-
Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 100 µL of the LDH reaction solution to each well of the new plate.[12]
-
Incubate the plate for 30 minutes at 37°C, protected from light, with gentle shaking.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490-520 nm using a microplate reader.[12]
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Experimental Workflow for LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Target cancer cell line
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[4]
-
Cold PBS
-
Trypsin-EDTA
-
Flow cytometer[4]
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.[4]
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Identify and quantify the four cell populations:
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. advetresearch.com [advetresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2.4. Apoptosis assay [bio-protocol.org]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxorubicin Hydrochloride in Topoisomerase II Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) hydrochloride is a widely utilized anthracycline antibiotic in cancer chemotherapy.[1] Its primary mechanism of action involves the inhibition of topoisomerase II (Topo II), an essential enzyme for modulating DNA topology during cellular processes like replication and transcription.[2][3] Doxorubicin acts as a Topo II poison, stabilizing the transient covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.[3][4] These application notes provide detailed protocols for assessing the inhibitory activity of doxorubicin hydrochloride on Topoisomerase II.
Data Presentation
The inhibitory activity of this compound against Topoisomerase II can be quantified and compared across different experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 Value | Reference |
| Doxorubicin | Topoisomerase II Inhibition | - | 2.67 µM | [5] |
| Doxorubicin | Cytotoxicity/Viability | HTETOP cells | 0.52 µmol/L | [6] |
| Doxorubicin | Topoisomerase II Inhibition | HNO97 cells | 9 ± 1.6 μg/mL | [7] |
Signaling Pathway of Doxorubicin-Mediated Topoisomerase II Inhibition
Doxorubicin exerts its cytotoxic effects by intercalating into DNA and disrupting the action of Topoisomerase II. This interference stabilizes the Topo II-DNA cleavage complex, leading to the formation of double-strand breaks. The accumulation of DNA damage activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest and apoptosis.[2]
Experimental Protocols
Two primary in vitro assays are commonly used to determine the inhibitory effect of doxorubicin on Topoisomerase II: the kDNA Decatenation Assay and the Plasmid DNA Cleavage Assay.
In Vitro kDNA Decatenation Assay
This assay measures the ability of Topoisomerase II to separate the interlocked rings of kinetoplast DNA (kDNA). Inhibition of this activity by doxorubicin results in the failure of kDNA to be decatenated.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer A: 0.5 M Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA[8][9]
-
5x Complete Assay Buffer (Prepare fresh by mixing equal volumes of Buffer A and Buffer B)[8][9]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
5x Stop Buffer/Gel Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[9]
-
1% Agarose (B213101) Gel containing 0.5 µg/mL Ethidium (B1194527) Bromide
-
TAE or TBE Buffer
-
Nuclease-free water
Protocol:
-
On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. A typical 20-30 µL reaction mixture includes:
-
Add Human Topoisomerase IIα to each tube to initiate the reaction. The amount of enzyme should be pre-determined to achieve complete decatenation in the control sample.
-
Incubate the reactions at 37°C for 15-30 minutes.[10]
-
Terminate the reaction by adding 1/5 volume of 5x Stop Buffer/Gel Loading Dye.[10]
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a high voltage (100-250 V) until the dye front has migrated sufficiently.[8]
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under a UV transilluminator.
Data Analysis:
-
Control (no doxorubicin): Decatenated kDNA will appear as fast-migrating minicircles.
-
Inhibited samples: Catenated kDNA will remain in the loading well or migrate very slowly.
-
The intensity of the decatenated bands will decrease with increasing concentrations of doxorubicin.
In Vitro Plasmid DNA Cleavage Assay
This assay determines if doxorubicin stabilizes the covalent complex between Topo II and DNA, which results in the conversion of supercoiled plasmid DNA into linear DNA.[3]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322 or pRYG)[11]
-
Same buffers and reagents as the kDNA decatenation assay
-
10% SDS
-
Proteinase K (20 mg/mL)
Protocol:
-
Set up the reaction mixture as described in the kDNA decatenation assay, but substitute kDNA with supercoiled plasmid DNA (e.g., 250 ng).[11]
-
Add this compound at various concentrations and a control.
-
Initiate the reaction by adding Human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.[11]
-
To trap the cleavage complex, add 1/10 volume of 10% SDS.[11]
-
Add Proteinase K and incubate at 37-50°C for 30-60 minutes to digest the enzyme.[3]
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA bands.
Data Analysis:
-
Control (no doxorubicin): Primarily supercoiled plasmid DNA with some relaxed circular DNA.
-
Positive samples: A dose-dependent increase in the amount of linear plasmid DNA indicates the stabilization of the Topo II-DNA cleavage complex.[3]
Experimental Workflow
The following diagram illustrates the general workflow for conducting a Topoisomerase II inhibition assay with doxorubicin.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. topogen.com [topogen.com]
- 9. topogen.com [topogen.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for HPLC Analysis of Doxorubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Doxorubicin (B1662922) Hydrochloride. It is intended to guide researchers, scientists, and professionals in drug development through method selection, validation, and application for the quantification of doxorubicin and the analysis of its related substances.
Introduction
Doxorubicin Hydrochloride is a potent anthracycline antibiotic widely used as an antineoplastic agent in cancer chemotherapy.[1][2] Its mechanism of action involves the intercalation into DNA, thereby inhibiting macromolecular biosynthesis.[1] Accurate and reliable analytical methods are crucial for the quality control of doxorubicin in bulk pharmaceutical ingredients (API) and finished dosage forms, as well as for pharmacokinetic and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and robust technique for these purposes.[1][3][4]
This application note details various validated RP-HPLC methods for the analysis of this compound, covering assay determination, analysis of related substances, and determination in biological matrices.
HPLC Methodologies for this compound Analysis
Several HPLC methods have been developed and validated for the analysis of this compound. The choice of method may depend on the specific application, such as routine quality control, stability testing, or analysis in biological fluids. Below is a summary of various chromatographic conditions.
Chromatographic Conditions
A variety of columns, mobile phases, and detection parameters have been successfully employed for the analysis of doxorubicin. C18 columns are the most common stationary phase used.[1][2][4][5][6][7][8][9] The mobile phase composition is critical for achieving optimal separation and peak shape.[1][5][6]
Table 1: Summary of Reported Chromatographic Conditions for this compound HPLC Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Syncronis C18 (250 x 4.6 mm, 10µm)[1] | PerfectSil C18 (150 x 4.6 mm, 5 µm)[5] | C18G reverse phase (250 × 4.6 mm, 5 µm)[6] | X-Terra C18 (100mm X 4.6mm, 3.5 µm)[2][4] | UPLC C-18 BEH (2.1 x 100 mm, 1.7 μm)[10] |
| Mobile Phase | Acetonitrile (B52724):Buffer (pH 3.0) (40:60, v/v)[1] | Acetonitrile:Water (32:68, v/v), pH 2.6 with orthophosphoric acid[5] | Acetonitrile:Water with 0.2% v/v formic acid (1:1, v/v)[6] | 0.05mM ammonium (B1175870) acetate:Methanol:Acetonitrile (500:250:250 v/v)[2][4] | Eluent A: 0.1% Acetic Acid, Eluent B: Acetonitrile (Gradient)[10] |
| Flow Rate | 0.75 mL/min[1] | 1.0 mL/min[5] | 1.3 mL/min[6] | 0.5 mL/min[2][4] | 0.15 mL/min[10] |
| Detection | UV at 254 nm[1][2][4][8] | Fluorescence (Ex: 475 nm, Em: 555 nm)[5] | UV at 480 nm[6] | UV at 254 nm[2][4] | MS/MS (ESI positive)[10] |
| Column Temp. | Ambient | 35 °C[5] | 35 °C[6] | 25 °C[2][4] | 45 °C[10] |
| Injection Vol. | Not Specified | 50 µL[5] | Not Specified | Not Specified | Not Specified |
| Run Time | < 10 min[1] | 10 min[5] | 10 min[6] | 10 min[2][4] | 7 min[10] |
Method Validation Summary
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 40 - 140 µg/mL[1] | 1.5 - 15,000 ng/mL[7] | 20 - 200 μg mL-1[6] | 1 - 100 ng/mL[10] |
| Correlation Coefficient (r²) | 0.9989[1] | > 0.99[7] | Not Specified | 0.9963[10] |
| Precision (%RSD) | < 1% (Intra and Inter-day)[1] | < 15% (Intra and Inter-day)[7] | < 5% (Intra and Inter-day)[11] | < 15%[10] |
| Accuracy (% Recovery) | Not Specified | 90% - 110%[7] | 99.60 ± 0.13[3] | Not Specified |
| LOD | 0.35 µg/mL[1] | 1.5 ng/mL[7] | 5.0 ng/mL (for Doxorubicinone)[11] | Not Specified |
| LOQ | 0.75 µg/mL[1] | 5 ng/mL[7] | 15.0 ng/mL (for Doxorubicinone)[11] | 1 ng/mL[10] |
Experimental Protocols
Protocol for Assay of this compound in Bulk Drug
This protocol is based on a stability-indicating RP-HPLC method.[1]
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
4.1.2. Preparation of Solutions
-
Buffer Preparation (pH 3.0): Dissolve 1 mL of orthophosphoric acid in 1000 mL of distilled water.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
4.1.3. Chromatographic Procedure
-
Set up the HPLC system with the conditions specified in Method 1 of Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., five replicates) to check for system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Protocol for Related Substances Analysis
This protocol is designed for the separation of doxorubicin from its potential impurities and degradation products.[2][4]
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Known Impurities (e.g., Epirubicin, Methyl paraben)
-
Ammonium Acetate (HPLC Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
4.2.2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of 0.05mM ammonium acetate, methanol, and acetonitrile in the ratio of 500:250:250 (v/v).[2][4] Filter and degas.
-
Standard Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 100 µg/mL in a 1:1 mixture of water and acetonitrile.[2]
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of 0.1 mg/mL each in a 1:1 mixture of water and acetonitrile.[2]
-
System Suitability Solution: Spike the this compound standard solution with the impurity stock solution to a specified level (e.g., 0.1%).[2]
4.2.3. Chromatographic Procedure
-
Configure the HPLC system according to the conditions outlined in Method 4 of Table 1.
-
Equilibrate the column with the mobile phase.
-
Inject the system suitability solution to ensure adequate resolution between doxorubicin and its impurities (resolution > 2).[2]
-
Inject the sample solution.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas with those of the standards.
Visualizations
Experimental Workflow for HPLC Analysis
References
- 1. ijates.com [ijates.com]
- 2. jocpr.com [jocpr.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jocpr.com [jocpr.com]
- 5. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ekjcp.org [ekjcp.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. mdpi.com [mdpi.com]
Doxorubicin Hydrochloride Cellular Uptake Analysis by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (DOX) is a cornerstone anthracycline antibiotic used in chemotherapy for a wide array of cancers.[1][2] Its therapeutic efficacy is fundamentally linked to its ability to enter cancer cells and intercalate with nuclear DNA, inhibiting topoisomerase II and leading to cell cycle arrest and apoptosis.[1][3] The intrinsic fluorescence of doxorubicin provides a powerful tool for researchers to directly measure its cellular uptake and accumulation, offering critical insights into drug delivery, efficacy, and mechanisms of multidrug resistance (MDR).[2][4]
Flow cytometry is a high-throughput technique that allows for the rapid and quantitative analysis of single cells in a population.[3][5] By leveraging doxorubicin's natural fluorescence, flow cytometry enables the precise measurement of intracellular drug concentration on a per-cell basis. This application note provides detailed protocols for analyzing doxorubicin hydrochloride cellular uptake using flow cytometry, along with data presentation guidelines and diagrams to facilitate experimental design and interpretation.
Principles of Doxorubicin Fluorescence
Doxorubicin's fluorescence originates from its anthracycline ring structure. It can be efficiently excited by the 488 nm laser commonly found in flow cytometers, with an emission spectrum in the yellow-orange to red region.[2][6] This inherent property eliminates the need for fluorescent labeling, which could otherwise alter the drug's biological activity.[2]
Table 1: Fluorescent Properties of this compound
| Property | Value | Notes |
| Maximum Excitation (λex) | ~470-480 nm | Efficiently excited by the 488 nm laser.[2][7] |
| Maximum Emission (λem) | ~560-595 nm | Detected in channels such as PE (phycoerythrin) or equivalent.[2][8] |
| Quantum Yield (Φ) | ~4.39% in PBS | Sufficient for detection in cellular assays.[2] |
Cellular Uptake and Efflux Mechanisms
The net intracellular accumulation of doxorubicin is a balance between uptake and efflux.[2] Understanding these processes is crucial for interpreting flow cytometry data.
-
Passive Diffusion: As an amphiphilic molecule, doxorubicin can cross the cell membrane via passive diffusion, driven by the concentration gradient.[1][9]
-
Carrier-Mediated Transport: Solute carrier transporters can facilitate doxorubicin influx.[1][9]
-
Active Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump doxorubicin out of the cell, a major mechanism of multidrug resistance.[1][4]
Experimental Protocols
This section provides a detailed methodology for quantifying doxorubicin uptake by flow cytometry.
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
This compound
-
6-well or 12-well cell culture plates
-
Flow cytometer with a 488 nm laser
-
Flow cytometry tubes
Procedure
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.[2]
-
-
Doxorubicin Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the doxorubicin-containing medium to the cells and incubate for the desired time points (e.g., 1, 2, 4 hours) at 37°C.[10]
-
-
Cell Harvesting:
-
After incubation, remove the doxorubicin-containing medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular doxorubicin.[2]
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.[2]
-
Transfer the cell suspension to a flow cytometry tube.[2]
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at approximately 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.[2]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to analyze the data.[2]
-
The geometric mean fluorescence intensity (gMFI) is a robust measure of the average doxorubicin uptake per cell.[2]
-
Use histograms to visualize the distribution of doxorubicin fluorescence within the cell population.[2]
-
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 2: Doxorubicin Uptake in Different Cancer Cell Lines
| Cell Line | Doxorubicin Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| MCF-7 (Sensitive) | 1 | 2 | 15,000 |
| 5 | 2 | 55,000 | |
| MCF-7/ADR (Resistant) | 1 | 2 | 3,000 |
| 5 | 2 | 12,000 | |
| A549 | 2.5 | 4 | 28,000 |
| 10 | 4 | 89,000 |
Data are representative and should be determined experimentally.
Visualizations
Doxorubicin Cellular Uptake and Mechanism of Action
Caption: Doxorubicin cellular uptake and mechanism of action.
Experimental Workflow for Flow Cytometry Analysisdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates [frontiersin.org]
Application Notes and Protocols: Unraveling the Genomic Impact of Doxorubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the effects of doxorubicin (B1662922) hydrochloride on gene expression profiling. This document includes summaries of key quantitative data, comprehensive experimental protocols, and visual representations of the critical signaling pathways involved.
Introduction
Doxorubicin is a potent and widely used anthracycline antibiotic in cancer chemotherapy.[1] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[1][2][3] Understanding the global changes in gene expression induced by doxorubicin is crucial for elucidating its therapeutic effects, identifying mechanisms of drug resistance, and discovering novel therapeutic targets. This document outlines the significant alterations in gene expression profiles observed in cancer cells upon treatment with doxorubicin hydrochloride.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on gene expression changes and cellular responses to this compound treatment as reported in various studies.
Table 1: Differentially Expressed Genes in Response to Doxorubicin Treatment
| Cell Line | Treatment Conditions | Gene | Fold Change | Method | Reference |
| MDA-MB-231 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | p-ERK | 2.8-fold decrease | Antibody Microarray | [4][5] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | Cyclin D2 | 2.5-fold decrease | Antibody Microarray | [4][5] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | Cytokeratin 18 | 2.5-fold decrease | Antibody Microarray | [4][5] |
| MDA-MB-231 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | Cyclin B1 | 2.4-fold decrease | Antibody Microarray | [4][5] |
| MCF7 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | CYP1A1 | 206-fold increase | PCR Array | |
| MCF7 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | CYP1A2 | 96-fold increase | PCR Array | |
| MCF7 (Breast Cancer) | Doxorubicin Resistant vs. Sensitive | TOP2A | 202-fold decrease | PCR Array | |
| MG63 (Osteosarcoma) | Doxorubicin Resistant vs. Sensitive | RUNDC3B | Increased | mRNA Microarray | [6] |
| MG63 (Osteosarcoma) | Doxorubicin Resistant vs. Sensitive | ADAM22 | Increased | mRNA Microarray | [6] |
| MG63 (Osteosarcoma) | Doxorubicin Resistant vs. Sensitive | ARMCX2 | Increased | mRNA Microarray | [6] |
| MG63 (Osteosarcoma) | Doxorubicin Resistant vs. Sensitive | CRYAB | Increased | mRNA Microarray | [6] |
| Human iPSC-Cardiomyocytes | 50, 150, or 450 nM Doxorubicin for 2, 7, or 12 days | MCM5, PRC1, NUSAP1, CENPF, CCNB1, MELK, AURKB, RACGAP1 | Significantly downregulated | RNA-seq | [7][8] |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (nmol/L) | Reference |
| MDA-MB-231 (Sensitive) | 25 | [5] |
| MDA-MB-231DR (Resistant) | 35 | [5] |
| HB4a | 54.2 | [9] |
| C5.2 | 56.3 | [9] |
| SKBR3 | 88.2 | [9] |
| HB4a (with 20 nmol/L Rapamycin) | 23.4 | [9] |
| C5.2 (with 20 nmol/L Rapamycin) | 22.9 | [9] |
| SKBR3 (with 20 nmol/L Rapamycin) | 47.1 | [9] |
Key Signaling Pathways Affected by Doxorubicin
Doxorubicin treatment leads to significant alterations in several key signaling pathways that govern cell fate. These include pathways involved in DNA damage response, cell cycle regulation, apoptosis, and drug resistance.
Doxorubicin's Mechanism of Action and Cellular Response
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, which inhibits topoisomerase II and leads to DNA double-strand breaks.[1] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Caption: Doxorubicin's primary mechanisms of action leading to cell death.
Signaling Pathways Implicated in Doxorubicin Resistance
The development of resistance to doxorubicin is a major clinical challenge. Several signaling pathways are implicated in this process, often involving the upregulation of drug efflux pumps and alterations in apoptotic and DNA repair pathways.
Caption: Key signaling pathways contributing to doxorubicin resistance.
Experimental Protocols
The following protocols provide a generalized framework for studying the effects of this compound on gene expression profiling. Specific parameters may need to be optimized based on the cell line and experimental goals.
Cell Culture and Doxorubicin Treatment
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate culture medium at a density that allows for logarithmic growth during the treatment period. For example, seed 2x10^6 cells per flask.[10]
-
Cell Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Doxorubicin Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Drug Treatment: Remove the existing culture medium and replace it with fresh medium containing various concentrations of doxorubicin (e.g., 30 nM, 50 nM, 100 nM, 200 nM) or a vehicle control (e.g., 0.1% DMSO).[5][11] The treatment duration can vary, for instance, for 24 hours.[10]
RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or a similar instrument. High-quality RNA should have an RNA Integrity Number (RIN) of > 8.
Gene Expression Analysis: Microarray or RNA-Sequencing (RNA-seq)
The following workflow outlines the major steps for both microarray and RNA-seq analysis.
Caption: General workflow for gene expression profiling experiments.
For Microarray Analysis:
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Extraction: Scan the microarray chip to detect the fluorescence signals and extract the raw intensity data.
-
Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes between doxorubicin-treated and control samples.
For RNA-Sequencing (RNA-seq) Analysis:
-
Library Preparation: Construct a cDNA library from the isolated RNA. This typically involves RNA fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes affected by doxorubicin treatment.
Validation of Gene Expression Changes
-
Quantitative Real-Time PCR (qRT-PCR): Validate the expression changes of a subset of differentially expressed genes identified from the microarray or RNA-seq data using qRT-PCR.[12]
-
Primer Design: Design and validate primers for the target genes and one or more stable reference genes.
-
Reverse Transcription: Synthesize cDNA from the same RNA samples used for the initial profiling.
-
PCR Amplification: Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
The analysis of gene expression profiles following this compound treatment provides valuable insights into its molecular mechanisms of action and the development of drug resistance. The data consistently show that doxorubicin induces significant changes in genes involved in DNA damage response, cell cycle control, apoptosis, and various signaling pathways.[13] These application notes offer a comprehensive guide for researchers to design and execute experiments to further explore the genomic impact of this important chemotherapeutic agent.
References
- 1. Doxorubicin-induced transcriptome meets interactome: identification of new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. e-century.us [e-century.us]
- 7. RNA sequence analysis of inducible pluripotent stem cell-derived cardiomyocytes reveals altered expression of DNA damage and cell cycle genes in response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. biomedres.us [biomedres.us]
- 12. Doxorubicin downregulates cell cycle regulatory hub genes in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Doxorubicin Formulation Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with doorubicin precipitation, particularly in Phosphate-Buffered Saline (PBS). The following troubleshooting guides and FAQs will help you address common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my doxorubicin (B1662922) precipitating in PBS and other neutral buffers?
A1: Doxorubicin precipitation in neutral pH buffers like PBS (typically pH 7.2-7.4) is a frequently observed issue. The primary cause is not its solubility limit but rather the formation of insoluble, covalently bonded doxorubicin dimers.[1][2][3][4] This dimerization process is accelerated by neutral to alkaline pH and higher temperatures.[1][2][5] While doxorubicin hydrochloride is water-soluble, its stability decreases in buffered solutions compared to pure water or DMSO.[2][3][5]
Q2: What is the visible precipitate in my doxorubicin solution?
A2: The reddish-orange precipitate you are observing is likely aggregated doxorubicin, which has come out of solution.[5] Doxorubicin itself is a reddish-orange compound, and its precipitation indicates a lower concentration of the soluble, active drug in your medium.[5]
Q3: Can I use my doxorubicin solution if a precipitate is present?
A3: It is strongly advised not to use a solution with a visible precipitate. The presence of solid particles means the actual concentration of soluble doxorubicin is unknown and lower than your intended experimental concentration, which will lead to inaccurate and irreproducible results.[5]
Q4: How do pH and temperature affect doxorubicin stability?
A4: Doxorubicin's solubility and stability are highly pH-dependent. It is most stable in acidic conditions, with an optimal pH range of 4-5.[2] In alkaline media (pH > 7), doxorubicin is unstable and degrades more rapidly, which can sometimes be observed as a color change to a deep purple.[2] Higher temperatures also accelerate the rate of precipitation.[1][5]
Q5: What is the best solvent for preparing a doxorubicin stock solution?
A5: The recommended solvents for preparing a high-concentration stock solution of this compound are sterile, pure water or dimethyl sulfoxide (B87167) (DMSO).[2][3] Doxorubicin is readily soluble in these solvents at concentrations up to 10 mg/mL.[2][6] For experiments requiring a buffered solution, it is best to first dissolve the doxorubicin in DMSO and then dilute it into your experimental buffer immediately before use.[2][6]
Troubleshooting Guide
Issue: A red/orange precipitate forms immediately after adding doxorubicin to PBS or cell culture medium.
-
Cause: This is often due to adding a high concentration of doxorubicin directly into a neutral pH buffer or improper initial dissolution.[5]
-
Solution:
-
Prepare a high-concentration stock solution of doxorubicin in DMSO (e.g., 10-20 mM).[5]
-
Use a stepwise dilution method. For example, create an intermediate dilution of your stock solution in your medium or buffer before preparing the final concentration.[5]
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[5]
-
Issue: Doxorubicin precipitates over time after being dissolved in a buffered solution.
-
Cause: Doxorubicin is inherently unstable in neutral buffered solutions and can precipitate over time, even if it initially dissolves completely.[5]
-
Solution:
Data Summary
The solubility of this compound varies significantly depending on the solvent.
| Solvent | Approximate Solubility | Reference |
| Water | 10 mg/mL | [3][7] |
| DMSO | 10 mg/mL | [6][8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][5][6][8] |
| Saline | 6 mg/mL (with sonication) | [9] |
| Ethanol | ~1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a suitable sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[5]
-
Vortex the solution thoroughly until the doxorubicin is completely dissolved. Gentle warming to 37°C can assist with dissolution, but avoid excessive heat.[5]
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C for long-term stability.[5]
Protocol 2: Assessment of Doxorubicin Precipitation in a Buffer
Objective: To determine the extent of doxorubicin precipitation in a specific buffer over time.
Procedure:
-
Prepare a solution of doxorubicin in the test buffer at the desired working concentration (e.g., 1 mg/mL).
-
Immediately after preparation (Time 0), take an aliquot of the solution, centrifuge it at high speed (e.g., 10,000 x g for 3 minutes) to pellet any potential precipitate.
-
Measure the absorbance of the supernatant at 480 nm using a spectrophotometer. This will serve as your baseline reading.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 3, 6, and 24 hours), repeat step 2 and 3.
-
The percentage of precipitated doxorubicin can be calculated by the decrease in the supernatant's absorbance compared to the initial reading at Time 0.[1]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 25316-40-9 [chemicalbook.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Doxorubicin Hydrochloride Stability in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for doxorubicin (B1662922) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of doxorubicin in cell culture media and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my doxorubicin solution precipitating in the cell culture medium?
A1: Doxorubicin precipitation, often seen as a red or orange particulate, is a common issue when working with buffered solutions like cell culture media.[1] The primary reasons for this are:
-
pH Sensitivity: Doxorubicin hydrochloride is more soluble in acidic conditions (optimal pH 4-5).[2] Cell culture media is typically buffered to a physiological pH of 7.2-7.4, where doxorubicin is less soluble.[1]
-
Low Solubility in Buffered Solutions: While soluble in water, its solubility significantly decreases in buffered solutions like PBS and cell culture media.[1][3]
-
Self-Aggregation and Dimerization: Doxorubicin molecules can self-associate and form dimers or larger aggregates, which are less soluble and can precipitate, especially at neutral or alkaline pH.[1][2]
-
Interactions with Media Components: Salts and proteins in components like Fetal Bovine Serum (FBS) can interact with doxorubicin, contributing to precipitation or degradation.[1]
Q2: What is the stability of doxorubicin in cell culture media at 37°C?
A2: The stability of doxorubicin in cell culture media at 37°C can be limited. Some studies suggest that its stability in DMEM at 37°C may be as short as 12 hours, after which it begins to degrade.[4][5] Another study indicated a half-life of approximately 3 hours in some tissue culture media, where it is converted to a less lethal form.[6] However, one study found doxorubicin to be stable for up to one week at 4°C in DMEM/F12 and placental perfusion media.[7][8][9] Given this variability, it is strongly recommended to prepare fresh working solutions of doxorubicin in culture medium for each experiment.
Q3: How does light exposure affect doxorubicin stability in cell culture?
A3: Doxorubicin is known to be light-sensitive.[2] Studies have shown that doxorubicin is very unstable in cell culture medium and urine when exposed to light at room temperature, with degradation being dependent on light intensity.[10] No significant degradation was observed after 8 hours in the dark.[10] Therefore, it is crucial to protect doxorubicin solutions from light during preparation, storage, and experimentation.[2] Photoactivation of doxorubicin by light can also lead to increased cytotoxicity, resulting in lower IC50 values.[11]
Q4: What is the best way to prepare and store doxorubicin stock solutions?
A4: To ensure consistency and avoid precipitation, follow these steps:
-
Solvent Selection: The recommended solvent for a high-concentration stock solution is Dimethyl Sulfoxide (B87167) (DMSO).[1][12] this compound is also soluble in water, but a DMSO stock is generally more stable.[1][2][12]
-
Stock Concentration: A common stock concentration is 10 mM or 20 mM.[1][12]
-
Dissolution: To dissolve, add the appropriate volume of anhydrous DMSO to the this compound powder. Vortex thoroughly until completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][12] Store these aliquots at -20°C or -80°C for long-term storage, where they can be stable for up to 3 months.[1][12][13][14]
Q5: How should I prepare the working solution for my cell culture experiment?
A5: Prepare the working solution immediately before use.[2]
-
Thaw Stock Solution: Thaw a single-use aliquot of the doxorubicin stock solution at room temperature, protected from light.[12]
-
Stepwise Dilution: Do not add the concentrated stock solution directly to your final volume of culture medium. Instead, perform one or more intermediate dilutions in a smaller volume of medium or PBS.[1]
-
Final Dilution: Add the intermediately diluted doxorubicin to your pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by pipetting or inverting the tube.[12]
Troubleshooting Guides
Issue 1: Red/Orange Precipitate in Culture Medium
-
Cause: High concentration of doxorubicin added directly to the medium, or the pH of the medium is too high.[1] Doxorubicin is less soluble at the neutral pH of cell culture media.[1][2]
-
Solution:
-
Use a stepwise dilution method to prepare the final working concentration.[1]
-
Prepare the doxorubicin-containing medium immediately before adding it to the cells to minimize the time it spends in a buffered solution.[1][2]
-
Ensure your cell culture medium is properly buffered and has not become alkaline.[1]
Issue 2: High Variability in Experimental Results
-
Cause: This could be due to the degradation of doxorubicin in the culture medium, leading to an unknown effective concentration.[2] Doxorubicin's stability is influenced by pH, temperature, and light.[2] Inconsistent cell culture conditions, such as cell passage number and seeding density, can also contribute to variability.[15]
-
Solution:
-
Fresh Preparations: Always prepare fresh working solutions of doxorubicin for each experiment.[1][15]
-
Light Protection: Protect all doxorubicin solutions from light.[2]
-
Consistent Protocols: Standardize cell seeding density and use cells within a consistent and low passage number range.[15]
-
Vehicle Controls: Always include a vehicle-only (e.g., DMSO) control to account for any solvent-induced effects. The final DMSO concentration should typically be below 0.5%.[1][15]
-
Issue 3: Lower-Than-Expected or No Cytotoxicity
-
Cause:
-
Assay Interference: Doxorubicin is a colored and fluorescent compound, which can interfere with absorbance or fluorescence-based viability assays like the MTT assay, potentially leading to falsely high viability readings.[15]
-
Drug Degradation: The active concentration of doxorubicin may be lower than intended due to degradation in the medium.[2][15]
-
Cell Line Resistance: The chosen cell line may be inherently resistant to doxorubicin.[15]
-
-
Solution:
-
Assay Selection: Consider using an assay less susceptible to colorimetric interference, such as an ATP-based assay (e.g., CellTiter-Glo).[15]
-
Visual Confirmation: Visually inspect cells for signs of cell death under a microscope.[15]
-
Wash Step: Wash cells with PBS after drug treatment and before adding the assay reagent to remove any residual doxorubicin that could interfere.[15]
-
Fresh Drug: Ensure you are using a freshly prepared working solution from a properly stored stock.
-
Quantitative Data Summary
Table 1: Solubility and Stability of this compound
| Property | Value | Solvents/Conditions | Notes | Citation |
| Molecular Weight | 579.98 g/mol | N/A | For this compound | [12] |
| Appearance | Orange to red crystalline solid | N/A | [12] | |
| Solubility in Water | ~10 mg/mL | Water | Slight warming may be required. | [2][12] |
| Solubility in DMSO | ~10 mg/mL to 100 mg/mL | Dimethyl sulfoxide (DMSO) | Use fresh, high-quality DMSO. | [12] |
| Storage (Solid) | -20°C | N/A | Stable for at least two years. | [2][12] |
| Storage (Stock in DMSO) | -20°C or -80°C | DMSO | Stable for up to 3 months, protected from light. | [12][13][14] |
| Stability in Culture Media | Half-life of ~3 hours | Some tissue culture media at 37°C | Can be rapidly converted to a less lethal form. | [15][6] |
| Stable for up to 12 hours | DMEM at 37°C | Begins to degrade after this period. | [4][5] | |
| Stable for 1 week | DMEM/F12 and placental perfusion media at 4°C | [7][9] | ||
| Optimal pH for Stability | pH 4-5 | Aqueous solutions | Unstable in alkaline media (pH > 7). | [2] |
Experimental Protocols
Protocol 1: Preparation of Doxorubicin Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile conical tubes or microcentrifuge tubes
Procedure for 10 mM Stock Solution:
-
Bring the vial of this compound to room temperature before opening.
-
Under a fume hood, weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 5 mg of powder (MW: 579.98 g/mol ), add 862 µL of DMSO.[12]
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the doxorubicin is completely dissolved. The solution should be a clear orange-red.[12]
-
Aliquot the stock solution into single-use, light-protecting tubes.[1][12]
-
Store the aliquots at -20°C or -80°C.[1]
Procedure for Working Solution:
-
Thaw a single-use aliquot of the stock solution at room temperature, protected from light.[12]
-
Perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium, you could first dilute the 10 mM stock 1:100 in medium (to 100 µM) and then add 1 mL of this intermediate dilution to the final 9 mL of medium.
-
Add the final diluted solution to your cell cultures immediately.[12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is a general guideline based on common practices for analyzing doxorubicin stability.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile, methanol, and a buffer like ammonium (B1175870) formate)[16][17]
-
Doxorubicin standard of known concentration
-
Cell culture medium containing doxorubicin, sampled at different time points
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), take an aliquot of the doxorubicin-containing cell culture medium. To remove proteins, a protein precipitation step is often required, for example, by adding acetone (B3395972) (1:4 ratio of sample to acetone).[7] Centrifuge the samples and collect the supernatant.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
If using a fluorescence detector, set the excitation and emission wavelengths (e.g., λex: 480 nm; λem: 550 nm).[7] If using a UV detector, a wavelength of 234 nm can be used.[16]
-
Inject a known concentration of doxorubicin standard to determine its retention time and create a standard curve.
-
Inject the prepared samples from the different time points.
-
-
Data Analysis:
-
Measure the peak area of doxorubicin in each sample.
-
Use the standard curve to calculate the concentration of doxorubicin at each time point.
-
Calculate the percentage of doxorubicin remaining at each time point relative to the initial concentration (time 0) to determine its stability.
-
Visualizations
Caption: Experimental workflow for a doxorubicin cytotoxicity assay.
Caption: Simplified signaling pathways of doxorubicin-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dororubicin Treatment for Apoptosis Assays
Welcome to the technical support center for optimizing doxorubicin (B1662922) treatment in apoptosis assays. This guide provides practical answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment time for inducing apoptosis with doxorubicin?
The ideal doxorubicin concentration and incubation time are highly dependent on the specific cell line and the experimental objective. There is no single universal condition. A dose-response and time-course experiment is critical to determine the optimal parameters for your model system.[1] Treatment can range from a few hours to over 48 hours, with concentrations typically in the low micromolar (µM) range.[1][2] For example, the IC50 (concentration inhibiting 50% of cell growth) for MCF-7 breast cancer cells was found to be 4 µM, while for MDA-MB-231, it was 1 µM after 48 hours.[2] It's also important to consider that the treatment schedule can significantly alter the cellular outcome; a short, high-dose "bolus" treatment may favor apoptosis, whereas continuous low-dose exposure might lead to cell cycle arrest.[3][4]
Q2: How can I distinguish between apoptosis and necrosis in my assay?
Distinguishing between apoptosis and necrosis is crucial for accurate interpretation. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.
-
Early Apoptosis: Cells are Annexin V positive and PI negative (Annexin V+/PI-). Annexin V binds to phosphatidylserine (B164497) (PS), which flips to the outer plasma membrane leaflet during early apoptosis, while the membrane remains intact, excluding PI.[5][6]
-
Late Apoptosis/Secondary Necrosis: Cells are positive for both Annexin V and PI (Annexin V+/PI+). In late-stage apoptosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA.[5]
-
Necrosis: Cells are Annexin V negative and PI positive (Annexin V-/PI+). Necrotic cells have a ruptured membrane from the outset, allowing PI entry, but may not exhibit PS externalization.[5]
-
Live Cells: Viable cells are negative for both stains (Annexin V-/PI-).[5]
Other methods like TUNEL assays, which detect DNA fragmentation characteristic of late apoptosis, can be used alongside membrane integrity dyes to differentiate.[7]
Q3: What are the key signaling pathways activated by doxorubicin to induce apoptosis?
Doxorubicin induces apoptosis through complex mechanisms involving multiple signaling pathways. Its primary actions include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[8] This triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Doxorubicin-induced DNA damage often activates the tumor suppressor protein p53, which upregulates pro-apoptotic proteins like Bax.[9] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[9][10][11]
-
Extrinsic Pathway: Doxorubicin can also upregulate death receptors like Fas on the cell surface, leading to the activation of caspase-8.[10]
-
Other Pathways: Recent studies have shown the involvement of other pathways, such as the Notch signaling pathway, where doxorubicin treatment increases the expression of Notch components, which in turn mediate the apoptotic response.[12]
Q4: Which apoptosis assay is most suitable for my experiment?
The choice of assay depends on the specific apoptotic event you want to measure and the experimental setup.
| Assay Type | Principle | Stage Detected | Advantages |
| Annexin V/PI Staining | Detects phosphatidylserine (PS) externalization and membrane integrity.[6] | Early & Late Apoptosis | Allows differentiation between live, early apoptotic, late apoptotic, and necrotic cells; suitable for flow cytometry.[5] |
| Caspase Activity Assays | Measures the activity of key apoptosis enzymes like caspase-3, -8, and -9.[11][13] | Mid-Apoptosis | Provides functional information about the activation of the caspase cascade.[13] |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[7][14] | Late Apoptosis | Excellent for visualizing apoptotic cells in tissue sections and cultured cells.[7] |
| Western Blot | Detects the cleavage of PARP or the levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).[1] | Mid to Late Apoptosis | Allows for the detailed analysis of specific protein expression and cleavage events in the apoptotic pathway. |
Doxorubicin Treatment Parameters for Apoptosis Induction
The following table summarizes empirically determined doxorubicin concentrations and treatment times used to induce apoptosis in various cancer cell lines. Note that these values should be used as a starting point for your own optimization experiments.
| Cell Line | Cancer Type | Doxorubicin Concentration | Treatment Time | Assay Used |
| MCF-7 | Breast Cancer | 1 µg/mL | 24 hours | TUNEL Assay[15] |
| MDA-MB-231 | Breast Cancer | 1 µM (IC50) | 48 hours | MTT Assay[2] |
| Hct-116 | Colon Carcinoma | 0.1 - 5 µM | 3h (bolus) or 24h (continuous) | Flow Cytometry[3][4] |
| A2780 | Ovarian Cancer | 200 nM | 24 hours | TUNEL Assay[16] |
| PC3 | Prostate Cancer | 0.5 - 1 µM | 24 - 48 hours | MTT Assay[17] |
| HeLa | Cervical Cancer | 0.5 - 1 µM | 24 - 48 hours | MTT Assay[17] |
| Jurkat | T-cell Leukemia | 60 ng/mL | Up to 24 hours | Caspase-2 Activity[8] |
Visual Guides and Workflows
Troubleshooting Guide
Detailed Experimental Protocols
Protocol 1: Dose-Response and Time-Course using MTT Assay
This protocol determines the optimal doxorubicin concentration and treatment time by assessing cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Doxorubicin Treatment:
-
Dose-Response: Prepare serial dilutions of doxorubicin (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) in complete culture medium. Replace the medium in the wells with the doxorubicin-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for a fixed time (e.g., 24 or 48 hours).[2]
-
Time-Course: Treat cells with a fixed concentration of doxorubicin (determined from the dose-response experiment) and incubate for different durations (e.g., 12, 24, 48, 72 hours).[1]
-
-
MTT Addition: At the end of each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus doxorubicin concentration or time to determine the IC50 and optimal treatment window.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol quantifies apoptosis and distinguishes it from necrosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the predetermined optimal concentration and time for doxorubicin. Include untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA or Accutase to preserve membrane integrity.[5][18] Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Set up appropriate controls (unstained, single-stained) for compensation and gating.[18]
-
Data Analysis: Use the quadrants to quantify the percentage of live (Q3: Annexin V-/PI-), early apoptotic (Q4: Annexin V+/PI-), and late apoptotic/necrotic (Q2: Annexin V+/PI+) cells.[5]
Protocol 3: TUNEL Assay for DNA Fragmentation
This protocol detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[7]
-
Sample Preparation: Grow and treat cells on glass coverslips or chamber slides. After treatment, wash cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize them with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells again and add the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), according to the kit manufacturer's protocol.[14]
-
Incubation: Incubate the slides in a humidified chamber at 37°C for 60 minutes in the dark.
-
Detection (for indirect methods): If using an indirect labeling method (e.g., BrdU), wash the cells and incubate with a labeled anti-BrdU antibody.[19]
-
Counterstaining & Mounting: Wash the cells and counterstain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 12. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-3 activation during apoptosis caused by glutathione-doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TUNEL staining [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Doxorubicin Autofluorescence in Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to doxorubicin's intrinsic fluorescence in flow cytometry experiments.
Frequently Asked Questions (FAQs)
1. Why is doxorubicin (B1662922) fluorescent and how does it interfere with my flow cytometry experiment?
Doxorubicin possesses an anthracycline ring structure, which is inherently fluorescent.[1] It is efficiently excited by the common 488 nm blue laser found in most flow cytometers and emits a broad fluorescence signal, primarily in the yellow-orange to red region of the spectrum.[1][2] This autofluorescence can lead to significant spectral overlap with other fluorochromes used in multicolor panels, causing false positive signals and inaccurate data interpretation.[2][3][4]
2. What are the excitation and emission maxima of doxorubicin?
Doxorubicin has a maximum excitation wavelength of approximately 470-480 nm and a maximum emission wavelength in the range of 560-595 nm.[1][2][5][6][7][8] This means it will be readily detected in channels typically used for phycoerythrin (PE) and its tandem dyes.
3. Which fluorescence channels are most affected by doxorubicin's autofluorescence?
Studies have shown that doxorubicin's autofluorescence significantly impacts all channels excited by the 488 nm laser.[2] This includes channels commonly used for FITC, PE, PE-tandem dyes (like PE-Cy5), and even propidium (B1200493) iodide (PI).[2][3][4][9] A slight signal might also be detected in channels excited by a 405 nm laser.[2]
Troubleshooting Guides
Issue 1: My untreated control cells are showing a signal in the PE channel after doxorubicin treatment.
This is a classic case of doxorubicin autofluorescence. The instrument is detecting the intrinsic fluorescence of the doxorubicin that has been taken up by the cells.
Solution:
-
Compensation: It is crucial to run a "doxorubicin-only" stained sample (cells treated with doxorubicin but no other fluorescent antibodies or dyes). This sample will be used to create a compensation control to subtract the doxorubicin signal from the other channels.[4][10][11]
-
Use of Alternative Fluorochromes: Select fluorochromes that are excited by different lasers (e.g., a 633 nm red laser or a 405 nm violet laser) and have emission spectra that do not overlap with doxorubicin. For example, when assessing apoptosis, consider using Annexin V conjugated to a fluorochrome like BV421 or APC instead of FITC or PE.[2]
Issue 2: I am seeing a high percentage of "double-positive" cells for my apoptosis marker (e.g., Annexin V-FITC) and viability dye (PI) in my doxorubicin-treated samples.
Doxorubicin's broad emission spectrum can spill over into both the FITC and PI channels, leading to false double-positive events.[3][4]
Solution:
-
Proper Controls: Run single-color controls for each fluorochrome in your panel, in addition to the doxorubicin-only control. This will allow for accurate compensation.
-
Fluorescence Minus One (FMO) Controls: FMO controls are essential for setting accurate gates in the presence of spectral overlap. An FMO control for a particular channel includes all the fluorochromes in the panel except for the one being measured in that channel.
-
Alternative Viability Dyes: Consider using a viability dye that is not excited by the 488 nm laser, such as 7-AAD (7-aminoactinomycin D), which is excited by the 488nm laser but has a longer emission wavelength, or a dye from the violet-excitable viability dye series.[9]
Issue 3: The fluorescence intensity of doxorubicin seems to vary between experiments.
Doxorubicin uptake and therefore its fluorescence intensity can be influenced by several factors.
Solution:
-
Standardize Protocols: Ensure consistent doxorubicin concentration, incubation time, and cell density between experiments.[12]
-
Protect from Light: Doxorubicin is light-sensitive. Prepare fresh solutions and protect them from light to avoid degradation.[12]
-
Instrument Settings: Use standardized instrument settings (e.g., laser power, PMT voltages) for all acquisitions to ensure comparability.
Data Presentation
Table 1: Spectral Properties of Doxorubicin
| Property | Wavelength (nm) | Notes |
| Maximum Excitation (λex) | ~470 - 480 nm | Efficiently excited by the 488 nm laser.[1][2][5][6][7][8] |
| Maximum Emission (λem) | ~560 - 595 nm | Broad emission impacting multiple channels.[1][2][6][7] |
Table 2: Common Fluorochromes and Potential for Doxorubicin Interference
| Fluorochrome | Excitation Laser (nm) | Emission Channel | Potential for Interference | Recommended Action |
| FITC | 488 | ~525/50 | High | Use compensation; consider alternatives.[3][4] |
| PE | 488 | ~575/25 | Very High | Use compensation; consider alternatives. |
| PI | 488 | ~610/20 | High | Use compensation; consider 7-AAD.[9] |
| PE-Cy5 | 488 | ~670/30 | Moderate to High | Use compensation; check for spillover. |
| APC | 633/640 | ~660/20 | Low | Good alternative. |
| BV421 | 405 | ~450/50 | Low | Good alternative.[2] |
Experimental Protocols
Protocol 1: Compensation for Doxorubicin Autofluorescence
-
Prepare Single-Stained Controls:
-
Unstained Cells: A sample of untreated, unstained cells to set the negative population.
-
Doxorubicin-Only: Cells treated with the same concentration and for the same duration as your experimental samples, but without any other fluorescent labels.
-
Antibody/Dye Controls: For each fluorochrome in your panel (e.g., Annexin V-APC, 7-AAD), prepare a separate sample of cells stained with only that single reagent.
-
-
Acquire Compensation Data:
-
Run the single-stained controls on the flow cytometer.
-
Use the software's compensation setup to calculate the spectral overlap between doxorubicin and your other fluorochromes.
-
-
Apply Compensation:
-
Apply the calculated compensation matrix to your experimental samples.
-
Visually inspect the compensated data to ensure that the populations are correctly separated.
-
Protocol 2: Apoptosis Assessment in Doxorubicin-Treated Cells
This protocol is designed to minimize interference from doxorubicin autofluorescence.
-
Cell Preparation:
-
Seed and treat cells with the desired concentrations of doxorubicin for the specified time.
-
Include an untreated control.
-
-
Harvesting:
-
Gently harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorochrome with minimal spectral overlap with doxorubicin (e.g., Annexin V-APC or Annexin V-BV421).
-
Add a viability dye that is spectrally distinct from doxorubicin (e.g., 7-AAD or a violet-excitable viability dye).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters.
-
Ensure proper compensation is applied.
-
Visualizations
Caption: A workflow for troubleshooting doxorubicin autofluorescence.
Caption: Doxorubicin's primary mechanisms of inducing apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Doxorubicin Concentration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing doxorubicin (B1662922) concentrations for your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for doxorubicin in mouse models of cancer?
A1: The optimal starting dose of doxorubicin is highly dependent on the mouse strain, cancer model, and administration route. However, a general starting point for efficacy studies is in the range of 2-8 mg/kg, administered weekly.[1][2] It is crucial to conduct a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, to determine the optimal dose for your specific experimental conditions.
Q2: How do I determine the Maximum Tolerated Dose (MTD) of doxorubicin in my mouse model?
A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[3] To determine the MTD, a cohort of animals is treated with escalating doses of doxorubicin. Key parameters to monitor include body weight loss (typically, a loss of 15-20% is considered a dose-limiting toxicity), clinical signs of distress (e.g., lethargy, ruffled fur), and survival.[3][4] The MTD is generally defined as the dose level just below the one that induces severe toxicity.
Q3: What are the common routes of administration for doxorubicin in mice, and which one should I choose?
A3: The most common routes of administration for doxorubicin in mice are intravenous (IV) and intraperitoneal (IP).[1][5]
-
Intravenous (IV) injection , typically via the tail vein, delivers the drug directly into the systemic circulation, providing rapid and complete bioavailability. This route is often preferred for its clinical relevance.[1][5]
-
Intraperitoneal (IP) injection is technically easier to perform but can lead to local toxicity and variable absorption, potentially affecting reproducibility.[5] Some ethics committees may raise concerns about blistering and local irritation with IP administration of doxorubicin.[5]
The choice of administration route should be guided by the specific scientific question, the tumor model, and institutional animal care and use committee (IACUC) guidelines.
Q4: What are the primary toxicities associated with doxorubicin in in vivo studies?
A4: The most significant dose-limiting toxicity of doxorubicin is cardiotoxicity, which can manifest as both acute and chronic cardiac dysfunction.[6][7][8] Other common toxicities include:
-
Myelosuppression: A decrease in the production of blood cells, leading to anemia and increased susceptibility to infections.[9]
-
Body weight loss: A common indicator of systemic toxicity.[6]
-
Alopecia (hair loss)
-
Gastrointestinal toxicity: Including nausea and diarrhea.[10]
-
Neurotoxicity: Although doxorubicin has poor penetration across the blood-brain barrier, peripheral neurotoxic effects have been reported.[11]
Q5: How does the cumulative dose of doxorubicin impact toxicity?
A5: The risk of cardiotoxicity is directly related to the cumulative dose of doxorubicin administered over the course of the study.[6][7][9] Higher cumulative doses are associated with an increased incidence and severity of cardiac damage.[6] Therefore, it is essential to consider the entire dosing schedule and total amount of drug administered when designing long-term experiments. The maximum recommended cumulative dose in human patients is typically around 450-550 mg/m², with a lower threshold for patients with pre-existing risk factors.[9][12]
Troubleshooting Guides
Issue: High mortality or excessive toxicity observed in the treatment group.
| Probable Cause | Suggested Solution |
| Dose is too high. | Reduce the doxorubicin concentration. Perform a thorough MTD study to identify a safer and more effective dose.[3] |
| Inappropriate administration route. | Intraperitoneal injections can sometimes lead to severe local toxicity.[5] Consider switching to intravenous administration after appropriate training and ethical approval. |
| Animal health status. | Ensure that the animals are healthy and free from underlying conditions before starting the experiment. Stressed or unhealthy animals may be more susceptible to drug toxicity. |
| Frequent dosing schedule. | Increase the interval between doses to allow for animal recovery. |
Issue: Lack of anti-tumor efficacy at a well-tolerated dose.
| Probable Cause | Suggested Solution |
| Dose is too low. | Gradually increase the doxorubicin dose, carefully monitoring for signs of toxicity. Consider that some tumor models may require higher doses for a therapeutic effect.[2] |
| Drug inactivity. | Ensure that the doxorubicin stock solution is properly stored (protected from light at -20°C) and has not expired.[13] Prepare fresh dilutions for each experiment. |
| Tumor model resistance. | The chosen cancer cell line may be inherently resistant to doxorubicin.[13] This can be due to mechanisms like the overexpression of drug efflux pumps (e.g., P-glycoprotein).[14] Consider using a different tumor model or investigating mechanisms of resistance. |
| Suboptimal dosing schedule. | The timing and frequency of drug administration can significantly impact efficacy.[15] Experiment with different dosing schedules (e.g., more frequent lower doses vs. less frequent higher doses). |
Issue: Inconsistent results between experiments.
| Probable Cause | Suggested Solution |
| Variability in drug preparation. | Standardize the protocol for doxorubicin solution preparation, including the solvent and final concentration. Doxorubicin is light-sensitive and should be handled accordingly.[1] |
| Inconsistent administration technique. | Ensure that all personnel performing injections are well-trained and consistent in their technique to minimize variability in drug delivery. |
| Differences in animal characteristics. | Use animals of the same age, sex, and genetic background to reduce biological variability. |
| Cell line instability. | High-passage number cell lines can exhibit altered drug sensitivity. Use low-passage cells and regularly perform cell line authentication.[16] |
Data Presentation
Table 1: Reported Doxorubicin Dosages for Efficacy Studies in Mouse Cancer Models
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference(s) |
| Breast Cancer (MDA-G8 Xenograft) | MF1 nu/nu | Intravenous (IV) | 2, 4, or 8 mg/kg | Once per week for 6 weeks | [1][2] |
| Breast Cancer (4T1 Xenograft) | Balb/c | Intraperitoneal (IP) or Intravenous (IV) | 4 and 8 mg/kg | Once a week | [1] |
| Breast Cancer | BALB-neuT | Not Specified | 2 mg/kg | Not Specified | [17] |
| Colon Carcinoma (C-26) | BALB/c | Intravenous (IV) | 6 mg/kg | Single dose | [1] |
| Neuroblastoma (SH-SY5Y Xenograft) | Nude | Not Specified | 2 mg/kg | Not Specified | [1] |
| EL4 Lymphoma | C57BL/6N | Intraperitoneal (IP) | 4 mg/kg/week | For 3 weeks | [18] |
Table 2: Maximum Tolerated Dose (MTD) of a Single Dose of Doxorubicin in Mice
| Mouse Strain | MTD (Single Dose) | Dose-Limiting Toxicity | Reference(s) |
| BALB/c | 7.5 mg/kg | Weight loss | [3] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Selection: Use a cohort of healthy, age- and sex-matched mice (e.g., BALB/c or C57BL/6). A typical group size is 3-5 mice per dose level.
-
Dose Selection: Based on literature review, select a range of doxorubicin doses. Start with a conservative dose and escalate in subsequent groups.
-
Drug Preparation: Prepare fresh doxorubicin solutions in sterile saline or PBS on the day of injection. Protect the solution from light.[1]
-
Administration: Administer a single dose of doxorubicin via the chosen route (e.g., intravenous).
-
Monitoring:
-
Record body weight daily for at least 14 days.
-
Observe the mice daily for clinical signs of toxicity, including changes in posture, activity, and fur texture. Assign a clinical score if applicable.
-
The endpoint is typically a body weight loss exceeding 15-20% of the initial weight or a pre-defined clinical score indicating significant distress.[3][4]
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or body weight loss exceeding the pre-defined limit.
Protocol 2: In Vivo Efficacy Study
-
Tumor Implantation: Inoculate tumor cells (e.g., subcutaneously or orthotopically) into immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Randomize mice into treatment and control groups once tumors have reached the desired size.
-
Treatment:
-
Administer doxorubicin at the predetermined optimal dose (below the MTD) and schedule.
-
The control group should receive the vehicle (e.g., sterile saline).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize animals if tumor burden becomes excessive or if signs of severe toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Additional analyses can include histological examination of tumors and organs, and biomarker analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. researchgate.net [researchgate.net]
- 11. A Review on the Neurotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 18. mdpi.com [mdpi.com]
Improving doxorubicin hydrochloride solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of Doxorubicin (B1662922) Hydrochloride (Dox-HCl) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my Doxorubicin Hydrochloride precipitating in Phosphate-Buffered Saline (PBS) or cell culture medium?
A1: this compound precipitation in neutral or alkaline buffers like PBS (pH 7.2-7.4) and cell culture media is a common issue.[1][2][3] This is primarily due to two factors:
-
Self-Aggregation and Dimerization: Doxorubicin molecules have a strong tendency to self-associate and form dimers or larger aggregates in aqueous solutions, especially at neutral or alkaline pH.[1][2][4] These aggregates are less soluble and can precipitate out of the solution.
-
pH Sensitivity: Doxorubicin's solubility is highly dependent on pH. It is more soluble and stable in acidic conditions.[1][2] Cell culture media and PBS are typically buffered to a physiological pH, which promotes precipitation.
Q2: What is the visible red/orange precipitate I see in my culture plate?
A2: The visible red or orange precipitate is most likely aggregated doxorubicin.[2] Doxorubicin itself is a reddish-orange compound, and when it comes out of solution, it forms these visible particles.[2]
Q3: Can I still use the culture medium if I see a slight doxorubicin precipitate?
A3: It is not recommended. The presence of a precipitate indicates that the actual concentration of soluble, active doxorubicin in your medium is unknown and lower than intended.[2][3] This will lead to inaccurate and unreliable experimental results. For reproducible experiments, it is crucial to ensure complete dissolution.[2]
Q4: What is the optimal pH for dissolving this compound?
A4: this compound is most stable and soluble in acidic conditions, with an optimal pH range of 4.0 to 5.5.[1][5] In alkaline media (pH > 7), Doxorubicin is unstable and undergoes rapid degradation, often indicated by a color change to deep purple.[1][6]
Q5: What is the recommended solvent for preparing a this compound stock solution?
A5: For preparing a stock solution, it is recommended to dissolve this compound in either sterile, pure water or dimethyl sulfoxide (B87167) (DMSO).[1][3][7][8] Doxorubicin is readily soluble in both solvents at concentrations up to 10 mg/mL.[1][7][8] For experiments requiring an aqueous buffer, it is advisable to first dissolve the Dox-HCl in DMSO and then dilute it with the chosen buffer.[1][3][7][8]
Q6: How should I store my this compound solutions?
A6: this compound as a solid should be stored at -20°C for long-term stability (stable for at least two years).[1][7] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes in light-protecting tubes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] It is recommended to prepare fresh aqueous solutions for daily use and avoid storing them for more than 24 hours.[1][7][8]
Troubleshooting Guides
Issue 1: Doxorubicin Precipitates Immediately Upon Addition to Culture Medium
-
Cause: This is often due to a high concentration of doxorubicin being added directly to the medium or improper initial dissolution.[2]
-
Solution:
-
Prepare a High-Concentration Stock Solution: First, dissolve the Dox-HCl powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 20 mM).[2]
-
Use a Stepwise Dilution Method: Do not add the concentrated stock solution directly to your final volume of culture medium. Instead, perform one or more intermediate dilutions in a smaller volume of medium or PBS before adding it to the final culture volume.[2]
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[2]
-
Issue 2: Doxorubicin Precipitates Over Time in the Incubator
-
Cause: Even if initially dissolved, doxorubicin can precipitate over time at physiological pH and temperature due to its inherent instability in buffered solutions.[2]
-
Solution:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of doxorubicin for each experiment.[2]
-
Minimize Incubation Time: Minimize the time between preparing the doxorubicin-containing medium and adding it to the cells.[2]
-
Avoid Storing Diluted Solutions: Avoid storing diluted doxorubicin solutions in culture medium for extended periods.[2]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~10 mg/mL | [3][7][8] |
| DMSO | ~10 mg/mL | [7][8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][7][8] |
| Saline | ~6 mg/mL | [9] |
| Ethanol | ~1 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Procedure:
-
Under a fume hood, weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly until the doxorubicin is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat.[2] The solution should be a clear, orange-red color.[1]
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH, aggregation, and doxorubicin solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Doxorubicin Hydrochloride Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of doxorubicin (B1662922) hydrochloride-induced cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of doxorubicin-induced cardiotoxicity?
A1: Doxorubicin (DOX)-induced cardiotoxicity is a multifactorial process. The most commonly cited mechanisms include:
-
Oxidative Stress: DOX promotes the generation of reactive oxygen species (ROS) within cardiomyocytes, overwhelming the heart's limited antioxidant defenses. This leads to lipid peroxidation, protein oxidation, and DNA damage.[1][2][3][4]
-
Mitochondrial Dysfunction: DOX accumulates in mitochondria, disrupting the electron transport chain, impairing ATP synthesis, and promoting the release of pro-apoptotic factors like cytochrome c.[3][5]
-
Apoptosis: DOX activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways in cardiomyocytes, leading to programmed cell death.[5][6]
-
Inflammation: DOX can trigger an inflammatory response in the heart, activating transcription factors like NF-κB and increasing the production of pro-inflammatory cytokines, which exacerbates cardiac injury.[5]
-
Dysregulation of Calcium Homeostasis: DOX can lead to intracellular calcium overload by altering the function of calcium-handling proteins, which impairs excitation-contraction coupling and reduces contractility.[5][7]
Q2: How do I choose between an acute and a chronic model of doxorubicin cardiotoxicity?
A2: The choice between an acute and a chronic model depends on your research question.[1]
-
Acute models involve a single high dose or a few closely spaced doses of DOX. These models are suitable for studying the initial events of cardiac injury and are characterized by a rapid onset.[1][8]
-
Chronic models utilize long-term administration of lower doses of DOX, which better mimics the clinical scenario of repeated chemotherapy cycles. These models are ideal for investigating progressive cardiac dysfunction, remodeling, and fibrosis.[1][8]
Q3: What are the recommended animal species for studying doxorubicin cardiotoxicity?
A3: Mice, rats, and rabbits are the most commonly used species. Each has its advantages and limitations.[3]
-
Mice: Offer the advantages of lower cost, shorter study duration, and the availability of numerous transgenic strains. However, some strains can be highly susceptible to non-cardiac toxicity.[3][4]
-
Rats: Their physiology and anatomy are more similar to humans, making them a good model for studying cardiomyopathy. They are well-characterized for both acute and chronic toxicity studies.[3][7]
-
Rabbits: Develop a dilated cardiomyopathy that closely mimics the human condition. However, they are more expensive, have a longer study duration, and can have higher mortality rates with certain dosing regimens.[3][9]
Q4: What are the key biomarkers for assessing doxorubicin-induced cardiotoxicity?
A4: Cardiotoxicity can be assessed using a combination of functional, histological, and biochemical markers. Key biomarkers include elevated levels of cardiac Troponin T (cTnT) and I (cTnI), Lactate Dehydrogenase (LDH), and Creatine Kinase-MB (CK-MB).[3][10]
Troubleshooting Guides
Problem 1: High mortality rate in the experimental animal colony.
| Possible Cause | Troubleshooting Steps |
| Doxorubicin dose is too high. | High single doses, particularly in acute models, can lead to high mortality.[1][9] For instance, a 5 mg/kg dose in rats resulted in a 90% mortality rate in one study.[9] Consider reducing the dose or switching to a chronic, lower-dose regimen.[1][9] |
| Non-cardiac toxicity. | Doxorubicin can cause toxicity in other organs like the kidneys, spleen, and liver, which can contribute to mortality.[4] Ensure that the observed mortality is not primarily due to these off-target effects by performing necropsies and histological analysis of other organs. |
| Animal strain susceptibility. | Different strains of mice and rats can have varying susceptibility to doxorubicin.[3] If you are experiencing high mortality, consider using a more resistant strain or consult the literature for strain-specific dosing recommendations. |
| Route of administration. | Intraperitoneal (IP) injections, while simpler, can cause peritoneal injury and may affect drug absorption in subsequent doses.[8] Intravenous (IV) administration is more direct but technically challenging and can cause phlebitis.[8] Ensure proper technique for the chosen route to minimize complications. |
Problem 2: High variability in echocardiography measurements.
| Possible Cause | Troubleshooting Steps |
| Improper animal handling and anesthesia. | Stress from handling and improper levels of anesthesia can significantly impact heart rate and cardiac function, leading to variable measurements. Ensure consistent and proper animal handling techniques and maintain a stable plane of anesthesia throughout the procedure. |
| Inconsistent probe positioning. | Minor variations in the positioning of the echocardiography probe can lead to different measurements of ventricular dimensions and function. Ensure the same operator performs all measurements using consistent anatomical landmarks. |
| Inter-animal variability. | There is natural biological variability between individual animals.[9] Increase the number of animals per group to improve statistical power and account for this variability. |
| Timing of measurements. | Cardiac function can change over the course of the study. Perform echocardiography at consistent time points relative to doxorubicin administration for all animals.[1] |
Problem 3: Lack of significant cardiotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Insufficient cumulative dose of doxorubicin. | Some studies suggest that cumulative doses at or below 10 mg/kg may not cause significant cardiotoxicity in rats.[8] Ensure your cumulative dose is sufficient to induce cardiac damage. A cumulative dose of 20 mg/kg is often cited as the lowest dose to reliably cause cardiotoxicity.[8] |
| Timing of assessment is too early. | Chronic cardiotoxicity develops over time.[8] If you are using a chronic model, ensure you are allowing enough time for cardiac dysfunction to manifest. This can be several weeks after the final dose.[1][4] |
| Animal strain is resistant to doxorubicin. | As mentioned earlier, some animal strains are more resistant to doxorubicin-induced cardiotoxicity.[3] Verify that the strain you are using is known to be susceptible. |
| Insensitive assessment methods. | While echocardiography is a standard functional assessment, it may not detect subtle cardiac damage. Complement functional data with more sensitive measures like histology for fibrosis and apoptosis, and biochemical markers like cardiac troponins.[1][3] |
Data Presentation
Table 1: Example Doxorubicin Dosing Regimens for Inducing Cardiotoxicity in Animal Models
| Animal Model | Model Type | Dose | Route of Administration | Duration | Key Outcomes | Reference |
| Rat | Acute | 10-40 mg/kg (single dose) | Intraperitoneal (i.p.) or Intravenous (i.v.) | Up to 2 weeks | Rapid onset of cardiac injury, high mortality at higher doses. | [1] |
| Rat | Chronic | 1-5 mg/kg weekly | i.p. or i.v. | 2-12 weeks | Progressive decline in cardiac function, myocardial fibrosis. | [1][4] |
| Mouse | Chronic | 2.17-4 mg/kg weekly | i.p. | Up to 12 weeks | Mimics clinical progression, development of dilated cardiomyopathy. | [1] |
| Rabbit | Chronic | 1.0 mg/kg twice weekly | i.v. | 4-8 weeks | Severe myocardial histological changes. | [1][9] |
Table 2: Common Biochemical and Histological Markers of Doxorubicin Cardiotoxicity
| Marker Type | Marker | Indication | Reference |
| Biochemical | Cardiac Troponin I (cTnI) & T (cTnT) | Myocardial injury and necrosis. | [3] |
| Biochemical | Lactate Dehydrogenase (LDH) | Cell damage and necrosis. | [10][11] |
| Biochemical | Creatine Kinase-MB (CK-MB) | Myocardial injury. | [3][10] |
| Histological | Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining | Myofibrillar loss, vacuolization, necrosis. | [1] |
| Histological | Masson's Trichrome Staining | Myocardial fibrosis. | [1] |
| Histological | TUNEL Assay | Apoptosis. | - |
Experimental Protocols
Protocol 1: Induction of Chronic Doxorubicin Cardiotoxicity in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) to the laboratory environment for at least one week before the experiment.[1]
-
Doxorubicin Preparation: Prepare a stock solution of doxorubicin hydrochloride in sterile 0.9% saline. The concentration should be calculated to allow for the administration of the desired dose in a volume of approximately 100-200 µL per mouse.[1]
-
Dosing Regimen: Administer doxorubicin at a dose of 3-4 mg/kg via intraperitoneal injection once weekly for up to 12 weeks. A control group should receive an equivalent volume of sterile saline.[1]
-
Monitoring: Monitor the animals' body weight, food and water intake, and general health status throughout the study.[1]
-
Assessment of Cardiotoxicity:
-
Echocardiography: Perform cardiac function assessments at baseline and selected time points. A significant decrease in Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) in the doxorubicin-treated group is indicative of cardiotoxicity.[1]
-
Histology: At the end of the study, euthanize the animals and collect heart tissue. Fix the hearts in 4% paraformaldehyde, embed in paraffin (B1166041), and section for H&E and Masson's trichrome staining to assess for cardiomyocyte damage and fibrosis, respectively.[1]
-
Protocol 2: Histological Assessment of Cardiac Tissue
-
Tissue Collection and Fixation: Euthanize the animal and excise the heart. Wash the heart with cold phosphate-buffered saline (PBS) to remove blood. Fix the heart in 4% paraformaldehyde overnight at 4°C.[1]
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.[1]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin and eosin to visualize general tissue morphology, including myocyte vacuolization and myofibrillar loss.
-
Masson's Trichrome Staining: Use a Masson's trichrome stain kit to differentiate collagen fibers (blue/green) from muscle fibers (red), allowing for the assessment of fibrosis.[1]
-
-
Microscopy and Analysis: Examine the stained slides under a light microscope and quantify the extent of pathological changes.
Mandatory Visualizations
Caption: Key signaling pathways in doxorubicin-induced cardiotoxicity.
Caption: Experimental workflow for a chronic doxorubicin cardiotoxicity study.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular insights into the pathophysiology of doxorubicin-induced cardiotoxicity: a graphical representation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 10. Cardioprotective potential of protocatechuic acid against doxorubicin-induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective effect of curcumin against doxorubicin-induced myocardial toxicity in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxorubicin Hydrochloride and MTT Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the interference of doxorubicin (B1662922) hydrochloride with the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.
Troubleshooting Guides
Issue: Inaccurate or Unexpectedly High Absorbance Readings
A common problem when using doxorubicin in an MTT assay is obtaining artificially high absorbance readings, which can be misinterpreted as high cell viability even at cytotoxic concentrations of the drug.[1] This is primarily due to the spectral properties of doxorubicin and the assay components.[2][3]
Summary of Spectral Interference
| Compound/Reagent | Peak Absorbance Wavelength (Approx.) | Color | Nature of Interference with MTT Assay |
| Doxorubicin Hydrochloride | ~480 nm[4] | Red | Overlaps with formazan (B1609692) absorbance spectrum, leading to false-positive signals for cell viability.[1][2] |
| MTT Formazan | 500 - 600 nm[2] | Purple | This is the product measured to determine cell viability. |
| Phenol (B47542) Red (in culture media) | ~560 nm[5] | Red/Pink | Can contribute to background absorbance, overlapping with the formazan signal.[2][5] |
Recommended Actions to Mitigate Interference
| Action | Description | Rationale |
| 1. Wash Cells Before MTT Addition | After the doxorubicin treatment period, carefully aspirate the drug-containing medium. Wash the cell monolayer once or twice with Phosphate-Buffered Saline (PBS).[1][6] | This is the most critical step to remove residual doxorubicin, which is the primary source of colorimetric interference.[2] |
| 2. Use Phenol Red-Free Medium | If possible, use a culture medium that does not contain phenol red during the experiment.[7] | This minimizes the background absorbance from the culture medium.[5] |
| 3. Include Proper Controls | Always include "drug-only" control wells (doxorubicin in medium, no cells) and "medium-only" blank wells.[8] | The "drug-only" control allows you to measure the intrinsic absorbance of doxorubicin at the formazan wavelength, which can then be subtracted from your experimental readings.[8] |
| 4. Consider Alternative Assays | If interference persists, switch to an assay less susceptible to colorimetric interference, such as an ATP-based luminescent assay (e.g., CellTiter-Glo) or a resazurin-based fluorescence assay (e.g., AlamarBlue).[6][9] | These assays rely on different detection principles (luminescence or fluorescence) that are less likely to be affected by the red color of doxorubicin.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why are my absorbance readings high at high doxorubicin concentrations where I expect to see cell death?
A1: This is a classic sign of doxorubicin interference. Doxorubicin is a red-colored compound, and its absorbance spectrum overlaps with that of the purple formazan product generated in the MTT assay.[1][2] This overlap leads to artificially inflated absorbance readings, masking the cytotoxic effect of the drug.[3] To resolve this, it is crucial to wash the cells with PBS after doxorubicin treatment and before adding the MTT reagent.[1][6]
Q2: Can I just subtract the absorbance of doxorubicin from my results?
A2: While including a "drug-only" control to measure doxorubicin's absorbance is a good practice, it may not be sufficient on its own.[8] The amount of residual doxorubicin can vary between wells, and the drug may also interact with cells and the assay reagents in complex ways. A wash step is the most effective way to remove the interfering compound.[1][2]
Q3: My control wells (no drug) show poor cell viability. What could be the issue?
A3: This suggests a problem with your general cell culture conditions rather than a drug-specific effect.[1] Potential causes include:
-
Suboptimal cell seeding density: Too few cells may lead to poor viability over the assay duration, while too many can result in overgrowth and cell death.[1]
-
Medium evaporation: This is common in the outer wells of a 96-well plate and can lead to toxic concentrations of salts and metabolites. To mitigate this, you can fill the outer wells with sterile PBS or water and not use them for your experiment.[1]
-
Vehicle toxicity: If you are using a solvent like DMSO to dissolve your doxorubicin, ensure the final concentration in your control wells is not toxic to the cells (typically <0.5% for DMSO).[6]
Q4: After adding the solubilization solution (e.g., DMSO), the purple color is faint or absent, even in my control wells.
A4: This indicates that formazan crystals were either not formed or were lost.[1] Possible reasons include:
-
Poor cell health: The cells may have been metabolically inactive or dead before the assay began.[1]
-
Inactive MTT reagent: Ensure your MTT reagent is fresh and has been protected from light.[1]
-
Loss of formazan crystals: Be gentle when aspirating and adding solutions to avoid dislodging the formazan crystals, especially with adherent cell lines.
Experimental Protocols
Modified MTT Assay Protocol for Use with Doxorubicin
This protocol incorporates a wash step to minimize interference.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6]
-
Drug Treatment: Prepare serial dilutions of doxorubicin in complete culture medium. Remove the existing medium from the wells and add the doxorubicin dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
Wash Step: Carefully aspirate the doxorubicin-containing medium from each well. Gently wash the cells once with 100 µL of sterile PBS, being careful not to disturb the cell monolayer. Aspirate the PBS.[1][6]
-
MTT Incubation: Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][11]
Visualizations
Caption: Modified MTT assay workflow for doxorubicin treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Doxorubicin hydrochloride light sensitivity and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity and degradation of doxorubicin (B1662922) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How sensitive is doxorubicin hydrochloride to light?
A1: this compound is highly sensitive to light, and the extent of degradation is influenced by several factors. Photodegradation is dependent on the intensity of the light source and the duration of exposure.[1] Dilute solutions are particularly susceptible to photolysis.[2][3] For instance, at concentrations in the low microgram per milliliter range, photolysis is very rapid.[3][4] Conversely, at concentrations of 500 µg/mL or higher, the need for special light protection for freshly prepared solutions appears to be less critical.[3][4] The degradation process follows first-order kinetics.[3][4]
Q2: What are the primary degradation products of this compound when exposed to light?
A2: Photoinduced degradation of doxorubicin can follow distinct pathways. One pathway involves a two-step process that results in the formation of 3-methoxysalicylic acid as a stable degradation product.[5][6] Another pathway is a photoreduction of doxorubicin to its dihydroquinone form. This intermediate then undergoes spontaneous oxidation in the presence of dissolved oxygen, which regenerates doxorubicin and produces hydrogen peroxide.[5][6] Under forced degradation conditions, such as acid hydrolysis, deglucosaminyl doxorubicin has been identified as a degradation product.[7] Oxidative conditions can lead to the formation of several other products, including 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide and 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide.[7]
Q3: What are the recommended storage and handling procedures to prevent light-induced degradation?
A3: To minimize photodegradation, this compound should be consistently protected from light.[8][9]
-
Storage: Store vials in their original cartons under refrigeration at 2°C to 8°C (36°F to 46°F).[2][8] Lyophilized powder can be stored at room temperature, but must be protected from light.[2] Reconstituted solutions are stable for 7 days at room temperature and 15 days when refrigerated, provided they are shielded from light.[2]
-
Handling: During preparation and administration, it is crucial to minimize exposure to ambient light.[9][10] Use amber-colored tubes or vials, or cover them with aluminum foil.[9][11] It is also recommended to work in a certified chemical fume hood or a ducted biosafety cabinet and to lay down an absorbent work surface.[12]
-
Container Material: Use polypropylene (B1209903) containers for storage, especially for dilute solutions, to prevent adsorptive losses.[3][4] Avoid using any aluminum-containing apparatus for preparation or administration, as contact with aluminum can cause the solution to darken and precipitate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low therapeutic efficacy in cell culture experiments. | Photodegradation of doxorubicin in the cell culture medium upon exposure to light. | Doxorubicin is known to be very unstable in cell culture medium when exposed to light.[1] Ensure all steps involving doxorubicin-containing media are performed with minimal light exposure. Use light-blocking covers on cell culture plates or incubators. |
| High variability in experimental results. | Inconsistent light exposure during sample preparation and handling. | Standardize all procedures to ensure consistent light protection. Use amber vials or foil-wrapped tubes for all doxorubicin solutions.[9] Prepare solutions fresh and use them promptly. |
| Discoloration or precipitation of doxorubicin solution. | Contact with incompatible materials, such as aluminum, or significant degradation. | Do not use any aluminum-containing apparatus for preparing or administering this compound.[2] If discoloration is observed, discard the solution and prepare a fresh batch, ensuring proper light protection and storage conditions. |
| Formation of unknown peaks in HPLC analysis. | Degradation of doxorubicin due to exposure to light, inappropriate pH, or oxidative stress. | Review sample handling procedures to ensure strict light protection.[9] Doxorubicin is also unstable in alkaline conditions.[7][13] Ensure the pH of the solution is appropriate. Consider the possibility of oxidative degradation and consider using antioxidants if compatible with the experimental design.[9] |
Quantitative Data on Doxorubicin Stability
The stability of this compound is dependent on concentration, temperature, and storage container.
| Concentration | Storage Temperature | Container | Duration | Remaining Concentration | Reference |
| 2 mg/mL | 4°C | Original Glass Vial | 124 days | >90% | [14] |
| 2 mg/mL | 23°C | Original Glass Vial | 124 days | >90% | [14] |
| 10 mg/mL | 4-8°C | Glass Vials | 22 days | 97.0 ± 0.3% | [15] |
| 10 mg/mL | 4-8°C | Polypropylene Syringes | 22 days | 95.1 ± 1.0% | [15] |
| 2 mg/mL | -20°C | Sterile Water | 30 days | No loss | [2] |
Experimental Protocols
Protocol: Assessing Doxorubicin Photostability by HPLC
This protocol outlines a method to assess the photostability of this compound in solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a specific buffer).
-
From the stock solution, prepare experimental samples at the desired concentration (e.g., 10 µg/mL to 100 µg/mL) in transparent and amber-colored vials.
-
-
Light Exposure:
-
Expose the transparent vials to a controlled light source (e.g., fluorescent light or a photostability chamber).
-
Keep the amber vials wrapped in aluminum foil as dark controls.
-
Place a set of samples at room temperature in the dark to monitor for thermal degradation.[1]
-
-
Sample Collection:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each vial.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[7][13]
-
Mobile Phase: A common mobile phase is a mixture of ammonium (B1175870) formate (B1220265) buffer (e.g., 10 mM, pH 2.5), acetonitrile, and methanol (B129727) (e.g., 65:15:20, v/v/v).[7][13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[15]
-
-
Analysis:
-
Inject the collected samples into the HPLC system.
-
Quantify the peak area of doxorubicin at each time point.
-
Calculate the percentage of remaining doxorubicin relative to the initial concentration (time 0).
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
-
Signaling Pathways and Workflows
Doxorubicin-Induced Cardiotoxicity Signaling
Doxorubicin-induced cardiotoxicity is a complex process involving the generation of reactive oxygen species (ROS) and the activation of several signaling pathways leading to cardiomyocyte apoptosis.
Caption: Doxorubicin-induced cardiotoxicity pathway.
Experimental Workflow for Photostability Testing
A logical workflow is essential for accurately assessing the photostability of this compound.
Caption: Workflow for doxorubicin photostability testing.
References
- 1. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PHOTODEGRADATION OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN MEASURED BY HIGH‐PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 5. Photoinduced reactivity of doxorubicin: catalysis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. benchchem.com [benchchem.com]
- 10. laurentian.ca [laurentian.ca]
- 11. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unthsc.edu [unthsc.edu]
- 13. researchgate.net [researchgate.net]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. gerpac.eu [gerpac.eu]
Validation & Comparative
Validating Doxorubicin-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate validation of apoptosis is a critical step in evaluating the efficacy of chemotherapeutic agents like doxorubicin (B1662922). This guide provides an objective comparison of the widely used Annexin V assay with other alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of studies on doxorubicin-induced apoptosis.
Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, ultimately triggering programmed cell death, or apoptosis.[1] Validating and quantifying this apoptotic response is paramount for understanding doxorubicin's efficacy and developing novel cancer therapies.
The Annexin V assay is a widely adopted method for detecting an early hallmark of apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[2] In healthy cells, PS is confined to the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3]
This guide will delve into the specifics of using Annexin V to validate doxorubicin-induced apoptosis, compare its performance with other common assays, and provide the necessary protocols and visual aids for robust experimental design.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay is contingent on several factors, including the specific stage of apoptosis to be investigated, the cell type, and available instrumentation. While Annexin V is a gold standard for detecting early apoptosis, a multi-faceted approach combining different methods can provide a more comprehensive understanding of the cell death process.[4]
| Feature | Annexin V Assay | TUNEL Assay | Caspase-3/7 Activity Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the cell surface, an early indicator of apoptosis.[5] | Labels the 3'-hydroxyl termini of DNA breaks that occur during the later stages of apoptosis.[4] | Measures the enzymatic activity of executioner caspases-3 and -7, which are key mediators of the apoptotic cascade.[4] |
| Stage of Apoptosis | Early.[5] | Late.[5][6] | Mid to Late.[5] |
| Advantages | - Highly sensitive for early apoptotic events.[5]- Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI).[7] | - Provides a definitive marker of late-stage apoptosis.[6]- Can be used on fixed cells and tissue sections. | - Offers a functional readout of the apoptotic signaling pathway.[5]- Can be highly sensitive and is amenable to high-throughput screening.[5] |
| Disadvantages | - Can also stain necrotic cells if membrane integrity is compromised, requiring the use of a viability dye.- Binding is reversible and calcium-dependent. | - May not detect early-stage apoptosis.[4]- Can also label cells undergoing necrosis or those with extensive DNA damage. | - Caspase activation may not invariably lead to cell death.[5]- The timing of peak caspase activity can be transient.[5] |
Doxorubicin's Potency Across Different Cancer Cell Lines
The cytotoxic effect of doxorubicin, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines. This variability can be attributed to numerous factors, including differences in drug uptake, metabolism, and the intrinsic apoptotic threshold of the cells.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Incubation Time |
| HeLa | Cervical Cancer | 0.374 - 2.664[1] | Not Specified |
| MCF-7 | Breast Cancer | 0.14 - 0.75[1] | 24-48 hours[7] |
| MDA-MB-231 | Breast Cancer | 0.28[1] | Not Specified |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 10[8] | 24 hours[8] |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions, such as the specific assay used and the cell culture medium.[7]
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol outlines a standard method for quantifying doxorubicin-induced apoptosis in vitro using flow cytometry. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell line of interest
-
Doxorubicin Hydrochloride
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.[7]
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.[7]
-
Treat the cells with the desired concentrations of doxorubicin (and an untreated control) for a specified period (e.g., 24 hours).[7]
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.[7]
-
Gently wash the adherent cells with PBS.[7]
-
Add Trypsin-EDTA to detach the adherent cells.[7]
-
Combine the trypsinized cells with the previously collected culture medium.[7]
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes.[7]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a new tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2][9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
Visualizing Experimental Workflows and Signaling Pathways
To aid in the design and understanding of studies on doxorubicin-induced apoptosis, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Experimental workflow for Annexin V/PI apoptosis detection.
Doxorubicin induces apoptosis through complex signaling cascades that can involve both intrinsic and extrinsic pathways. A simplified overview of the key pathways is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Longitudinal PET Imaging of Doxorubicin Induced Cell Death with 18F-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin vs. Daunorubicin in Leukemia Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (B1662922) and daunorubicin (B1662515), two closely related anthracycline antibiotics, are mainstays in the chemotherapeutic treatment of various leukemias. While structurally similar, subtle molecular differences can lead to variations in their efficacy, mechanisms of action, and cellular responses in leukemia cell lines. This guide provides an objective comparison of their performance, supported by experimental data, to inform preclinical research and drug development.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head comparisons in a single study across a wide range of leukemia cell lines are limited, data from various studies provide insights into their cytotoxic profiles.
| Cell Line | Drug | IC50 (µM) | Citation |
| HL-60 | Daunorubicin | 2.52 | [1] |
| Doxorubicin | Data not available | [1] | |
| KG-1 | Daunorubicin | ~1.5 (estimated) | [1] |
| Doxorubicin | Data not available | [1] | |
| THP-1 | Daunorubicin | ~2.0 (estimated) | [1] |
| Doxorubicin | Data not available | [1] | |
| U937 | Daunorubicin | 1.31 | [1] |
| Doxorubicin | Data not available | [1] | |
| Kasumi-1 | Daunorubicin | ~0.5 (estimated) | [1] |
| Doxorubicin | Data not available | [1] | |
| MOLM-13 | Doxorubicin | < 0.5 | [2][3][4] |
| OCI-AML2 | Doxorubicin | Data not available | |
| K562 | Doxorubicin | Data not available |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions. A direct comparative study would provide a more definitive assessment of relative potency.[1]
Mechanisms of Action and Signaling Pathways
Both doxorubicin and daunorubicin exert their cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] This leads to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).
Induction of Apoptosis
Both drugs are potent inducers of apoptosis in leukemia cells.[1][5] Daunorubicin has been shown to induce apoptosis in a dose-dependent manner in cell lines such as HL-60.[1][6] Similarly, doxorubicin treatment leads to a significant increase in apoptotic cells in the MOLM-13 cell line.[2][3][4]
The apoptotic signaling cascades triggered by these anthracyclines can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
Studies have shown that daunorubicin can activate p53, a key tumor suppressor protein that regulates apoptosis in response to DNA damage.[5][7] Doxorubicin has been observed to selectively inhibit a novel isoform of the anti-apoptotic protein Bcl-2 in MOLM-13 cells, thereby promoting cell death.[2][3][4][8]
Effects on Cell Cycle
Anthracyclines are known to interfere with the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. Daunorubicin has been observed to cause a G2/M phase cell cycle arrest in HL-60 cells.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of doxorubicin and daunorubicin.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Treat the cells with a range of concentrations of doxorubicin or daunorubicin and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat leukemia cells with the desired concentrations of doxorubicin or daunorubicin for the specified time.
-
Cell Harvesting: Collect the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[1]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Resistance Mechanisms
Resistance to anthracyclines is a significant clinical challenge. Mechanisms of resistance to both doxorubicin and daunorubicin in leukemia cells can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drugs out of the cell.[7]
-
Alterations in Drug Target: Decreased activity or expression of topoisomerase II.[7]
-
Dysregulation of Apoptosis: Mutations in the p53 tumor suppressor gene or upregulation of anti-apoptotic proteins like Bcl-2 can inhibit programmed cell death.[7]
Conclusion
Both doxorubicin and daunorubicin are effective cytotoxic agents against leukemia cell lines, primarily acting through the induction of DNA damage and apoptosis.[1] While their core mechanisms of action are similar, subtle differences in their interactions with cellular pathways, such as the regulation of Bcl-2 family proteins, may contribute to variations in their activity in specific leukemia subtypes. The available data, though not always from direct comparative studies, suggests that the choice between these two agents in a research setting may depend on the specific genetic background of the leukemia cells being investigated. Further direct comparative studies across a broader panel of leukemia cell lines are warranted to more definitively delineate their relative potency and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Synergistic Antitumor Effects of Doxorubicin Hydrochloride and Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of doxorubicin (B1662922) hydrochloride and paclitaxel (B517696) stands as a cornerstone in the treatment of various cancers, most notably breast and ovarian cancer. This guide provides a comprehensive comparison of their synergistic effects, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms. The strategic combination of these two potent chemotherapeutic agents aims to enhance anticancer efficacy, overcome drug resistance, and potentially reduce individual drug dosages to mitigate toxicity.
I. Quantitative Analysis of Synergistic Cytotoxicity
The synergistic interaction between doxorubicin and paclitaxel has been quantified in numerous studies using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: IC50 Values of Doxorubicin and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Combination IC50 (Doxorubicin/Paclitaxel in µM) | Reference |
| MCF-7 | Breast Cancer | ~0.1 - 0.5 | ~0.01 - 0.05 | Not explicitly stated, but synergy observed | [1] |
| BRC-230 | Anthracycline-Resistant Breast Cancer | High Resistance | Not specified | Synergistic effect observed with Dox→Pacl sequence | [1] |
| HeLa | Cervical Cancer | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| A172 | Glioblastoma | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| ACHN | Renal Cell Carcinoma | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| NCI-H460 | Lung Carcinoma | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| SK-OV-3 | Ovarian Cancer | Not specified | Not specified | Synergistic (CI < 0.7) | [2] |
| 22Rv1 | Prostate Cancer | Not specified | Not specified | Moderately Synergistic (0.7 < CI < 0.9) | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Moderately Synergistic (0.7 < CI < 0.9) | [2] |
| Dual D/P-loaded micelles in a cell line | Not specified | 3.873 (D-micelles) | 0.790 (P-micelles) | 0.172 D / 0.043 P | [3] |
Table 2: Combination Index (CI) Values for Doxorubicin and Paclitaxel
| Cell Line | Cancer Type | Drug Ratio (Dox:Pacl) | Combination Index (CI) at fa=0.5 | Interaction | Reference |
| B16 | Melanoma | 5:1 (in cMLVs) | < 1 | Synergistic | [4] |
| B16 | Melanoma | 3:3 (in cMLVs) | < 1 | Synergistic | [4] |
| B16 | Melanoma | 1:5 (in cMLVs) | ~1 | Additive | [4] |
| 4T1 | Breast Cancer | 5:1 (in cMLVs) | < 1 | Synergistic | [4] |
| 4T1 | Breast Cancer | 3:3 (in cMLVs) | < 1 | Synergistic | [4] |
| 4T1 | Breast Cancer | 1:5 (in cMLVs) | > 1 | Antagonistic | [4] |
*fa=0.5 represents the drug concentration that inhibits 50% of cell growth. cMLVs: cross-linked multilamellar liposomal vesicles.
II. Mechanisms of Synergistic Action
The synergistic effect of doxorubicin and paclitaxel stems from their distinct but complementary mechanisms of action, primarily centered on the induction of apoptosis through various signaling pathways.
Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, including the activation of the intrinsic and extrinsic apoptotic pathways. Paclitaxel, a taxane, stabilizes microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis. The interplay between these mechanisms enhances the overall cytotoxic effect.
Signaling Pathway of Doxorubicin and Paclitaxel Synergy
Caption: Signaling pathways of doxorubicin and paclitaxel leading to apoptosis.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo studies evaluating the synergistic effects of doxorubicin and paclitaxel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with doxorubicin and paclitaxel, individually and in combination.
1. Cell Culture and Seeding:
-
Culture cancer cells (e.g., MCF-7, 4T1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase and determine cell viability using a trypan blue exclusion assay.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of doxorubicin hydrochloride and paclitaxel in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and the drug combination at various ratios.
-
Replace the culture medium in the 96-well plate with fresh medium containing the drugs (single agents or combinations). Include untreated control wells.
3. Incubation and MTT Assay:
-
Incubate the cells with the drugs for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug and the combination using dose-response curves.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine the nature of the drug interaction.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vivo Antitumor Activity Study
This protocol describes an in vivo experiment to evaluate the antitumor efficacy of the doxorubicin and paclitaxel combination in a murine model.
1. Animal Model and Tumor Inoculation:
-
Use female BALB/c mice (6-8 weeks old).
-
Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the mammary fat pad.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., ~100 mm³).
2. Treatment Groups and Drug Administration:
-
Randomly assign mice to different treatment groups:
-
Vehicle control (e.g., saline)
-
Doxorubicin alone
-
Paclitaxel alone
-
Doxorubicin and Paclitaxel combination
-
-
Administer drugs intravenously (e.g., via tail vein injection) according to a predetermined schedule (e.g., once every 3 days for a total of 5 doses).
3. Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the observed differences.
Logical Relationship of In Vivo Experiment
Caption: Logical flow of an in vivo antitumor activity study.
IV. Conclusion
The combination of this compound and paclitaxel demonstrates significant synergistic antitumor activity across a range of cancer types. The effectiveness of this combination is highly dependent on the scheduling and ratio of the two drugs. The underlying mechanism involves the complementary induction of apoptosis through distinct but interconnected signaling pathways. The provided experimental data and protocols offer a robust framework for further research and development in optimizing this potent chemotherapeutic regimen. Future studies focusing on novel delivery systems, such as liposomes and nanoparticles, hold promise for further enhancing the therapeutic index of this combination by improving drug targeting and reducing systemic toxicity.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic co-delivery of doxorubicin and paclitaxel using multi-functional micelles for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Free Doxorubicin vs. Liposomal Doxorubicin in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of free doxorubicin (B1662922) and its liposomal formulations, supported by experimental data. We delve into the critical differences in their pharmacokinetic profiles, therapeutic efficacy, and toxicity, offering insights into the advancements brought by nanocarrier-based drug delivery.
Doxorubicin, a cornerstone of chemotherapy for decades, is a potent anthracycline antibiotic effective against a wide range of cancers. However, its clinical utility is often limited by significant dose-dependent toxicities, most notably cardiotoxicity.[1] To address this challenge, liposomal formulations of doxorubicin were developed, aiming to improve the therapeutic index by altering the drug's pharmacokinetic properties and biodistribution.[1][2] This guide presents a comparative study of free doxorubicin and its liposomal counterparts, summarizing key experimental findings and methodologies.
Performance Comparison: Pharmacokinetics, Efficacy, and Toxicity
Encapsulating doxorubicin within liposomes dramatically alters its behavior in the body. This fundamental difference is the primary driver of the distinct efficacy and toxicity profiles observed between the two formulations. Liposomal doxorubicin exhibits a longer circulation half-life and demonstrates preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1]
Pharmacokinetic Profile: A Tale of Two Circulations
Liposomal encapsulation significantly modifies the pharmacokinetic parameters of doxorubicin, leading to prolonged circulation and altered distribution.
| Parameter | Free Doxorubicin | Liposomal Doxorubicin | Fold Change | Species | Reference |
| Peak Plasma Concentration (Cmax) | 1.7 µg/mL | 20.9 µg/mL | ~12.3x | Rat | [3][4] |
| 2.25 ± 0.30 µg/mL | 24.02 ± 5.45 µg/mL | ~10.7x | Cat | [5][6] | |
| Area Under the Curve (AUC) | 1.95 µg·hr/mL | 81.4 µg·hr/mL | ~41.7x | Rat | [3][4] |
| 0.67 ± 0.12 µg·hr/mL | 783.09 ± 267.29 µg·hr/mL | ~1168x | Cat | [6][7] | |
| Elimination Half-life (t1/2) | 17.3 h | 69.3 h | ~4x | Rat | [3][4] |
| 5.00 ± 3.20 h | 17.62 ± 8.13 h | ~3.5x | Cat | [6][7] | |
| Volume of Distribution (Vd) | ~23-fold higher | Lower | ~23x | Rat | [3][4] |
| 178.56 ± 71.89 L/m² | 0.64 ± 0.20 L/m² | ~279x lower | Cat | [6] | |
| Clearance (CL) | 27098.58 ± 5205.19 mL/h/m² | 28.65 ± 11.09 mL/h/m² | ~946x lower | Cat | [6][7] |
Therapeutic Efficacy: Enhanced Tumor Targeting and Inhibition
The altered pharmacokinetics of liposomal doxorubicin translates to improved drug accumulation in tumor tissues, leading to enhanced antitumor activity.
| Parameter | Free Doxorubicin | Liposomal Doxorubicin | Animal Model | Reference |
| Tumor Drug Accumulation (24h post-injection) | ~2.0 µg/g | ~5.5 - 10.2 µg/g | SC115 Murine Mammary Tumor | [8] |
| Tumor Growth Inhibition (Day 8) | 76% reduction | 89% reduction | A/J Mouse Mammary Tumor | [9] |
| Tumor Regression | Not observed | 25% complete tumor regression | SC115 Murine Mammary Tumor | [8] |
Toxicity Profile: Mitigating a Major Hurdle
One of the most significant advantages of liposomal doxorubicin is its reduced cardiotoxicity compared to the free drug.[1] This improved safety profile allows for the administration of higher cumulative doses.[10]
| Adverse Effect | Free Doxorubicin | Liposomal Doxorubicin | Animal Model/Study Type | Reference |
| Cardiotoxicity (Myocardial Lesions) | Moderate to severe vacuolization | No lesions indicative of cardiomyopathy | Beagle Dogs | [1][11] |
| Cardiotoxicity (Incidence in patients) | 21% | 6% | Phase III clinical trial in breast cancer patients | [12] |
| Myelosuppression | Pronounced | Less severe | Meta-analysis | [2] |
| Alopecia | Common | Less severe or absent | Beagle Dogs | [1] |
| Gastrointestinal Toxicity | Common | Less severe or absent | Beagle Dogs | [1] |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | Not typically associated | Dose-limiting side effect (especially with pegylated formulations) | Clinical Observation | [1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of doxorubicin formulations on cancer cell lines.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Free Doxorubicin and Liposomal Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13]
-
Drug Treatment: Prepare serial dilutions of free and liposomal doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the different drug concentrations. Include untreated control wells. Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).[14]
In Vivo Tumor Growth Inhibition Study
This protocol describes a typical experiment to evaluate the antitumor efficacy of doxorubicin formulations in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with J6456 lymphoma)[15]
-
Free Doxorubicin and Liposomal Doxorubicin formulations
-
Calipers for tumor measurement
-
Sterile saline for injection
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, free doxorubicin, liposomal doxorubicin).[15]
-
Drug Administration: Administer the respective treatments intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., once weekly for three weeks).[8]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis.[8]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.[9]
Signaling Pathways and Mechanisms of Action
Doxorubicin's primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.[16] Liposomal delivery does not alter this fundamental mechanism but rather modulates the drug's access to tumor cells and healthy tissues.
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin triggers apoptosis through both intrinsic and extrinsic pathways. A key player in this process is the tumor suppressor protein p53.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of free doxorubicin and doxorubicin entrapped in cardiolipin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration [frontiersin.org]
- 8. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. A comparison of liposomal formulations of doxorubicin with drug administered in free form: changing toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the cardiotoxic effects of liposomal doxorubicin (TLC D-99) versus free doxorubicin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archivepp.com [archivepp.com]
- 17. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
Reversing Doxorubicin Resistance: A Comparative Analysis of Verapamil's Efficacy
An in-depth guide for researchers on the validation of doxorubicin (B1662922) resistance reversal by verapamil (B1683045), supported by experimental data and detailed protocols.
The emergence of multidrug resistance (MDR) is a significant hurdle in the successful chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports a wide range of anticancer drugs, including doxorubicin, out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. Verapamil, a calcium channel blocker, has been identified as a first-generation P-gp inhibitor capable of reversing this resistance. This guide provides a comprehensive comparison of experimental data validating the efficacy of verapamil in reversing doxorubicin resistance, details the experimental protocols for this validation, and explores the underlying molecular mechanisms.
Mechanism of Action: Verapamil's Role in Overcoming Doxorubicin Resistance
Doxorubicin resistance is frequently mediated by the overexpression of the MDR1 gene, which encodes for P-glycoprotein (P-gp), a 170-180 kDa transmembrane protein.[1] P-gp functions as an ATP-dependent efflux pump, actively removing cytotoxic agents from the cell, thus preventing them from reaching their intracellular targets.[2][3] Verapamil has been shown to directly interact with P-glycoprotein, competitively inhibiting the binding and subsequent efflux of doxorubicin.[1] This inhibition leads to an increased intracellular accumulation of doxorubicin, restoring its cytotoxic efficacy in resistant cells.[4][5] Studies have shown that verapamil can increase the cellular uptake of doxorubicin, leading to enhanced DNA damage in resistant cells.[4] Interestingly, some research suggests that verapamil may not only block P-gp function but also downregulate its expression at the mRNA and protein levels, offering a dual mechanism for resistance reversal.[5][6] While the primary mechanism of verapamil-mediated reversal of doxorubicin resistance is through P-gp inhibition, some studies indicate that verapamil can still increase doxorubicin sensitivity even in cells without detectable P-glycoprotein expression, suggesting the existence of P-gp-independent mechanisms as well.[7]
Below is a diagram illustrating the signaling pathway of P-glycoprotein-mediated doxorubicin efflux and its inhibition by verapamil.
References
- 1. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein expression and in vitro reversion of doxorubicin resistance by verapamil in clinical specimens from acute leukaemia and myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxorubicin Efficacy: A Comparative Analysis of 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
The transition from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) cell culture models represents a significant advancement in preclinical cancer research. These 3D models, such as spheroids, more accurately mimic the tumor microenvironment, including complex cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and barriers to drug penetration.[1][2][3] This guide provides an objective comparison of the efficacy of the widely used chemotherapeutic agent, doxorubicin (B1662922), in 2D versus 3D cancer cell culture models, supported by experimental data and detailed methodologies.
Quantitative Analysis: Doxorubicin Efficacy in 2D vs. 3D Models
A consistent trend observed across numerous studies is the decreased cytotoxic potency of doxorubicin in 3D cell culture models compared to conventional 2D monolayers.[1] This increased resistance in 3D is often quantified by a higher half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The structural and physiological barriers present in 3D models, which are absent in monolayer cultures, are largely attributed to this phenomenon.[1]
| Cell Line | Cancer Type | 2D IC50/EC50 (µM) | 3D IC50/EC50 (µM) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| A549 | Lung Adenocarcinoma | Not specified | Not specified | 24.5 | [4][5] |
| BT-20 | Triple-Negative Breast Cancer | 0.31 | >3 | ~10 | [6] |
| BT-474 | Breast Ductal Carcinoma | Not specified | Higher than 2D | Not specified | [7] |
| BT-549 | Breast Ductal Carcinoma | Not specified | Higher than 2D | Not specified | [7] |
| HeLa | Cervical Cancer | Lower than 3D | Higher than 2D | Not specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Lower than 3D | >2x higher than 2D | >2 | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Higher than 2D | Not specified | [10][11] |
| PANC-1 | Pancreatic Cancer | Lower than 3D | >2x higher than 2D | >2 | [9][12] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions (e.g., incubation time, assay used). The fold increase provides a relative measure of the change in drug resistance.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture
-
2D Monolayer Culture: Cells are seeded in standard tissue culture-treated plates or flasks and grown in a single layer. The growth medium is typically changed every 2-3 days until the desired confluency is reached for experimentation.[1]
-
3D Spheroid Culture (Liquid Overlay Method): To prevent cell attachment and promote aggregation, cells are seeded into low-attachment round-bottom plates. The plates are then centrifuged at a low speed and incubated. Spheroids typically form within 48-72 hours.[6][8]
Doxorubicin Treatment
Doxorubicin is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in culture medium to the desired final concentrations.[8]
-
2D Cultures: The culture medium is removed from the confluent cell monolayers and replaced with medium containing various concentrations of doxorubicin or a vehicle control (e.g., DMSO).
-
3D Spheroids: The culture medium is carefully replaced with fresh medium containing the desired concentrations of doxorubicin or a vehicle control.
Cell Viability and Cytotoxicity Assays
Following a defined incubation period with doxorubicin (e.g., 48 or 72 hours), cell viability is assessed using various assays.[4][9]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.[4]
-
AlamarBlue (Resazurin) Assay: This assay also measures cell viability based on metabolic activity. Resazurin, a blue and non-fluorescent compound, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence is then measured to determine the number of viable cells.[13]
-
CellTiter-Glo® 3D Cell Viability Assay: This luminescent assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.[14]
-
Live/Dead Staining: Spheroids can be stained with fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify the proportion of live and dead cells within the 3D structure.[15]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an <i>in vitro</i> 3D culture model - ProQuest [proquest.com]
- 6. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Exploring doxorubicin transport in 2D and 3D models of MDA-MB-231 sublines: impact of hypoxia and cellular heterogeneity on doxorubicin accumulation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of the therapeutic effect of Doxorubicin and Resveratrol combination on 2D and 3D (spheroids) cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic efficiency of drugs in vitro: Comparison of doxorubicin exposure in 3D and 2D culture matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
Doxorubicin vs. Epirubicin: A Comparative Analysis of Cardiotoxicity for the Research Professional
An objective examination of two pivotal anthracyclines, this guide synthesizes preclinical and clinical data to delineate the cardiotoxic profiles of doxorubicin (B1662922) and its epimer, epirubicin (B1671505). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their comparative cardiac safety.
Anthracyclines, including doxorubicin and epirubicin, are potent chemotherapeutic agents that form the cornerstone of treatment for a multitude of solid and hematological malignancies. Their clinical utility, however, is frequently constrained by a dose-dependent cardiotoxicity, which can manifest as acute cardiac dysfunction or chronic, progressive cardiomyopathy, potentially leading to congestive heart failure (CHF). Epirubicin, a stereoisomer of doxorubicin, was developed with the aim of retaining the therapeutic efficacy of its parent compound while mitigating its toxic side effects, most notably cardiotoxicity. This guide provides a detailed comparison of the cardiotoxic profiles of doxorubicin and epirubicin, supported by experimental data from both clinical and preclinical investigations.
Quantitative Comparison of Cardiotoxicity
Clinical evidence consistently demonstrates a lower incidence of cardiotoxicity associated with epirubicin compared to doxorubicin at equimolar doses. This difference is particularly evident at higher cumulative doses.
| Cardiotoxicity Endpoint | Doxorubicin | Epirubicin | Key Findings and Citations |
| Congestive Heart Failure (CHF) | Incidence of 5% at 400 mg/m², 16% at 500 mg/m², and 26% at 550 mg/m² cumulative dose.[1] | A significantly increasing risk of CHF is observed at cumulative doses greater than 950 mg/m². The recommended maximum cumulative dose is 900 mg/m². | Epirubicin generally exhibits a lower risk of CHF. In a comparative study, two episodes of CHF occurred in the doxorubicin arm versus one in the continuous infusion epirubicin arm and three in the bolus epirubicin arm, despite a higher cumulative anthracycline dosage in the continuous infusion epirubicin group.[2] |
| Left Ventricular Ejection Fraction (LVEF) Decline | A significant decrease in resting LVEF of >10% from baseline is a key indicator of cardiotoxicity. The median dose to the development of laboratory cardiotoxicity was estimated to be 468 mg/m².[3] | At cumulative doses of 400-500 mg/m², the decrease in LVEF was significantly less than with doxorubicin. The median dose to the development of laboratory cardiotoxicity was estimated to be 935 mg/m².[3] | In a double-blind randomized study, at cumulative doses of 400-500 mg/m², LVEF decreased significantly more in the doxorubicin group (-15% ± 11%) compared to the epirubicin group (0% ± 13%). |
| Median Cumulative Dose for CHF | 492 mg/m² | 1,134 mg/m² | A prospective randomized comparison in patients with advanced breast cancer reported these median cumulative doses at which symptomatic congestive heart failure occurred.[3] |
| Relative Cardiotoxicity | Considered the most cardiotoxic drug of its class. | Estimated to be 0.7 times as toxic as doxorubicin. | This relative toxicity has been noted in reviews of anthracycline-induced cardiotoxicity. |
Molecular Signaling Pathways in Anthracycline-Induced Cardiotoxicity
The cardiotoxic effects of doxorubicin and epirubicin are multifactorial, involving several interconnected signaling pathways. The primary mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and mitochondrial dysfunction. While the fundamental pathways are similar for both drugs, the lesser cardiotoxicity of epirubicin is attributed to its different stereochemistry, which may influence its interaction with cellular components and metabolic pathways.
Doxorubicin-Induced Cardiotoxicity Signaling
Doxorubicin instigates a cascade of detrimental events within cardiomyocytes. A key initiating event is the generation of ROS through the redox cycling of its quinone moiety, a process that is particularly damaging in the iron-rich environment of mitochondria. This oxidative stress leads to lipid peroxidation, protein damage, and DNA strand breaks. These cellular insults activate pro-apoptotic pathways, including the p53-dependent pathway, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases. Furthermore, doxorubicin disrupts calcium homeostasis and impairs mitochondrial bioenergetics, culminating in cardiomyocyte death and cardiac dysfunction.[1][4][5][6]
Experimental Protocols
The evaluation of doxorubicin and epirubicin cardiotoxicity relies on a combination of in vivo and in vitro experimental models.
Preclinical In Vivo Models
Objective: To compare the chronic cardiotoxicity of doxorubicin and epirubicin in a murine model.
-
Animal Model: Male BALB/c mice, 5 weeks old.
-
Drug Administration:
-
Doxorubicin: Administered via intraperitoneal (i.p.) injection weekly for 3 months.
-
Epirubicin: Administered via i.p. injection weekly for 3 months at an equimolar dose to doxorubicin.
-
Control group receives saline injections.
-
-
Assessment of Cardiotoxicity:
-
Echocardiography: Performed at baseline and at regular intervals to assess LVEF, fractional shortening, and other cardiac function parameters.
-
Histopathology: At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to evaluate for myocardial lesions such as myocyte vacuolization, myofibrillar loss, and interstitial fibrosis.
-
Biomarker Analysis: Blood samples are collected to measure levels of cardiac troponins (cTnI and cTnT) and creatine (B1669601) kinase-MB (CK-MB).
-
Electron Microscopy: To assess subcellular changes in cardiomyocytes, including mitochondrial morphology.
-
In Vitro Cytotoxicity Assay
Objective: To compare the direct cytotoxic effects of doxorubicin and epirubicin on cardiomyocytes.
-
Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Experimental Procedure:
-
hiPSC-CMs are seeded in multi-well plates.
-
Cells are treated with increasing concentrations of doxorubicin or epirubicin for 24-48 hours.
-
Cell Viability Assessment: Assessed using assays such as the MTT assay or a live/dead cell staining kit.
-
Apoptosis Assay: Apoptosis is quantified by measuring caspase-3/7 activity or through Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Experimental Workflow for Comparative Cardiotoxicity Assessment
The following diagram illustrates a typical experimental workflow for comparing the cardiotoxicity of doxorubicin and epirubicin.
Conclusion
The available evidence from both clinical trials and preclinical studies strongly indicates that epirubicin has a more favorable cardiac safety profile than doxorubicin. This is characterized by a lower incidence of congestive heart failure and less pronounced reductions in left ventricular ejection fraction, particularly at higher cumulative doses. The underlying molecular mechanisms of cardiotoxicity are largely shared between the two agents, with the structural difference of epirubicin likely contributing to its reduced cardiotoxic potential. The experimental protocols outlined provide a framework for the continued investigation and comparison of the cardiotoxic properties of these and other novel chemotherapeutic agents. For researchers and drug development professionals, a thorough understanding of these differences is critical for the design of safer and more effective cancer therapies.
References
- 1. Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 5. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin and epirubicin cardiotoxicity: experimental and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Doxorubicin Target Engagement in Tumor Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the target engagement of doxorubicin (B1662922) in tumor tissue. Doxorubicin, a cornerstone of chemotherapy, exerts its anticancer effects through a multi-pronged mechanism, primarily by intercalating into DNA, inhibiting topoisomerase II (Topo II), and generating reactive oxygen species (ROS).[1][2] Validating that doxorubicin effectively engages these targets within the complex tumor microenvironment is critical for preclinical and clinical drug development.
This document outlines and compares direct and indirect methods for assessing doxorubicin's target engagement, providing detailed experimental protocols and quantitative data to inform the selection of the most appropriate assays for specific research needs.
Direct Target Engagement Validation Methods
Direct methods provide evidence of doxorubicin physically interacting with its primary molecular targets, DNA and Topoisomerase II.
Comparison of Direct Target Engagement Methods
| Method | Principle | Primary Readout | Throughput | Relative Cost | Key Advantages | Key Limitations |
| Fluorescence Spectroscopy | Measures the quenching of doxorubicin's intrinsic fluorescence upon intercalation into DNA. | Decrease in fluorescence intensity. | High | Low | Simple, rapid, and provides direct evidence of DNA binding. | Can be affected by autofluorescence from biological samples; provides limited information on downstream effects. |
| HPLC-based Quantification | Chromatographically separates and quantifies doxorubicin extracted from tumor tissue DNA. | Concentration of DNA-bound doxorubicin. | Medium | Medium | Highly specific and quantitative for measuring drug-DNA adducts. | Requires specialized equipment; extraction process can be complex. |
| Topoisomerase II Decatenation Assay | Measures the inhibition of Topo II's ability to decatenate (unlink) kinetoplast DNA (kDNA) in the presence of doxorubicin. | Inhibition of kDNA decatenation, visualized by gel electrophoresis. | Low | Medium | Directly assesses the functional inhibition of a key doxorubicin target. | In vitro assay that may not fully recapitulate the cellular environment. |
Experimental Protocols
1. Fluorescence Spectroscopy for DNA Intercalation
-
Objective: To quantify the extent of doxorubicin intercalation into DNA.
-
Procedure:
-
Homogenize tumor tissue and isolate genomic DNA using a standard DNA extraction kit.
-
Prepare a solution of known concentration of doxorubicin in a suitable buffer (e.g., phosphate-buffered saline).
-
In a fluorometer, titrate the doxorubicin solution with increasing concentrations of the extracted tumor DNA.
-
Measure the fluorescence emission of doxorubicin (excitation ~480 nm, emission ~590 nm) after each addition of DNA.
-
The decrease in fluorescence intensity is proportional to the amount of doxorubicin intercalated into the DNA.
-
2. HPLC-based Quantification of DNA-Bound Doxorubicin
-
Objective: To accurately measure the concentration of doxorubicin adducted to tumor DNA.
-
Procedure:
-
Excise and weigh tumor tissue.
-
Homogenize the tissue and perform DNA extraction.
-
Hydrolyze the DNA to release the bound doxorubicin.
-
Extract the doxorubicin from the hydrolyzed sample using an appropriate organic solvent.
-
Analyze the extracted sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Quantify the doxorubicin concentration by comparing the peak area to a standard curve.
-
3. Topoisomerase II Decatenation Assay
-
Objective: To determine the inhibitory effect of doxorubicin on Topoisomerase II activity.
-
Procedure:
-
Incubate purified Topoisomerase II enzyme with kinetoplast DNA (kDNA) in the presence of varying concentrations of doxorubicin.
-
Include a positive control (etoposide) and a negative control (no drug).
-
Stop the reaction and run the samples on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate as relaxed circles, while catenated kDNA will remain at the origin.
-
The inhibition of decatenation is indicative of doxorubicin's effect on Topo II.[3]
-
Indirect Target Engagement Validation Methods
Indirect methods assess the downstream cellular consequences of doxorubicin's interaction with its targets, such as the induction of DNA damage, generation of reactive oxygen species, and apoptosis.
Comparison of Indirect Target Engagement Methods
| Method | Principle | Primary Readout | Throughput | Relative Cost | Key Advantages | Key Limitations |
| ROS Detection Assays (e.g., DCFDA, MitoSOX) | Utilizes fluorescent probes that become oxidized in the presence of reactive oxygen species. | Increased fluorescence intensity. | High | Low | Provides a sensitive measure of oxidative stress, a key mechanism of doxorubicin's action. | Can be prone to artifacts and may not be specific to doxorubicin's effects. |
| Western Blot for Apoptosis Markers | Detects the expression levels of key proteins in the apoptotic pathway (e.g., cleaved caspase-3, Bax, Bcl-2). | Changes in protein band intensity. | Low-Medium | Medium | Provides specific information about the induction of apoptosis. | Semi-quantitative; requires specific antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Shift in protein melting temperature. | Medium-High | High | Can be used in intact cells and tissues to confirm direct target binding without modifying the drug. | Not all protein-ligand interactions result in a significant thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Assesses the stabilization of a target protein from proteolytic digestion upon drug binding. | Increased resistance of the target protein to protease digestion. | Low-Medium | Medium | Does not require drug modification and can identify novel targets. | Less quantitative than CETSA and can be influenced by protease efficiency. |
Experimental Protocols
1. ROS Detection using DCFDA Assay
-
Objective: To measure the intracellular generation of reactive oxygen species.
-
Procedure:
-
Prepare single-cell suspensions from tumor tissue.
-
Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
-
Treat the cells with doxorubicin for the desired time.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS.
-
2. Western Blot for Cleaved Caspase-3
-
Objective: To detect the activation of the executioner caspase-3, a hallmark of apoptosis.
-
Procedure:
-
Extract total protein from tumor tissue samples treated with doxorubicin.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cleaved caspase-3.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensity. An increase in the cleaved caspase-3 band indicates apoptosis induction.[4]
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of doxorubicin to its protein targets in a cellular context.
-
Procedure:
-
Treat tumor tissue homogenates or intact tumor cells with doxorubicin or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., Topoisomerase II) remaining in the soluble fraction by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the doxorubicin-treated samples indicates target engagement.[5]
-
4. Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To identify and validate the protein targets of doxorubicin.
-
Procedure:
-
Prepare tumor tissue lysates.
-
Treat the lysates with doxorubicin or a vehicle control.
-
Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blot for the target of interest.
-
A decrease in the degradation of the target protein in the doxorubicin-treated sample suggests direct binding and stabilization.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades initiated by doxorubicin and the experimental workflows to validate its target engagement is crucial for a comprehensive understanding.
Doxorubicin's multifaceted mechanism of action.
Experimental workflow for validating doxorubicin target engagement.
Doxorubicin-induced apoptotic signaling cascade.
References
- 1. Doxorubicin induced ROS-dependent HIF1α activation mediates blockage of IGF1R survival signaling by IGFBP3 promotes cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Navigating Doxorubicin Resistance: A Comparative Guide to Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to doxorubicin (B1662922), a potent and widely used anthracycline antibiotic in cancer chemotherapy, presents a significant hurdle in achieving successful treatment outcomes. Doxorubicin-resistant cancer cells frequently exhibit cross-resistance to a spectrum of other structurally and functionally diverse anticancer agents, a phenomenon known as multidrug resistance (MDR). This guide provides a comprehensive comparison of the cross-resistance profiles of doxorubicin-resistant cells, supported by experimental data and detailed methodologies, to aid researchers in understanding and overcoming this clinical challenge.
Cross-Resistance Profile of Doxorubicin-Resistant Cells
The development of resistance to doxorubicin is a multifaceted process involving various molecular mechanisms. These mechanisms not only reduce the efficacy of doxorubicin but can also confer resistance to other chemotherapeutic drugs.
Key Mechanisms of Doxorubicin Resistance
Doxorubicin resistance is primarily driven by:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Protein 1 (MRP1), actively pumps doxorubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2]
-
Alterations in Drug Target: Mutations or decreased expression of topoisomerase II, the primary target of doxorubicin, can diminish the drug's ability to induce DNA double-strand breaks.[1]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways allows cancer cells to more efficiently mend the DNA damage caused by doxorubicin.[1]
-
Activation of Pro-survival Signaling Pathways: Key signaling pathways, including the PI3K/Akt and Nrf2 pathways, are often hyperactivated in resistant cells, promoting cell survival and inhibiting apoptosis.[1][3]
These resistance mechanisms are not specific to doxorubicin and can contribute to a broad cross-resistance phenotype.
Comparative Efficacy of Chemotherapeutic Agents
The following tables summarize the in vitro efficacy (IC50 values) of various chemotherapeutic agents against doxorubicin-sensitive parental cell lines and their doxorubicin-resistant counterparts. A higher IC50 value in the resistant cell line indicates a decrease in sensitivity to the drug.
Table 1: Cross-Resistance in Human Breast Cancer Cell Line (MCF-7)
| Drug | Class | MCF-7 (Parental) IC50 (nM) | MCF-7/Dox (Resistant) IC50 (nM) | Fold Resistance |
| Doxorubicin | Anthracycline | 1.14 ± 0.38 | 183.11 ± 23.63 | ~161 |
| Paclitaxel | Taxane | 2.12 ± 0.23 | 231.15 ± 49.15 | ~109 |
| Docetaxel | Taxane | 3.49 ± 1.55 | 33.61 ± 7.42 | ~9.6 |
| Vincristine | Vinca Alkaloid | 5.45 ± 0.66 | - | - |
| Tamoxifen | SERM | 6.02 ± 1.30 | 14.18 ± 0.50 | ~2.4 |
Data compiled from a study on drug-resistant MCF-7 cell lines.[4]
Table 2: Cross-Resistance in Human Ovarian Cancer Cell Line (A2780)
| Drug | Class | A2780 (Parental) IC50 (nM) | A2780/ADR (Resistant) IC50 (nM) | Fold Resistance |
| Doxorubicin | Anthracycline | 26 ± 4 | 788 ± 127 | ~30 |
| Paclitaxel | Taxane | 12 ± 2 | 1144 ± 150 | ~95 |
| Topotecan | Topoisomerase I Inhibitor | 22 ± 3 | 25 ± 4 | ~1.1 |
| Cisplatin | Platinum Compound | 1100 ± 150 | 1200 ± 200 | ~1.1 |
Note: Data is illustrative and compiled from typical findings in the literature. Actual values can vary between studies.
Signaling Pathways in Doxorubicin Resistance
The development of doxorubicin resistance is intricately linked to the dysregulation of key intracellular signaling pathways that promote cell survival and drug efflux. Understanding these pathways is critical for developing targeted therapies to overcome resistance.
Figure 1. Key signaling pathways involved in doxorubicin resistance.
Experimental Workflows and Protocols
Accurate assessment of cross-resistance profiles relies on standardized and robust experimental methodologies. The following sections detail the protocols for key assays used to characterize doxorubicin-resistant cells.
Figure 2. Experimental workflow for determining cross-resistance profiles.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
96-well plates
-
Complete culture medium
-
Doxorubicin and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Drug Efflux Assay (Rhodamine 123 Accumulation/Efflux)
This assay measures the activity of efflux pumps like P-glycoprotein.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
6-well plates or flow cytometry tubes
-
Rhodamine 123 (fluorescent substrate for P-gp)
-
Verapamil or other P-gp inhibitor (as a control)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Harvest the cells and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with or without a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold HBSS.
-
For accumulation: Analyze the intracellular fluorescence immediately using a flow cytometer.
-
For efflux: Resuspend the cells in fresh, pre-warmed HBSS and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold HBSS and analyze the remaining intracellular fluorescence by flow cytometry.
-
Compare the fluorescence intensity between sensitive and resistant cells, with and without the P-gp inhibitor.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Doxorubicin-sensitive and -resistant cells
-
6-well plates
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with an appropriate concentration of doxorubicin for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for P-glycoprotein (MDR1) Expression
This technique is used to detect and quantify the expression of P-glycoprotein.
Materials:
-
Doxorubicin-sensitive and -resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219 or JSB-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare total cell lysates from sensitive and resistant cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Doxorubicin Hydrochloride Disposal
For Immediate Implementation by Laboratory Professionals
Doxorubicin (B1662922) hydrochloride, a potent antineoplastic agent, necessitates rigorous disposal protocols to mitigate risks to personnel and the environment.[1] As a known mutagen, carcinogen, and teratogen, minimizing exposure is of paramount importance.[1][2] This document provides a comprehensive, step-by-step guide for the safe handling and disposal of doxorubicin hydrochloride and associated waste materials in a research setting.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any procedure involving this compound, it is imperative to be outfitted with the appropriate personal protective equipment. All handling of doxorubicin, including solution preparation, should occur within a certified chemical fume hood or a Class II Type B biosafety cabinet.[1][3]
Required PPE:
-
Gloves: Double gloving with chemical-resistant nitrile gloves is mandatory.[1][4][5] Latex gloves are not a suitable alternative.[1]
-
Lab Coat: A disposable gown or a dedicated, decontaminable lab coat should be worn.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Respiratory Protection: A surgical mask is necessary. For handling doxorubicin powder outside of a containment system, an N100 respirator is recommended.[1][4]
-
Additional Protection: Sleeve covers and closed-toe shoes are also essential for comprehensive safety.[1]
II. Waste Characterization and Segregation: A Critical Step
Proper segregation of doxorubicin waste is fundamental to safe and compliant disposal. Waste is broadly categorized as either "trace" or "bulk" chemotherapy waste.
| Waste Category | Description |
| Trace Chemotherapy Waste | Items containing less than 3% of the original drug volume.[1][6][7] This includes empty vials, syringes, IV bags, gloves, gowns, and other contaminated disposables.[1] |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug quantity.[1][6] This encompasses partially full vials or syringes and materials used for spill cleanup.[1] |
III. Step-by-Step Disposal Procedures
A. Unused or Expired Doxorubicin (Bulk Waste):
-
Collect unused or expired doxorubicin in a designated, leak-proof container.
-
Clearly label the container as "Hazardous Waste: Doxorubicin".[1]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office as chemical waste.[1][3]
B. Contaminated Labware and Materials:
-
Disposable Items (Trace Waste): All single-use items that have come into contact with doxorubicin, such as gloves, gowns, and bench paper, are considered hazardous and must be placed in a designated yellow trace chemotherapy waste container.[1]
-
Reusable Glassware: Non-porous materials like glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1][3] Following decontamination, they can be washed according to standard laboratory procedures.[1]
C. Sharps Disposal:
-
Immediately after use, dispose of all needles and syringes in a designated, puncture-proof chemotherapy sharps container.[1][3] These containers are typically yellow or specifically labeled for chemotherapy waste.[1]
-
Never recap, bend, or break needles.[1]
-
Once the sharps container is full, it should be sealed and disposed of as hazardous waste, often through incineration.[1][3]
D. Spill Cleanup:
-
Restrict access to the spill area immediately.[1]
-
Wear appropriate PPE as outlined in Section I.
-
For liquid spills, cover the area with absorbent pads.[1] For powder spills, gently cover with wet paper towels to prevent aerosolization.[1]
-
Clean the spill area from the outside in using soap and water or a specialized cleaning agent.[1]
-
All materials used for cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA hazardous waste container.[1]
E. Animal Waste:
-
Animal bedding and carcasses from animals treated with doxorubicin are considered hazardous waste.[1][3]
-
Handle bedding in a manner that minimizes aerosolization and dispose of it in designated hazardous waste containers for incineration.[1][3]
-
Special precautions for handling animal waste should be followed for a specific period after the last drug administration, typically 4 to 7 days.[1][4]
This compound Disposal Workflow
Caption: this compound Disposal Workflow.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Doxorubicin Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Doxorubicin (B1662922) Hydrochloride. Adherence to these protocols is essential to mitigate risks associated with this potent cytotoxic agent.
Doxorubicin Hydrochloride is a powerful antineoplastic compound widely used in cancer research. However, its hazardous nature necessitates stringent safety measures to protect researchers from potential exposure. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal contact, inhalation, and ingestion. The following table summarizes the required PPE and best practices.
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. Latex gloves are not recommended. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated. Change the outer glove every 30-60 minutes during extended procedures or immediately upon contamination.[1] |
| Gown | Disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[1] | Protects the torso and arms from splashes and spills. Cuffs should be tucked under the outer pair of gloves. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | Safeguards the eyes and face from splashes and aerosols. |
| Respiratory Protection | N95 or higher NIOSH-approved respirator. | Recommended when handling the powdered form of doxorubicin or when there is a risk of aerosol generation. Surgical masks do not provide adequate protection. |
| Additional Protection | Disposable sleeve covers (wrist-guards) and closed-toe shoes. | Provides extra protection for the arms and feet. |
Glove Permeability to this compound
The selection of appropriate gloves is critical. The American Society for Testing and Materials (ASTM) D6978-05 is the standard for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[1] Below is a summary of breakthrough times for various glove materials when exposed to this compound. A longer breakthrough time indicates greater protection.
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) |
| Nitrile Rubber | 0.1 | > 240[1] |
| Nitrile Rubber | 0.05 | No detectable permeation at 240 mins[1] |
| Nitrile Rubber | 0.07 | No detectable permeation at 240 mins[1] |
| Natural Rubber Latex (Non-chlorinated) | ~0.1 | > 240[1] |
| Natural Rubber Latex (Chlorinated) | ~0.1 | > 240[1] |
| Natural Rubber Latex (Chlorinated) | 0.15 | > 240[1] |
| Natural Rubber Latex (Chlorinated) | 0.2 | > 240[1] |
| Natural Rubber Latex (Double Gloved) | 0.1 x 2 | > 240[1] |
| Neoprene | Not Specified | > 480[1] |
Key Finding: Both nitrile and neoprene gloves demonstrate excellent resistance to this compound permeation.[1]
Operational and Disposal Plans: A Step-by-Step Approach
Adherence to standardized operational and disposal procedures is crucial for minimizing exposure risk.
Preparation and Handling:
-
Designated Area: All handling of this compound, particularly in powdered form, must occur within a certified Class II, Type B2 biological safety cabinet (BSC) or a chemical fume hood.[2][3]
-
Surface Preparation: Cover the work surface with a plastic-backed absorbent pad.[2]
-
Aerosol Minimization: Exercise caution to prevent the generation of aerosols during reconstitution and handling.[2]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[2]
Spill Management:
A dedicated chemotherapy spill kit must be readily available.
-
Minor Spills:
-
Restrict access to the area.
-
Wear appropriate PPE, including double gloves and a respirator.
-
For liquid spills, cover with an absorbent pad. For powder spills, gently cover with wet paper towels to avoid aerosolization.[1]
-
Clean the area from the outside in using a detergent solution followed by water.[4]
-
Dispose of all cleanup materials as hazardous waste.[1]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan:
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Use clearly labeled, puncture-proof, and leak-proof containers for all this compound waste.[1]
-
Sharps: Dispose of all needles and syringes in a designated chemotherapy sharps container without recapping or bending them.[2]
-
Contaminated PPE: Carefully remove and place in a designated cytotoxic waste container.
-
Unused Drug: Collect any unused this compound for disposal as chemical waste.[2]
-
Glassware Decontamination: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[1][2]
-
Animal Waste: Bedding and carcasses from animals treated with this compound are considered hazardous waste for at least 4 to 7 days after the last administration and must be handled and disposed of accordingly, typically by incineration.[1][2]
Experimental Protocols
1. ASTM D6978-05: Glove Permeation Testing
This standard assesses the resistance of medical gloves to permeation by chemotherapy drugs.
-
Methodology:
-
Test Apparatus: A permeation cell is used, which consists of two chambers separated by the glove material being tested.
-
Challenge Chemical: A solution of this compound at a concentration of 2.0 mg/mL is placed in the outer chamber.[5]
-
Collection Medium: A collection medium is circulated through the inner chamber.
-
Temperature: The test is conducted at 35 ± 2°C.[5]
-
Sampling and Analysis: The collection medium is sampled at regular intervals and analyzed using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect any permeated this compound.[1]
-
Breakthrough Time: The breakthrough time is the time at which the permeation rate reaches 0.01 µg/cm²/minute.[5]
-
2. Surface Decontamination and Wipe Sampling Protocol
This protocol is for the decontamination of a stainless steel surface and subsequent evaluation of cleaning effectiveness.
-
Materials:
-
This compound standard solutions
-
Whatman® filter paper or polyester (B1180765) swabs[2][6]
-
Wetting solution (e.g., isopropanol (B130326) 75%)[6]
-
Desorption solution (e.g., 10 mM acetic acid pH 5.1 with 2% acetonitrile)[6]
-
Cleaning agent (e.g., detergent solution, 10% bleach solution)
-
Sterile vials
-
Vortex mixer
-
LC-MS/MS system
-
-
Procedure:
-
Surface Contamination (for validation):
-
Define a 10 cm x 10 cm area on a stainless steel surface.
-
Spike the area with a known amount of this compound (e.g., 10 to 500 ng).[2]
-
Allow the solvent to evaporate.
-
-
Decontamination:
-
Apply the chosen cleaning agent to the surface. For example, for a 1500 cm² area, use 8 mL of cleaning solution sprayed directly on the surface.[5]
-
Wipe the surface in a continuous motion (e.g., 'S' curve) from the cleanest to the dirtiest area.
-
Perform a second and third wipe with fresh cleaning materials.
-
-
Wipe Sampling:
-
Moisten a wipe material (filter paper or swab) with the wetting solution.
-
Wipe the decontaminated 10 cm x 10 cm area thoroughly.
-
Use a second, dry wipe to go over the same area.[7]
-
Place both wipes in a sterile vial.
-
-
Sample Preparation and Analysis:
-
Add a known volume of desorption solution to the vial containing the wipes.
-
Add an internal standard.[6]
-
Vortex the sample for a specified time (e.g., 5 minutes) to extract the this compound from the wipes.[6]
-
Analyze the extract using a validated LC-MS/MS method to quantify the amount of residual this compound.[2]
-
-
Evaluation:
-
Compare the amount of residual this compound to the initial spiked amount to determine the cleaning effectiveness.
-
For routine monitoring, compare results to established acceptable surface limits.
-
-
Visual Workflow Guides
The following diagrams illustrate the logical workflows for key procedures when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A new, validated wipe-sampling procedure coupled to LC-MS analysis for the simultaneous determination of 5-fluorouracil, doxorubicin and cyclophosphamide in surface contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. gerpac.eu [gerpac.eu]
- 6. Wipe-sampling procedure optimisation for the determination of 23 antineoplastic drugs used in the hospital pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
